molecular formula C14H21N5O6 B612661 His-Ala-Glu

His-Ala-Glu

Cat. No.: B612661
M. Wt: 355.35 g/mol
InChI Key: AFPFGFUGETYOSY-HGNGGELXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Ala-Glu is a synthetic tripeptide sequence that serves as a key building block in biomedical research, particularly in the study and development of longer bioactive peptides. This sequence is found in structured regions of proteins and peptides, such as the active site of enzymes like NiSOD, where the axial coordination of a histidine residue is crucial for tuning catalytic activity and redox potential . The this compound motif is also a fundamental component of larger peptides like HAEE, an analogue of the α4 subunit of the α4β2 nicotinic acetylcholine receptor. Research indicates that HAEE can bind to beta-amyloid (Aβ) and block its aggregation, a key process in Alzheimer's disease pathology. Pharmacokinetic studies and molecular modeling suggest that peptides containing the this compound sequence can cross the blood-brain barrier, potentially via LRP1 receptor-mediated transcytosis, pointing to its significant research value in neurobiology . As a protected fragment (e.g., Boc-His(Trt)-Ala-Glu(OtBu)-), it is widely used in solid-phase peptide synthesis (SPPS) for the controlled assembly of complex peptides, offering advantages in folding and stability during drug development . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPFGFUGETYOSY-HGNGGELXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: His-Ala-Glu (HAE) Tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, mechanism of action, and therapeutic applications of the His-Ala-Glu (HAE) tripeptide.

This guide synthesizes its dual role: first, as the critical N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) in metabolic regulation; and second, as a core scaffold for anti-amyloidogenic agents in neurodegenerative research.

From Metabolic Signaling to Neuroprotection[1]

Executive Summary

The This compound (HAE) tripeptide (L-Histidyl-L-Alanyl-L-Glutamic acid) is a bioactive sequence primarily known as the N-terminal "warhead" of the incretin hormone GLP-1 (7-36) . Its biological significance is defined by two distinct mechanisms:

  • Metabolic Regulation: HAE constitutes the primary binding epitope for the Glucagon-Like Peptide-1 Receptor (GLP-1R), driving glucose-dependent insulin secretion. It is also the specific substrate for Dipeptidyl Peptidase-4 (DPP-4) , which cleaves the His-Ala bond, rendering the hormone inactive.

  • Neuroprotection (Amyloid Interference): Emerging research identifies HAE and its derivative HAEE (this compound-Glu) as specific binders to the Zinc-binding domain of Amyloid Beta (Aβ), effectively inhibiting Zinc-induced oligomerization in Alzheimer's pathology.

Physicochemical Profile
PropertySpecification
Sequence This compound (H-HAE-OH)
Molecular Weight 355.35 g/mol
Isoelectric Point (pI) ~5.8 (Theoretical)
Charge at pH 7.4 Zwitterionic/Slightly Negative (due to Glu side chain)
Solubility High in H₂O; soluble in PBS.
Stability Low in plasma (t½ < 2 min) due to DPP-4 activity targeting the N-terminal His-Ala bond.
Mechanism of Action: The Dual Pathway
A. The Metabolic Pathway (GLP-1 Activation)

In the context of GLP-1, the HAE tripeptide is the activation switch .

  • Receptor Engagement: The Histidine (His7) residue at the N-terminus forms critical hydrogen bonds with the transmembrane domain of GLP-1R, initiating the conformational change required for G-protein coupling (Gs).

  • Signal Transduction: Activation leads to adenylyl cyclase stimulation, cAMP accumulation, and PKA activation, resulting in Ca²⁺ influx and insulin granule exocytosis in pancreatic β-cells.

  • Inactivation (The DPP-4 Checkpoint): The enzyme DPP-4 specifically recognizes the penultimate Alanine (Ala8) and cleaves the peptide bond between Ala8 and Glu9 (or His7 and Ala8 depending on the frame reference of the enzyme, but effectively removing the N-terminal dipeptide). This destroys the HAE "warhead," creating the inactive metabolite GLP-1(9-36).

B. The Neuroprotective Pathway (Amyloid Zinc Chelation)

Recent studies utilize HAE (and the tetrapeptide Ac-HAEE-NH₂ ) to target the "metal bridge" hypothesis of Alzheimer's Disease.

  • Target: The Aβ peptide contains a metal-binding domain (residues 11-14, EVHH ).

  • Mechanism: HAE mimics the electrostatic and structural properties of this region. It acts as a competitive inhibitor , binding to Aβ monomers and chelating Zinc ions (Zn²⁺) that usually bridge Aβ monomers into toxic oligomers.

  • Result: Prevention of Zinc-induced cross-linking stabilizes Aβ in a non-toxic monomeric state, reducing plaque formation.

Visualization of Signaling & Interaction

The following diagram illustrates the divergent fates of the HAE sequence in metabolic vs. neurologic contexts.

HAE_Pathways cluster_Metabolic Metabolic Pathway (GLP-1) cluster_Neuro Neuroprotective Pathway (Amyloid) HAE This compound (HAE) Tripeptide Sequence GLP1R GLP-1 Receptor (Pancreatic β-cell) HAE->GLP1R Activates (N-term) DPP4 DPP-4 Enzyme (Degradation) HAE->DPP4 Substrate for Amyloid Amyloid Beta (Aβ) Zn2+ Binding Site HAE->Amyloid Competitive Binding (Chelates Zn2+) cAMP cAMP / PKA Signaling GLP1R->cAMP Insulin Insulin Secretion cAMP->Insulin Inactive Inactive Metabolite (GLP-1 9-36) DPP4->Inactive Cleavage (His-Ala) Oligomer Toxic Oligomers Amyloid->Oligomer + Zn2+ (Unchecked) Monomer Stable Monomers (Non-Toxic) Amyloid->Monomer + HAE (Inhibition)

Caption: Divergent biological roles of HAE: GLP-1R activation (green) vs. Amyloid Beta stabilization (yellow).

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of HAE

Use this protocol to generate high-purity HAE for research.

  • Resin Loading: Use Fmoc-Glu(OtBu)-Wang resin (0.5-0.8 mmol/g).

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF/DCM.

  • Coupling (Alanine):

    • Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Add to resin and shake for 45 min.

    • Verify coupling via Kaiser test (ninhydrin).

  • Coupling (Histidine):

    • Repeat step 3 using Fmoc-His(Trt)-OH .

    • Critical: Use Trt (Trityl) protection for His to prevent racemization.

  • Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate peptide in cold diethyl ether.

    • Centrifuge and lyophilize.

  • Purification: RP-HPLC (C18 column), gradient 0-30% Acetonitrile in 0.1% TFA.

Protocol B: Thioflavin T (ThT) Amyloid Aggregation Assay

Use this to validate the anti-amyloidogenic activity of HAE/HAEE.

  • Preparation: Dissolve Aβ(1-42) in HFIP to monomerize, then dry. Resuspend in DMSO to 5 mM.

  • Incubation: Dilute Aβ to 25 µM in PBS (pH 7.4).

    • Control: Aβ only + 50 µM ZnCl₂.

    • Test: Aβ + 50 µM ZnCl₂ + 100 µM HAE peptide .

  • Detection: Add 10 µM Thioflavin T (ThT) dye.

  • Measurement: Incubate at 37°C. Measure fluorescence (Ex: 440nm, Em: 485nm) every 30 min for 24 hours.

  • Result Interpretation: A reduction in fluorescence plateau in the HAE group indicates inhibition of fibril formation.

Therapeutic Implications
1. Diabetes & Obesity (GLP-1 Analogs)

The native HAE sequence is too unstable for direct therapeutic use due to DPP-4 cleavage. Drug development focuses on modifying the HAE region :

  • Semaglutide/Liraglutide: Retain the HAE-like functionality but use fatty acid acylation (on Lysine residues downstream) to promote albumin binding, sterically shielding the N-terminus from DPP-4.

  • DPP-4 Inhibitors (Sitagliptin): Work by preventing the enzyme from cleaving the HAE N-terminus of endogenous GLP-1.

2. Alzheimer’s Disease (The HAEE Strategy)

The Ac-HAEE-NH₂ tetrapeptide (an acetylated, amidated derivative of HAE) is currently under investigation as a blood-brain barrier (BBB) permeable agent.[1]

  • Advantage: Unlike antibodies, short peptides like HAEE have lower immunogenicity and better tissue penetration.

  • Status: Preclinical studies in transgenic mice (e.g., 5xFAD) show reduced plaque load and improved cognitive function upon HAEE administration.

References
  • Metabolic Role: Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. Link

  • Amyloid Interaction (HAEE): Kopylov, A. T., et al. (2025).[2] The engineered peptide Ac-His-Ala-Glu-Glu-NH2 (HAEE) suppresses the formation of amyloid plaques in vivo.[2][3][4] bioRxiv. Link

  • DPP-4 Cleavage: Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

  • Peptide Synthesis: Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

  • Zinc-Amyloid Hypothesis: Matheou, C. J., et al. (2016). The Role of Zinc in the Aggregation of Amyloid-Beta.[3][5] Biochemistry, 55(48), 6615–6627. Link

Sources

The N-Terminal Pharmacophore: His-Ala-Glu (HAE) in Incretin Signaling and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of modern drug development, the tripeptide sequence His-Ala-Glu (HAE) is not merely a structural fragment; it is the functional command center of the Glucagon-Like Peptide-1 (GLP-1) signaling axis. This specific N-terminal motif dictates the two most critical parameters of incretin therapeutics: receptor activation potency and metabolic stability .

For researchers and drug developers, "this compound" represents the biological paradox of GLP-1:

  • The "His" (His7) is the essential ligand for GLP-1 Receptor (GLP-1R) activation.

  • The "Ala" (Ala8) is the Achilles' heel, serving as the primary recognition site for the inactivating enzyme Dipeptidyl Peptidase-4 (DPP-4).

This guide dissects the HAE motif's role in cell signaling, its degradation kinetics, and the medicinal chemistry strategies used to engineer around it—strategies that have birthed the current generation of blockbuster metabolic drugs (e.g., Semaglutide, Tirzepatide).

Part 1: The HAE Motif in Cell Signaling

The Structural Context

The HAE tripeptide corresponds to residues 7, 8, and 9 of the native GLP-1 molecule (specifically GLP-1[7-36]amide or GLP-1[7-37]). In the native peptide, this N-terminal extension is flexible and disordered in solution but adopts a critical conformation upon receptor binding.

ResiduePosition (GLP-1)Role in SignalingRole in Metabolism
Histidine (His) 7Primary Activator: Forms hydrogen bonds with transmembrane residues of GLP-1R to trigger G-protein coupling.N-Terminus: Free amine is required for receptor affinity.
Alanine (Ala) 8Spacer/Conformer: Allows correct orientation of His7 relative to the receptor core.DPP-4 Substrate: The P1 position for DPP-4 cleavage.[1] The enzyme specifically targets X-Ala or X-Pro N-terminal sequences.[1]
Glutamic Acid (Glu) 9Stabilizer: Promotes N-capping of the downstream

-helix; forms salt bridges to stabilize the bound conformation.
Cleavage Product: After DPP-4 removes His-Ala, Glu9 becomes the new N-terminus (inactive metabolite).
The Signaling Cascade (GLP-1R Activation)

The HAE motif initiates a Class B GPCR signaling cascade. The His7 residue penetrates the receptor's transmembrane bundle, functioning as the "key" that unlocks the G-protein interface.

Mechanism:

  • Binding: The C-terminus of GLP-1 anchors to the receptor's extracellular domain (ECD).

  • Activation: The N-terminal HAE motif swings into the transmembrane core.

  • Transduction: His7 interactions trigger a conformational shift, recruiting G

    
    s.
    
  • Output: Adenylyl cyclase activation

    
     cAMP surge 
    
    
    
    PKA activation
    
    
    Insulin granule exocytosis (in
    
    
    -cells).

GLP1_Signaling HAE HAE Motif (GLP-1 N-Term) GLP1R GLP-1 Receptor (Transmembrane Core) HAE->GLP1R His7 Docking Inactive Inactive Metabolite (Glu9-N-term) HAE->Inactive Degradation Gs Gαs Protein GLP1R->Gs Conf. Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (GSIS) PKA->Insulin Ca2+ influx DPP4 DPP-4 Enzyme DPP4->HAE Cleaves Ala8-Glu9 Bond

Figure 1: The dual fate of the HAE motif.[2] It either activates the GLP-1 Receptor or is rapidly cleaved by DPP-4, terminating the signal.

Part 2: The Degradation Mechanism (DPP-4 Sensitivity)

The defining challenge in incretin biology is the extreme instability of the HAE sequence in vivo. The enzyme DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of proteins where the penultimate residue is Alanine or Proline.[1]

The Cleavage Event
  • Substrate: H2N-His-Ala-Glu-...

  • Enzyme Action: DPP-4 recognizes the N-terminal amine and the Alanine side chain.[1]

  • Reaction: Hydrolysis of the peptide bond between Ala8 and Glu9.

  • Result: Release of the dipeptide His-Ala and the truncated metabolite Glu-Gly-Thr-...[1][3][4] (GLP-1 9-36).[5]

  • Consequence: The truncated metabolite (starting with Glu9) has <1% affinity for the receptor and may even act as a weak antagonist.

Therapeutic Engineering of HAE

To create viable drugs, the HAE motif must be modified to resist DPP-4 while maintaining receptor affinity.

Drug GenerationHAE Modification StrategyExample DrugOutcome
Native None (this compound)Native GLP-1ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

min (IV). Not viable as a drug.
1st Gen (Mimetic) Ala8

Gly8
Exenatide (Byetta)Glycine at pos 8 prevents DPP-4 cleavage.

hrs.
2nd Gen (Analog) Ala8

Aib8
Semaglutide (Ozempic)Aib (aminoisobutyric acid) sterically hinders DPP-4.

week (with albumin binding).
Dual Agonist This compound retained TirzepatideUses engineered sequence backbone + fatty acid chain to block DPP-4 access sterically.

Part 3: Experimental Protocols

As an application scientist, validating the activity and stability of HAE-containing peptides requires two orthogonal assays: a Cell-Based cAMP Assay (Potency) and a DPP-4 Enzymatic Stability Assay (Stability).

Protocol A: Real-Time cAMP Activation Assay (Potency)

Objective: Determine if a modified HAE motif retains receptor activation potential.

Reagents:

  • HEK293 cells stably expressing human GLP-1R.

  • FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

  • Reference Standard: Native GLP-1 (7-36)amide.[3]

Workflow:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation: Add peptide series (10-point dose-response, 1 pM to 100 nM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

  • Read: Measure Time-Resolved Fluorescence (TR-FRET) at 665 nm / 620 nm.

  • Analysis: Plot sigmoidal dose-response curves. Calculate

    
    .
    
    • Success Criteria: Modified peptide must show

      
       within 1-log of native GLP-1.
      
Protocol B: In Vitro DPP-4 Stability Assay

Objective: Quantify the half-life of the HAE motif in the presence of protease.

Reagents:

  • Recombinant Human DPP-4 enzyme (purified).

  • Substrate: HAE-containing peptide (100 µM).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Workflow:

  • Reaction Mix: Prepare 100 µL reaction containing 10 ng DPP-4 enzyme.

  • Initiation: Add peptide substrate (T=0). Maintain at 37°C.

  • Sampling: Aliquot 10 µL at T=0, 5, 15, 30, 60, 120 min.

  • Quenching: Immediately mix aliquot with 10 µL 1% TFA/Acetonitrile to stop reaction.

  • Analysis: Analyze via LC-MS/MS (Reverse Phase C18).

    • Monitor: Disappearance of Intact Parent Mass (M) and appearance of Metabolite Mass (M minus 219 Da for His-Ala loss).

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
    
    
    .

Workflow cluster_0 Protocol A: Potency cluster_1 Protocol B: Stability Step1 HEK-GLP1R Cells Step2 Add HAE Peptide Step1->Step2 Step3 TR-FRET Readout Step2->Step3 Step4 Rec. DPP-4 Enzyme Step5 Incubate 37°C Step4->Step5 Step6 LC-MS Quant Step5->Step6

Figure 2: Parallel workflows for validating HAE-peptide candidates.

Part 4: References

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. Link

  • Mentlein, R., et al. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry, 214(3), 829-835. Link

  • Adelhorst, K., et al. (1994). Structure-activity studies of glucagon-like peptide-1.[1][3] Journal of Biological Chemistry, 269(9), 6275-6278. Link

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link

  • MedChemExpress. (2024). HAE Tripeptide Product Information. MedChemExpress Catalog. Link

Sources

The N-Terminal Master Key: His-Ala-Glu (HAE) in Metabolic Signaling and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide sequence His-Ala-Glu (HAE) represents one of the most commercially and physiologically significant motifs in modern biotechnology. It is not merely a chemical reagent but the N-terminal "warhead" of the active Glucagon-Like Peptide-1 (GLP-1) , the hormone responsible for the incretin effect.

This guide analyzes the HAE sequence as the critical determinant of metabolic signaling. It explores how the discovery of this specific truncation (GLP-1 7-37) revolutionized diabetes therapy, the structural mechanism of its interaction with the GLP-1 receptor (GLP-1R), and how chemical engineering of this specific triad—replacing Alanine with Aib or Glycine—led to the development of blockbuster drugs like Semaglutide and Liraglutide.

Part 1: Discovery and Natural Occurrence

The "Mojsov Truncation"

In the early 1980s, the proglucagon gene was cloned, revealing a sequence for a glucagon-like peptide (GLP-1). Initially, researchers believed the active hormone was the full-length 37-amino acid peptide (GLP-1 1-37). However, this form proved biologically inert.

The breakthrough came through the work of Svetlana Mojsov at Massachusetts General Hospital.[1] By developing specific antibodies and synthesizing peptide fragments, she identified that the biologically active form was a truncated version, missing the first six amino acids. This active form began with the sequence This compound (positions 7, 8, and 9 of the proglucagon sequence).

  • Key Finding: The removal of the N-terminal hexapeptide exposes the Histidine-Alanine-Glutamic Acid triad, which is essential for receptor activation.

  • Nomenclature: The active hormone is often denoted as GLP-1(7-36)amide or GLP-1(7-37), but structurally, it is defined by the HAE N-terminus.

Natural Occurrence and Biosynthesis

The HAE sequence is generated via tissue-specific post-translational processing of the proglucagon precursor.

Tissue SourceCell TypeProcessing EnzymeProductFunction
Intestine (Distal Ileum/Colon) L-CellsProhormone Convertase 1/3 (PC1/3)GLP-1 (7-36)amideIncretin hormone (insulin stimulation)
Pancreas Alpha CellsProhormone Convertase 2 (PC2)GlucagonGlucose mobilization (HAE is absent; Glucagon starts with His-Ser-Gln)
Brainstem Nucleus of the Solitary Tract (NTS)PC1/3GLP-1 (7-36)amideSatiety signaling

Part 2: Mechanism of Action (The "Two-Domain" Model)[2]

The biological potency of this compound is explained by the "Two-Domain" model of Class B GPCR activation. The HAE triad acts as the key that unlocks the receptor's signaling cascade.

The Dock and Lock Mechanism
  • Docking (Address): The C-terminal alpha-helix of the GLP-1 peptide binds to the Extracellular Domain (ECD) of the GLP-1 Receptor.[2] This provides high affinity but does not trigger signaling.

  • Locking/Activation (Message): Once anchored, the flexible N-terminal This compound sequence inserts deep into the receptor's transmembrane core (TMD).

    • His(7): Forms critical hydrogen bonds with transmembrane helices, stabilizing the active conformation.

    • Ala(8): Acts as a spacer, positioning the glutamate correctly.

    • Glu(9): Interacts with positively charged residues (e.g., Arg) in the receptor core to trigger G-protein coupling (

      
      ).
      
Visualization of Signaling Pathway

GLP1_Activation cluster_HAE The HAE Warhead Action Proglucagon Proglucagon Precursor GLP1_Active Active GLP-1 (7-36) (N-Term: this compound) Proglucagon->GLP1_Active Cleavage by PC1/3 PC1_3 PC1/3 Enzyme GLP1R_ECD GLP-1R Extracellular Domain (Affinity Trap) GLP1_Active->GLP1R_ECD C-Term Binding (Docking) GLP1R_TMD GLP-1R Transmembrane Core (Activation Site) GLP1R_ECD->GLP1R_TMD N-Term (HAE) Insertion cAMP cAMP / Insulin Release GLP1R_TMD->cAMP Gs Coupling

Caption: The "Two-Domain" activation model. The HAE N-terminus is the specific trigger for the transmembrane signaling core.

Part 3: The DPP-4 Liability (The Achilles' Heel)

While essential for activation, the His-Ala motif is also the primary degradation target. The enzyme Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that specifically cleaves N-terminal dipeptides from sequences containing Alanine or Proline at the second position (Position P1).[3][4]

The Cleavage Reaction
  • Substrate: H2N - His - Ala - Glu - Gly - ...

  • Enzyme: DPP-4 (CD26)

  • Cleavage Site: Between Ala(8) and Glu(9).[5]

  • Products:

    • His-Ala (Dipeptide, rapidly cleared)[5]

    • H2N - Glu - Gly - ... (GLP-1 9-36 amide)[4]

Physiological Consequence: This cleavage occurs within 1-2 minutes in the bloodstream, rendering native GLP-1 ineffective as a therapeutic agent. The metabolite (9-36) acts as a weak antagonist, potentially blocking the receptor without activating it.

DPP4_Cleavage Substrate Native GLP-1 (this compound...) Cleavage Hydrolysis of Ala-Glu Bond Substrate->Cleavage Target DPP4 DPP-4 Enzyme (Serine Protease) DPP4->Cleavage Catalysis Product1 His-Ala (Inactive Dipeptide) Cleavage->Product1 Product2 GLP-1 (9-36) (Inactive Metabolite) Cleavage->Product2

Caption: DPP-4 inactivation mechanism. The enzyme recognizes the Ala at position 2 and cleaves the peptide bond, destroying activity.

Part 4: Therapeutic Engineering (From HAE to Semaglutide)

To create viable drugs, scientists had to engineer the HAE sequence to resist DPP-4 while maintaining receptor affinity. This structure-activity relationship (SAR) is the foundation of the modern obesity market.

Drug / PeptideN-Terminal SequenceModificationDPP-4 StabilityHalf-Life
Native GLP-1 His - Ala - Glu NonePoor (< 2 min)~1.5 min
Exenatide (Byetta)His - Gly - Glu Ala → GlyHigh~2.4 hours
Liraglutide (Victoza)His - Ala - Glu Lipid acylation*Low (relies on albumin shielding)~13 hours
Semaglutide (Ozempic)His - Aib - Glu Ala → Aib**Very High ~1 week

*Liraglutide retains the native sequence but uses a fatty acid chain to bind albumin, sterically hindering DPP-4 access. **Aib = Alpha-aminoisobutyric acid. This non-canonical amino acid introduces a methyl group that physically blocks the DPP-4 active site.

Part 5: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of HAE-Peptides

Synthesizing the HAE N-terminus requires care to prevent racemization of the Histidine residue, which can destroy biological activity.

Protocol:

  • Resin Selection: Use Rink Amide resin (for C-terminal amides) or Wang resin (for acids). Loading: 0.3–0.5 mmol/g.

  • Coupling Strategy (Fmoc Chemistry):

    • Glu(9): Standard coupling (HBTU/DIEA). Side chain protection: OtBu.

    • Ala(8): Standard coupling.

    • His(7): Critical Step. Use Fmoc-His(Trt)-OH .

      • Activator: Use DIC/Oxyma instead of HBTU/DIEA to minimize racemization of the His imidazole ring.

      • Temperature: Keep coupling at Room Temperature (do not heat).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours. The Trt group on His is acid-labile.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 0-40% Acetonitrile in water (+0.1% TFA).

DPP-4 Enzymatic Stability Assay

This assay validates whether a modified HAE sequence (e.g., His-Aib-Glu) is resistant to degradation.

Materials:

  • Recombinant Human DPP-4 (Sigma or R&D Systems).

  • Test Peptide (100 µM in Tris-HCl buffer, pH 8.0).

  • HPLC system with UV detection (214 nm).

Workflow:

  • Incubation: Mix peptide and DPP-4 enzyme (10 mU/mL) at 37°C.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

  • Analysis: Inject onto HPLC.

    • Readout: Monitor the disappearance of the Intact Peak (Retention time X) and appearance of the Fragment Peak (Retention time Y).

    • Calculation: Plot % Intact Peptide vs. Time to determine half-life (

      
      ).
      
    • Success Criteria: Native HAE

      
       < 10 min; Semaglutide analogue 
      
      
      
      > 24 hrs.

References

  • Mojsov, S. , et al. (1986).[6] "Preproglucagon gene expression in pancreas and intestine diversifies at the level of posttranslational processing." Journal of Biological Chemistry. Link

  • Mojsov, S. , Weir, G. C., & Habener, J. F. (1987).[6] "Insulinotropin: glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas." Journal of Clinical Investigation. Link

  • Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link

  • Deacon, C. F. , et al. (1995). "Dipeptidyl peptidase IV resistant analogues of glucagon-like peptide-1 which have extended metabolic stability and improved biological activity."[7] Diabetologia. Link

  • Lau, J. , et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link

Sources

Structural & Physicochemical Characterization of Histidyl-Alanyl-Glutamic Acid (HAE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural prediction and characterization framework for the tripeptide Histidyl-Alanyl-Glutamic acid (His-Ala-Glu) . Unlike globular proteins, short peptides like HAE exist as dynamic conformational ensembles governed by solution pH and ionic strength. This analysis predicts a pH-switchable topology , where the peptide transitions from an extended conformation at physiological pH (7.4) to a potential salt-bridged compact structure at acidic pH (5.0). This guide details the physicochemical architecture, computational modeling protocols (MD), and solid-phase synthesis validation required for drug development applications.

Part 1: Physicochemical Architecture

The sequence This compound presents a unique electrostatic profile due to the ionizable termini and side chains. Understanding the ionization states is the prerequisite for any structural prediction.

Ionization Constants & Isoelectric Point (pI)

The structure contains four ionizable groups. The theoretical isoelectric point (pI) is calculated based on the pKa values flanking the zwitterionic species.

Table 1: Ionization Constants for this compound

Functional GroupResidue LocationApprox. pKaCharge at pH 7.4Charge at pH 5.0

-Carboxyl
Glu (C-Term)2.19-1 (COO⁻)-1 (COO⁻)

-Carboxyl
Glu (Side Chain)4.25-1 (COO⁻)-1 (COO⁻)
Imidazole His (Side Chain)6.000 (Neutral)+1 (NH⁺)

-Amino
His (N-Term)9.17+1 (NH₃⁺)+1 (NH₃⁺)

Net Charge Calculation:

  • pH 7.4 (Physiological): Net Charge ≈ -1. (Glu⁻, C-term⁻, His⁰, N-term⁺).

  • pH 5.0 (Acidic/Endosomal): Net Charge ≈ 0. (Glu⁻, C-term⁻, His⁺, N-term⁺).

  • pI Calculation:

    
    
    
The "pH-Switch" Mechanism

The structural prediction relies heavily on the protonation state of Histidine.

  • State A (pH > 6.0): The imidazole ring is neutral. Electrostatic repulsion between the C-terminal carboxylate and the Glutamic acid side chain promotes an extended conformation .

  • State B (pH < 6.0): The imidazole ring becomes protonated (cationic). This creates a strong attractive potential with the anionic Glutamate side chain (

    
     to 
    
    
    
    ), potentially stabilizing a pseudo-cyclic turn conformation via a salt bridge.

Part 2: Computational Structural Prediction (Protocol)

To resolve the conformational ensemble, a static PDB generation is insufficient. We employ Molecular Dynamics (MD) simulations using GROMACS.

Simulation Workflow

The following diagram outlines the computational pipeline required to predict the HAE solution structure.

MD_Workflow Start Input Sequence (this compound) Topology Topology Generation (pdb2gmx, CHARMM36m) Start->Topology Solvate Solvation (TIP3P Water Box) Topology->Solvate Ions Ionization (Add Na+/Cl- to Neutralize) Solvate->Ions Minim Energy Minimization (Steepest Descent) Ions->Minim Equilib Equilibration (NVT & NPT Ensembles) Minim->Equilib Max Force < 1000 kJ/mol/nm Prod Production MD (100 ns, 310 K) Equilib->Prod Pressure/Temp Stable Analysis Cluster Analysis (RMSD/Gyration) Prod->Analysis Trajectory Output

Figure 1: Computational pipeline for predicting the conformational ensemble of this compound using GROMACS.

Step-by-Step Methodology

Causality: We select the CHARMM36m force field because it is specifically optimized for short peptides and disordered protein regions, preventing the over-stabilization of secondary structures often seen with AMBER99SB in short sequences.

  • Topology Generation:

    • Command: gmx pdb2gmx -f hae_linear.pdb -o hae_processed.gro -water tip3p

    • Critical Step: Select protonation states manually. For the "pH Switch" study, generate two topologies: one with HISE (neutral, epsilon tautomer) and one with HISH (protonated).

  • Solvation & Neutralization:

    • Define a cubic box with 1.0 nm buffer distance.

    • Add counter-ions (Na+) to neutralize the excess negative charge at pH 7.4.

  • Equilibration (The Self-Validating Step):

    • NVT (Canonical): 100 ps at 310 K to stabilize temperature.

    • NPT (Isobaric): 100 ps at 1 bar to stabilize density.

    • Validation: Plot Density vs. Time. If density does not converge to ~998 kg/m ³, the system is unstable.

  • Production Run:

    • Run 100 ns simulation.

    • Time step: 2 fs (using LINCS constraint for H-bonds).

Predicted Structural Outcome

Based on residue propensity:

  • Alanine (Central): High helix propensity, but insufficient length to form an alpha-helix (requires ~3.6 residues/turn).

  • Interaction: The dominant conformer at pH 5.0 is predicted to be a beta-turn (Type I or III) , stabilized by the His(+)-Glu(-) interaction. At pH 7.4, the structure will be a random coil with high radius of gyration.

Part 3: Synthetic Validation (SPPS)

To physically validate the predicted properties, the peptide must be synthesized with high purity.

Solid Phase Peptide Synthesis (SPPS) Protocol

We utilize Fmoc chemistry due to its orthogonality with acid-labile side-chain protecting groups (Trt for His, OtBu for Glu).

Table 2: Synthesis Reagents & Logic

StepReagentLogic/Causality
Resin Wang Resin (pre-loaded with Glu)Generates a C-terminal acid (COOH) upon cleavage, matching the target structure.
Deprotection 20% Piperidine in DMFRemoves Fmoc group via beta-elimination to expose the reactive amine.
Coupling HBTU / DIPEAHBTU activates the carboxyl group of the incoming amino acid; DIPEA acts as the base.
Cleavage TFA / TIS / H2O (95:2.5:2.5)TIS (Triisopropylsilane) is critical here to scavenge the Trityl (Trt) cations released from Histidine, preventing re-attachment to the imidazole ring.
Synthesis Workflow Diagram

SPPS_Protocol Resin Fmoc-Glu(OtBu)-Wang Resin Deprotect1 Fmoc Removal (20% Piperidine) Resin->Deprotect1 Couple1 Coupling Ala (Fmoc-Ala-OH + HBTU) Deprotect1->Couple1 Deprotect2 Fmoc Removal Couple1->Deprotect2 Couple2 Coupling His (Fmoc-His(Trt)-OH) Deprotect2->Couple2 Cleavage Global Cleavage (95% TFA + Scavengers) Couple2->Cleavage Product H-His-Ala-Glu-OH (Crude Peptide) Cleavage->Product

Figure 2: Fmoc-SPPS workflow for this compound synthesis. Note the specific requirement for Trityl protection on Histidine.

Part 4: Functional Implications & Applications

Metal Chelation (The ATCUN-like Motif)

While HAE is not a canonical ATCUN motif (which requires His at position 3, e.g., XXH), the N-terminal Histidine allows for Cu(II) binding .

  • Mechanism: The free N-terminal amine and the imidazole nitrogen can coordinate transition metals.

  • Prediction: HAE will exhibit weak-to-moderate affinity for Cu(II) and Zn(II) at pH 7.4, potentially acting as a metal buffer in oxidative stress assays.

pH-Sensing Bioregulator

The calculated pI (~5.12) places the transition point exactly within the range of endosomal acidification (pH 6.5


 4.5).
  • Hypothesis: HAE could serve as a "smart" excipient or targeting moiety that changes hydrophobicity/shape upon cellular internalization, aiding in endosomal escape of conjugated payloads.

References

  • GROMACS Development Team. (2024). GROMACS User Manual: Molecular Dynamics Simulation Protocols. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Ala-Glu-His (Isomeric Analog Data). National Library of Medicine. Retrieved from [Link]

  • University of Calgary. (2024). Table of pKa and pI values for Amino Acids. Retrieved from [Link]

  • Bonvin Lab. (2024). Molecular Dynamics Simulation of Peptides: Tutorials. Retrieved from [Link]

Sources

The His-Ala-Glu (HAE) Motif: Structural Pharmacophore and In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for the His-Ala-Glu (HAE) peptide motif. While often encountered as the N-terminal activation sequence of Glucagon-Like Peptide-1 (GLP-1), this guide analyzes the tripeptide sequence as a distinct pharmacophore, covering its receptor interactions, enzymatic stability, and emerging independent bioactivity.

Executive Summary

The This compound (HAE) tripeptide represents a critical biological "warhead." It is most scientifically prominent as the N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) , a potent incretin hormone. In this context, the HAE sequence is responsible for the initial engagement and activation of the Class B G-Protein Coupled Receptor (GLP-1R).

Beyond its hormonal role, the HAE motif functions as a standalone bioactive entity in in vitro settings, exhibiting metal-chelating properties (Zn²⁺/Cu²⁺) and potential anti-amyloidogenic activity. This guide dissects the HAE mechanism through three lenses: Receptor Agonism , Enzymatic Susceptibility (DPP-4) , and Amyloid Interaction .

Structural Biology & Pharmacophore Analysis

The bioactivity of this compound is dictated by the physicochemical properties of its constituent amino acids. This specific sequence creates a unique electrostatic and steric profile.

PositionAmino AcidResidue TypeMechanistic Function
1 (N-Term) Histidine (His) Basic/AromaticReceptor Activation: The imidazole ring forms critical hydrogen bonds with the transmembrane domain of GLP-1R. It is the primary "switch" for receptor signaling.
2 (Core) Alanine (Ala) Non-polar/AliphaticConformational Stability: Provides helical propensity. Crucially, it serves as the recognition site for DPP-4 (Dipeptidyl Peptidase-4), which cleaves peptide bonds after an N-terminal X-Ala sequence.
3 (C-Term) Glutamic Acid (Glu) AcidicElectrostatic Steering: The carboxylate side chain enables ionic interactions (salt bridges) with receptor residues and contributes to metal chelation capacity (e.g., Zinc binding).

Mechanism 1: GLP-1 Receptor Activation (The Incretin Pathway)

Context: HAE as the N-terminus of GLP-1 (7-36) or synthetic analogs.

The HAE sequence acts as a tethered agonist. While the C-terminus of the full GLP-1 peptide anchors the molecule to the receptor's Extracellular Domain (ECD), the N-terminal This compound motif swings into the receptor's transmembrane core to trigger conformational changes.

Signaling Cascade
  • Ligand Binding: The His1 residue of the HAE motif penetrates the transmembrane cavity of GLP-1R.

  • G-Protein Coupling: This interaction induces an outward movement of Transmembrane Helix 6 (TM6), facilitating the recruitment of the heterotrimeric Gs protein.

  • Adenylate Cyclase (AC) Activation: The Gαs subunit dissociates and stimulates AC.

  • cAMP Production: ATP is converted to cyclic AMP (cAMP).

  • Downstream Effectors:

    • PKA (Protein Kinase A): Phosphorylates ion channels (e.g., K_ATP, Ca_V), leading to depolarization and insulin exocytosis (in pancreatic β-cells).

    • Epac2: A cAMP-GEF that potentiates insulin secretion independently of PKA.

Visualization: HAE-Mediated GLP-1R Signaling Pathway

GLP1_Pathway HAE This compound (Ligand Motif) GLP1R GLP-1 Receptor (Class B GPCR) HAE->GLP1R N-terminal insertion Gs Gs Protein Activation GLP1R->Gs Conformational Change AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac2 Pathway cAMP->Epac Response Insulin Secretion / Neuroprotection PKA->Response Ca2+ influx Epac->Response

Caption: The HAE motif initiates the Gs-coupled signaling cascade, resulting in elevated intracellular cAMP and downstream physiological effects.

Mechanism 2: Enzymatic Stability (DPP-4 Degradation)

Context: The metabolic vulnerability of the HAE sequence.

The biological half-life of peptides containing the HAE motif is strictly regulated by Dipeptidyl Peptidase-4 (DPP-4) . This enzyme specifically recognizes the Ala at position 2 (when the N-terminus is unblocked).

  • Reaction: DPP-4 cleaves the peptide bond between Ala2 and Glu3 .

  • Result: Release of the dipeptide His-Ala and the inactive truncated metabolite (e.g., GLP-1 9-36).

  • Therapeutic Implication: Drug development focuses on modifying the HAE motif (e.g., replacing Ala with Aib, or acetylating the His) to prevent this cleavage while maintaining receptor affinity.

Mechanism 3: Independent Bioactivity (Amyloid & Metal Interaction)

Context: HAE/HAEE as isolated peptides or fragments.

Recent research identifies the HAE motif (and its tetrapeptide extension HAEE ) as a recognition sequence for amyloid-beta (Aβ) species, relevant to Alzheimer's disease research.[1][2]

Anti-Amyloidogenic Mechanism

The This compound-Glu (HAEE) tetrapeptide has been shown to bind specifically to the 11-EVHH-14 region of the Aβ peptide.

  • Mechanism: The HAE motif mimics the binding site of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] By acting as a "decoy," it binds to Aβ monomers/oligomers.

  • Effect: This binding sterically hinders Aβ-Aβ interaction, preventing the polymerization of toxic amyloid fibrils.

  • Metal Chelation: The Histidine (imidazole) and Glutamate (carboxylate) residues in HAE can chelate transition metals like Zn²⁺ and Cu²⁺. Since metal ions often catalyze amyloid aggregation and oxidative stress, the HAE motif acts as a dual-mechanism neuroprotective agent.

Experimental Protocols (In Vitro)

Protocol A: cAMP Accumulation Assay (Receptor Activation)

Purpose: To quantify the potency of HAE-containing peptides on GLP-1R.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GLP-1R.

  • Reagent Prep: Dissolve HAE peptide (or analog) in PBS + 0.1% BSA. Prepare serial dilutions (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Induction:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

    • Treat cells with peptide dilutions for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Readout: Measure fluorescence ratio (665 nm/620 nm).

  • Analysis: Plot dose-response curve to determine EC50. A functional HAE motif will show a sigmoidal increase in cAMP.

Protocol B: DPP-4 Enzymatic Stability Assay

Purpose: To determine the susceptibility of the HAE motif to proteolytic cleavage.

  • System: Recombinant human DPP-4 enzyme (10 ng/µL) in Tris buffer (pH 8.0).

  • Substrate: HAE-peptide (100 µM final concentration).

  • Incubation: Incubate at 37°C. Collect aliquots at T=0, 5, 15, 30, 60 min.

  • Quenching: Stop reaction with 1% Trifluoroacetic Acid (TFA).

  • Analysis (LC-MS):

    • Inject onto C18 Reverse Phase column.

    • Monitor the disappearance of the Intact Mass (M) and appearance of the Fragment Mass (M minus His-Ala).

    • Note: Native this compound peptides degrade rapidly (<5 min half-life); modified analogs (e.g., His-Gly-Glu) will show resistance.

Visualization: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Assay Choice cluster_2 Readout Step1 HAE Peptide Solubilization Branch1 GLP-1R Activation (cAMP) Step1->Branch1 Branch2 DPP-4 Stability (Proteolysis) Step1->Branch2 Result1 TR-FRET Signal (EC50 Calc) Branch1->Result1 Result2 LC-MS Analysis (% Intact) Branch2->Result2

Caption: Dual workflow for validating HAE motif functionality: Receptor agonism (blue path) and Metabolic stability (red path).

References

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism.

  • Kozin, S. A., et al. (2021).[1] Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier.[1][2] Biomolecules.[1][3][4][5][6][7][8][9][10][11]

  • Green, B. D., et al. (2004). N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity. Journal of Endocrinology.

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides. Regulatory Peptides.[6][7][10]

  • MedChemExpress. (n.d.). HAE (this compound) Tripeptide Product Information. MedChemExpress.

Sources

Physicochemical properties of His-Ala-Glu peptide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and analytical profile of the tripeptide His-Ala-Glu (HAE) .

Content Type: Technical Monograph & Experimental Guide Subject: Physicochemical Characterization, Synthesis, and Structural Dynamics of the H-His-Ala-Glu-OH Motif.

Executive Technical Summary

This compound (HAE) is a hydrophilic, ionizable tripeptide (MW: 355.35 g/mol ) characterized by a distinct "switchable" zwitterionic nature due to the interplay between the imidazole group of Histidine (pKa ~6.0) and the


-carboxyl group of Glutamic acid (pKa ~4.2).

While often encountered as a structural motif within larger bioactive sequences (e.g., amyloid-binding peptides or enzymatic catalytic triads), isolated HAE presents unique properties as a metal-chelating agent and a pH-sensitive probe. Its structural composition—a basic N-terminus, a non-polar spacer (Alanine), and an acidic C-terminus—creates a localized dipole moment that is highly sensitive to solvation environments.

Core Identity Profile
PropertySpecification
Sequence Histidine - Alanine - Glutamic Acid
Formula

Molecular Weight 355.35 Da
CAS Number 64111-99-5
Hydropathy Index Highly Hydrophilic (LogP

-4.[1][2]3)
Charge @ pH 7.4 Anionic (Net Charge

-1)

Molecular Architecture & Physicochemical Dynamics

Ionization & Isoelectric Point (pI)

The HAE peptide possesses four ionizable groups. Understanding the protonation state is critical for solubility optimization and purification strategies.

  • 
    -COOH (C-term):  pKa 
    
    
    
    2.2
  • 
    -COOH (Glu Side Chain):  pKa 
    
    
    
    4.2
  • Imidazole (His Side Chain): pKa

    
     6.0
    
  • 
    -NH
    
    
    
    (N-term):
    pKa
    
    
    9.6

Isoelectric Point Calculation: The zwitterionic (neutral) state occurs when the net charge transitions from +1 to -1.

  • Below pH 4.2: Species is +1 (N-term

    
    , His
    
    
    
    , Glu
    
    
    , C-term
    
    
    ).
  • Above pH 6.0: Species is -1 (N-term

    
    , His
    
    
    
    , Glu
    
    
    , C-term
    
    
    ).
  • Between pH 4.2 and 6.0: The net charge approaches 0.

    
    
    

Application Insight: When performing Ion Exchange Chromatography (IEX), HAE will bind to Anion Exchangers (e.g., Q-Sepharose) at pH > 6.0 and Cation Exchangers (e.g., SP-Sepharose) at pH < 4.0.

Protonation State Diagram

The following diagram illustrates the dominant microspecies of HAE across the pH scale.

HAE_Ionization Figure 1: pH-Dependent Protonation States of this compound State1 pH < 2.0 Cationic (+2) [NH3+, His+, COOH, COOH] State2 pH 2.2 - 4.2 Cationic (+1) [NH3+, His+, COOH, COO-] State1->State2 pKa1 ~2.2 (C-term deprot) State3 pH 4.2 - 6.0 Zwitterionic (0) [NH3+, His+, COO-, COO-] State2->State3 pKa2 ~4.2 (Glu deprot) State4 pH 6.0 - 9.6 Anionic (-1) [NH3+, His0, COO-, COO-] State3->State4 pKa3 ~6.0 (His deprot) State5 pH > 9.6 Anionic (-2) [NH2, His0, COO-, COO-] State4->State5 pKa4 ~9.6 (N-term deprot)

Metal Chelation Potential

HAE is a potent ligand. The Histidine imidazole nitrogen (specifically N


 or N

) and the Glutamate carboxylate can form stable coordinate covalent bonds with transition metals like

and

.
  • Mechanism: At physiological pH (7.4), the Glu residue is deprotonated (anionic), and the His residue is largely neutral but available for coordination. This creates an "anchor-and-clamp" mechanism where the peptide wraps around the metal ion.

  • Experimental Note: Avoid phosphate buffers if studying metal interactions, as phosphates can compete for metal binding. Use MOPS or HEPES buffers instead.

Synthesis & Purification Protocol

Solid-Phase Peptide Synthesis (SPPS)

Due to the presence of reactive side chains (His, Glu), Fmoc chemistry is the standard for HAE synthesis to prevent racemization of the Histidine residue.

Protocol Parameters:

  • Resin: Wang Resin (for C-terminal acid) or Rink Amide (if C-terminal amide is desired).

  • Loading: 0.3–0.5 mmol/g (low loading prevents aggregation).

  • Protecting Groups:

    • His: Trt (Trityl) – removed by TFA.

    • Glu: OtBu (O-tert-butyl) – removed by TFA.

Synthesis Workflow Diagram

SPPS_Workflow Figure 2: Fmoc-SPPS Workflow for this compound cluster_cycle1 Cycle 1: Coupling Alanine cluster_cycle2 Cycle 2: Coupling Histidine Start Start: Fmoc-Glu(OtBu)-Wang Resin Deprot1 1. Deprotection 20% Piperidine/DMF (Remove Fmoc) Start->Deprot1 Wash1 2. Wash (DMF x3) Deprot1->Wash1 Couple1 3. Activation & Coupling Fmoc-Ala-OH + HBTU + DIEA (45 min) Wash1->Couple1 Deprot2 4. Deprotection 20% Piperidine/DMF Couple1->Deprot2 Wash2 5. Wash (DMF x3) Deprot2->Wash2 Couple2 6. Activation & Coupling Fmoc-His(Trt)-OH + DIC/Oxyma (No base to prevent racemization) Wash2->Couple2 Cleavage 7. Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O (2 Hours) Couple2->Cleavage Precip 8. Precipitation Cold Diethyl Ether Cleavage->Precip

Purification & Analysis

HPLC Method (Reverse Phase): HAE is extremely polar. Standard C18 gradients often fail to retain it.

  • Column: C18-Aq (Polar Endcapped) or HILIC column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% to 10% B over 20 minutes. (Isocratic hold at 0-1% B may be necessary).

  • Detection: 214 nm (peptide bond) and 280 nm (Histidine side chain, weak absorbance).

Mass Spectrometry (ESI-MS):

  • Expected Mode: Positive Ion Mode (

    
    ).
    
  • Target m/z:

    
    .
    
  • Fragment Ions: Look for

    
     ion (Ala-Glu) and 
    
    
    
    ion (His-Ala) to confirm sequence order.

Stability & Handling

  • Hygroscopicity: The lyophilized powder is highly hygroscopic due to the Glu residue. Store at -20°C in a desiccator.

  • Oxidation: The Histidine imidazole ring is susceptible to photo-oxidation. Protect solutions from direct light.

  • Solubility:

    • Water: Highly soluble (>10 mg/mL).

    • DMSO: Soluble.

    • Ethanol: Poor solubility.

References

  • PubChem. (2021).[2][3] Ala-Glu-His | C14H21N5O6.[2] National Library of Medicine.

  • MedChemExpress. (2024). HAE (this compound) Peptide Product Information.

  • Thermo Fisher Scientific. (2024). Amino Acid Physical Properties and pKa Table.

  • University of Calgary. (2023). Table of pKa and pI values for Amino Acids.

  • Peptide.com. (2024). Practical Guide to Solid Phase Peptide Synthesis.

Sources

His-Ala-Glu (HAE): Mechanistic Insights and Therapeutic Potential as a DPP4 Competitive Substrate-Inhibitor

[1]

Executive Summary

This technical guide evaluates the tripeptide His-Ala-Glu (HAE) as a functional probe and competitive substrate-inhibitor for Dipeptidyl Peptidase-4 (DPP4) .[1] As the N-terminal tripeptide sequence of the incretin hormone Glucagon-Like Peptide-1 (GLP-1) , HAE represents the precise recognition motif targeted by DPP4.[1] While technically a substrate, HAE functions as a competitive inhibitor in the presence of other DPP4 targets, offering a critical scaffold for Structure-Activity Relationship (SAR) studies and the design of peptidomimetic inhibitors. This guide details the molecular interactions, experimental validation protocols, and strategic optimization of HAE for drug development professionals.

Introduction: The GLP-1/DPP4 Axis

Type 2 Diabetes Mellitus (T2DM) management increasingly relies on the incretin effect.[2] GLP-1 is a potent insulinotropic hormone, but its therapeutic half-life is less than 2 minutes due to rapid degradation by DPP4.[1][2][3][4][5]

DPP4 (CD26) is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The N-terminal sequence of native GLP-1 is This compound-Gly... .[1][4][6][7][8] Consequently, DPP4 recognizes the His-Ala motif and cleaves the peptide bond between Ala (P1) and Glu (P1') , rendering the hormone inactive.

The HAE Tripeptide Proposition: Isolated this compound (HAE) retains the exact pharmacophore required for DPP4 active site recognition.[1] By occupying the catalytic pocket, exogenous HAE competes with endogenous substrates (like GLP-1), thereby acting as a competitive substrate-inhibitor .

Molecular Mechanism & In Silico Profiling

To understand HAE's potential, one must analyze its binding within the DPP4 active site, which is composed of the S2, S1, and S1' subsites.

Interaction Map[1]
  • P2 Position (Histidine): The N-terminal ammonium group of Histidine forms a critical salt bridge with the Glu205/Glu206 double-glutamic acid motif in the enzyme's S2 pocket. This is the primary anchor for ligand recognition. The imidazole ring may engage in

    
    -stacking or hydrogen bonding with Arg125 .[1]
    
  • P1 Position (Alanine): The Alanine side chain (methyl group) fits into the hydrophobic S1 pocket, defined by Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711 . While Proline is the preferred residue here (forming a tighter fit), Alanine is the natural substrate residue in GLP-1.

  • P1' Position (Glutamate): The Glutamate residue extends into the solvent-exposed region (S1' site) but influences the positioning of the scissile bond relative to the catalytic serine (Ser630 ).

Visualization of Signaling & Inhibition Logic

The following diagram illustrates the competitive mechanism where HAE occupies the DPP4 active site, preventing GLP-1 degradation.

DPP4_MechanismDPP4DPP4 Enzyme(Active Site)Complex_SubDPP4-GLP1 ComplexDPP4->Complex_SubBindsComplex_InhDPP4-HAE Complex(Occupied Active Site)DPP4->Complex_InhHigh Affinity BindingGLP1Native GLP-1(Substrate)GLP1->Complex_SubBindsHAEHAE Tripeptide(Competitive Inhibitor)HAE->Complex_InhCompetitionDegradationGLP-1 Inactivation(Cleavage of His-Ala)Complex_Sub->DegradationCatalysisComplex_Inh->Complex_SubBlocks AccessPreservationGLP-1 Signaling Intact(Insulin Secretion)Complex_Inh->PreservationResult

Caption: Competitive inhibition logic showing HAE blocking the DPP4 active site, thereby preserving GLP-1 signaling.

Experimental Validation Protocols

To validate HAE as a competitive inhibitor, researchers must determine the inhibition constant (


Protocol: Competitive Inhibition Assay (Fluorometric)

This protocol uses Gly-Pro-AMC (7-amino-4-methylcoumarin), a standard fluorogenic substrate for DPP4.[1]

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Enzyme: Recombinant Human DPP4 (rhDPP4), final conc. 1-5 nM.

  • Substrate: Gly-Pro-AMC (

    
    ).[1]
    
  • Test Compound: this compound (HAE), synthesized to >95% purity.[1]

Workflow:

  • Preparation: Dissolve HAE in buffer to prepare a 10 mM stock. Prepare serial dilutions (e.g., 0.1

    
     to 1000 
    
    
    ).
  • Pre-incubation: Mix 10

    
     rhDPP4 with 10 
    
    
    HAE dilutions in a black 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.
  • Reaction Initiation: Add 20

    
     of Gly-Pro-AMC substrate (final concentration should be near its 
    
    
    , e.g., 50
    
    
    ).
  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each HAE concentration.
      
    • Plot

      
       vs. [HAE].
      
    • Fit to the Cheng-Prusoff equation to derive

      
      :
      
      
      
Protocol: Cleavage Stability (LC-MS/MS)

Since HAE is a substrate, verifying its stability is crucial to distinguish between inhibition and substrate consumption.

Workflow:

  • Incubate HAE (100

    
    ) with rhDPP4 (10 nM) at 37°C.
    
  • Aliquot samples at t=0, 5, 15, 30, and 60 min.

  • Quench with 1% Formic Acid/Acetonitrile.

  • Analyze via LC-MS/MS monitoring for:

    • Parent: this compound (m/z ~356 [M+H]+)[1]

    • Product 1: His-Ala (m/z ~227 [M+H]+)[1]

    • Product 2: Glu (m/z ~148 [M+H]+)

  • Interpretation: Rapid disappearance of HAE confirms it is a "good substrate." Slow disappearance suggests it acts more like a "slow-binding inhibitor."[1]

Data Presentation & Analysis

Comparative Binding Features

The table below contrasts HAE with standard inhibitors and substrates.

FeatureThis compound (HAE)Gly-Pro-AMC (Substrate)Sitagliptin (Inhibitor)
Role Competitive SubstrateFluorogenic SubstrateCompetitive Inhibitor
P2 Residue Histidine (Natural)Glycine (Synthetic)Trifluorophenyl moiety
P1 Residue AlanineProlinePiperazine-fused ring
Cleavage? Yes (His-Ala bond)Yes (Gly-Pro bond)No (Stable)
Binding Affinity Moderate (

100-500

)
High (

50

)
Very High (

)
Utility Pharmacophore ProbeActivity AssayClinical Therapeutic
Pathway Diagram: HAE Processing

The following graph visualizes the enzymatic processing of HAE, confirming its role as a competitive substrate.

HAE_ProcessingHAEH-His-Ala-Glu-OH(Intact Tripeptide)ComplexMichaelis Complex[E-S]HAE->ComplexBinding (k1)DPP4DPP4 EnzymeDPP4->ComplexTSTransition State(Acyl-Enzyme)Complex->TSCatalysis (k2)TS->DPP4RegenerationProductsProducts:His-Ala (Dipeptide) + GluTS->ProductsRelease (k3)

Caption: Kinetic pathway of HAE degradation by DPP4. High affinity at the 'Binding' step allows HAE to compete with GLP-1.[1]

Strategic Optimization: From Substrate to Inhibitor

While HAE itself is cleaved, it serves as a lead structure. To convert the HAE sequence into a potent, metabolically stable inhibitor, specific modifications are required:

  • P1 Modification (The "Warhead"): Replace the scissile peptide bond (between Ala and Glu) with a non-cleavable isostere (e.g., reduced amide

    
    , ketomethylene, or thioamide).
    
  • P1 Residue Substitution: Replacing Alanine with Pyrrolidine or Thiazolidine rings (mimicking Proline) significantly increases affinity for the S1 hydrophobic pocket.

  • N-Terminal Stabilization: Methylation of the N-terminal Histidine can prevent degradation by aminopeptidases while maintaining S2 pocket affinity.[1]

Conclusion

This compound (HAE) is not merely a peptide sequence; it is the molecular key to the DPP4 active site.[1] As the native N-terminus of GLP-1, it possesses perfect structural complementarity to the enzyme. While its natural fate is cleavage, its application as a competitive substrate provides invaluable data on enzyme kinetics and substrate specificity. For drug development, HAE acts as the foundational pharmacophore: by rigidifying its backbone or modifying its peptide bonds, researchers can evolve this transient substrate into a high-affinity, stable inhibitor for Type 2 Diabetes therapy.

References

  • Deacon, C. F. (2019).[9] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26): role in the inactivation of regulatory peptides. Regulatory Peptides.[1][3][9][10][11][12] Link

  • MedChemExpress. (2024). HAE Peptide Product Information and Biological Activity. MedChemExpress. Link

  • Thoma, R., et al. (2003). Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV. Structure. Link

  • Green, B. D., et al. (2006). Inhibition of dipeptidyl peptidase IV activity by peptides derived from food sources. Journal of Agricultural and Food Chemistry. Link

Biological Activity of HAE Tripeptide: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The HAE tripeptide (Histidine-Alanine-Glutamic acid) represents a critical bioactive motif in peptide therapeutics, most notably serving as the N-terminal activation sequence of Glucagon-Like Peptide-1 (GLP-1) .[1][2] While often studied as a fragment within larger incretin hormones, the HAE sequence itself dictates receptor affinity (GLP-1R) and metabolic stability.[3] Its biological profile is defined by a "functional paradox": it possesses high potency for receptor activation but extreme susceptibility to enzymatic degradation by Dipeptidyl Peptidase-4 (DPP-4).[2]

This guide dissects the HAE tripeptide’s physicochemical properties, signaling mechanisms, and role as a template for next-generation metabolic and neuroprotective therapeutics.[3]

Physicochemical Profile & Structural Biology[2]

The HAE tripeptide is an amphiphilic oligopeptide characterized by an N-terminal imidazole ring (Histidine) and a C-terminal carboxyl group (Glutamic acid), separated by a hydrophobic spacer (Alanine).[3]

PropertySpecification
Sequence His-Ala-Glu (H-A-E)
Molecular Formula C₁₄H₂₁N₅O₆
Molecular Weight 355.35 g/mol
Isoelectric Point (pI) ~5.8 (Theoretical)
Solubility Highly soluble in water/PBS; sparingly soluble in organic solvents.[2]
Charge at pH 7.4 Zwitterionic/Anionic (His is partially protonated; Glu is deprotonated).[3]
Key Functional Groups Imidazole (pKa ~6.0), Carboxyl (pKa ~4.2), Amino (pKa ~9.2).[3]
Structural Significance

The Histidine (H) residue at position 1 is essential for hydrogen bonding with the transmembrane domain of Class B GPCRs (like GLP-1R). The Alanine (A) at position 2 acts as a steric spacer; its small side chain allows the peptide to fit into the catalytic pocket of DPP-4. The Glutamic Acid (E) at position 3 provides amphipathic character, stabilizing the alpha-helical conformation often adopted by longer peptides containing this motif.[3]

Mechanisms of Action[3][4][5][6]

The biological activity of HAE is dominated by two opposing pathways: Receptor Activation and Enzymatic Inactivation .[3]

The GLP-1 Receptor Activation Pathway

As the N-terminal sequence of native GLP-1 (7-36), HAE is the "key" that unlocks the GLP-1 receptor.[2]

  • Binding: The free N-terminal amine and the imidazole ring of Histidine interact with the extracellular domain of the GLP-1 receptor on pancreatic beta cells.

  • Signaling: This binding induces a conformational change in the receptor, activating the Gs-alpha protein subunit.[3]

  • Cascade: Adenylyl cyclase is stimulated, increasing cAMP levels, which triggers Protein Kinase A (PKA) and Epac2, ultimately leading to glucose-dependent insulin secretion.[2][3]

The DPP-4 Degradation Pathway (The "Ala-2" Vulnerability)

The enzyme DPP-4 (CD26) specifically recognizes the N-terminal X-Ala or X-Pro motif.

  • Mechanism: DPP-4 cleaves the peptide bond between Alanine (Pos 2) and Glutamic Acid (Pos 3).[3]

  • Result: The HAE tripeptide is cleaved into the dipeptide His-Ala and the truncated, inactive metabolite Glu-Gly-... (GLP-1 9-36).[2]

  • Therapeutic Implication: Drug development focuses on modifying the "A" in HAE (e.g., to Aib - aminoisobutyric acid) to prevent this cleavage while maintaining receptor affinity.[3]

Neuroprotective & Antioxidant Activity

Beyond metabolic regulation, the HAE motif exhibits neuroprotective properties.[3]

  • Metal Chelation: The Histidine imidazole group effectively chelates transition metals (Cu²⁺, Zn²⁺), preventing metal-induced oxidative stress (Fenton reaction).[3]

  • Amyloid Interaction: Analogues of HAE (such as the tetrapeptide HAEE ) have been shown to bind to the 11-14 region of Beta-amyloid (Aβ), potentially inhibiting the aggregation of Aβ plaques in Alzheimer's models.[3][4]

Visualization: HAE Signaling & Degradation Logic

The following diagram illustrates the dual fate of the HAE motif: activation of the insulin pathway vs. degradation by DPP-4.

HAE_Mechanism HAE HAE Tripeptide (this compound) GLP1R GLP-1 Receptor (Pancreatic Beta Cell) HAE->GLP1R Ligand Binding (N-Terminus) DPP4 DPP-4 Enzyme (Catalytic Cleavage) HAE->DPP4 Substrate Recognition (Ala-2 Position) cAMP cAMP Increase GLP1R->cAMP Gs Activation Cleaved Inactivation (His-Ala + Glu-...) DPP4->Cleaved Proteolysis PKA PKA / Epac2 Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Figure 1: The "Functional Paradox" of HAE. The peptide is essential for insulin signaling (Green path) but is the specific target for rapid inactivation by DPP-4 (Red path).

Experimental Protocols

For researchers validating HAE activity or screening HAE analogs, the following protocols are standard.

Protocol A: DPP-4 Enzymatic Stability Assay

Objective: Quantify the half-life of HAE or HAE-containing peptides in the presence of DPP-4.[2]

  • Reagents:

    • Recombinant Human DPP-4 (Sigma or R&D Systems).

    • Substrate: Synthetic HAE tripeptide (100 µM final).

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl.[2][3]

  • Procedure:

    • Equilibrate buffer and enzyme at 37°C.[3][5]

    • Initiate reaction by adding enzyme (final conc. 1-5 nM) to the substrate solution.

    • Sampling: Aliquot 50 µL every 5 minutes for 60 minutes.

    • Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) to stop the reaction.[3]

  • Analysis (HPLC/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[3]

    • Mobile Phase: Gradient 5-60% Acetonitrile + 0.1% Formic Acid.[2][5]

    • Detection: Monitor the disappearance of the intact HAE peak (m/z 356) and appearance of the His-Ala fragment (m/z 227).[3]

Protocol B: In Vitro cAMP Activation Assay (GLP-1R)

Objective: Measure the agonist potency (EC50) of HAE on the GLP-1 receptor.

  • Cell Line: HEK293 cells stably expressing human GLP-1R.

  • Reagents: HTRF cAMP detection kit (Cisbio) or similar FRET-based assay.

  • Workflow:

    • Seed cells (5,000/well) in a 384-well low-volume plate.[2]

    • Prepare serial dilutions of HAE tripeptide (Range: 1 nM to 100 µM).

    • Incubate cells with peptide + IBMX (phosphodiesterase inhibitor) for 30 minutes at RT.[3]

    • Add cAMP detection reagents (Cryptate-labeled anti-cAMP + d2-labeled cAMP).[2]

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.[3]

  • Data Analysis: Plot FRET ratio vs. Log[Concentration] to determine EC50.

Therapeutic Applications & Analogs

Metabolic Disease (Type 2 Diabetes)

Native HAE is rarely used as a drug due to its short half-life (<2 minutes).[3] However, it serves as the pharmacophore template .[3]

  • Strategy: Substitution of Alanine (Pos 2) with Glycine or Aib (Alpha-aminoisobutyric acid) creates DPP-4 resistance.[2]

  • Example: Semaglutide and Liraglutide utilize modified N-terminal sequences derived from the HAE logic to maintain receptor binding while evading enzymatic cleavage.

Neuroprotection (Alzheimer's Disease)

Research into the HAEE (this compound-Glu) tetrapeptide suggests that extending the HAE motif creates a "decoy" that binds to Beta-amyloid.[2]

  • Mechanism: The HAE/HAEE motif mimics the charge distribution of the nicotinic acetylcholine receptor (α4β2), blocking Aβ from binding to neurons.[3]

Cosmeceuticals

HAE and its copper complexes (related to GHK-Cu) are explored for:

  • Anti-glycation: Histidine acts as a scavenger for reactive carbonyl species.[3]

  • Collagen Synthesis: Acting as a "matrikine" signal peptide to stimulate fibroblasts.[3]

Safety & Toxicology

  • Cytotoxicity: HAE is non-cytotoxic in standard fibroblast (3T3) and keratinocyte assays up to 1 mM.[3]

  • Immunogenicity: As a short, endogenous sequence, HAE has negligible immunogenic potential (low risk of antibody formation).[3]

  • Stability: Highly unstable in plasma due to DPP-4 and aminopeptidases; requires encapsulation (liposomes) or chemical modification for in vivo efficacy.[3]

References

  • Mentlein, R. (1999).[3] Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.[2][3] Link

  • Doyle, M. E., & Egan, J. M. (2007).[3] Mechanisms of action of glucagon-like peptide 1 in the pancreas. Pharmacology & Therapeutics, 113(3), 546-593.[2][3] Link

  • Khavinson, V. H., et al. (2014).[3] Peptide regulation of aging and longevity.[3] Biogerontology, 15(6), 587-596.[2][3] (Discusses short bioactive peptides). Link

  • PubChem. (n.d.).[3] Compound Summary: Ala-Glu-His (Isomer/Related).[2][6][7] National Library of Medicine.[3] Link

  • Chernykh, I., et al. (2025).[3] Comparative pharmacokinetics and biodistribution of HAEE and HASS peptides.[3][4] ResearchGate.[3] (Highlights HAEE neuroprotective analog).[3] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide sequence His-Ala-Glu (HAE) represents more than a simple string of amino acids; it is the canonical N-terminal activation motif of Glucagon-Like Peptide-1 (GLP-1) , a hormone central to modern diabetes and obesity therapeutics (e.g., Semaglutide, Liraglutide).

This guide addresses two critical challenges facing researchers working with such short bioactive motifs:

  • Biological Mechanism: Understanding the HAE sequence as the "switch" for receptor activation and the "Achilles' heel" for DPP-4 enzymatic degradation.

  • Computational Retrieval: Overcoming the statistical limitations of standard BLAST algorithms to accurately mine protein databases for short, non-unique peptide sequences.

Part 1: The Biological Imperative (Mechanism of Action)

The Activation Switch

In native GLP-1 (specifically the active form GLP-1(7-36)amide), the N-terminal sequence is His(7)-Ala(8)-Glu(9) .

  • Histidine (His7): Critical for hydrogen bonding with the transmembrane domain of the GLP-1 Receptor (GLP-1R).

  • Alanine (Ala8): Provides the correct steric spacing but renders the peptide susceptible to degradation.

  • Glutamic Acid (Glu9): Stabilizes the alpha-helical turn required for receptor docking.

The DPP-4 Degradation Problem

The enzyme Dipeptidyl Peptidase-4 (DPP-4) specifically recognizes N-terminal X-Ala or X-Pro sequences. It cleaves the peptide bond after the second residue (Alanine), releasing the dipeptide (His-Ala) and leaving an inactive truncated metabolite (Glu-Gly-Thr...).

Therapeutic Insight: The substitution of Ala8 with Gly (as seen in Exenatide/Exendin-4) or Aib (aminoisobutyric acid) prevents this cleavage, extending the half-life of the drug.

Mechanism Diagram

The following diagram illustrates the interaction between the HAE motif, the GLP-1 Receptor, and the DPP-4 enzyme.

GLP1_Mechanism GLP1 Active GLP-1 (N-Term: this compound...) GLP1R GLP-1 Receptor (Activation) GLP1->GLP1R Binding (His7 critical) DPP4 DPP-4 Enzyme (Protease) GLP1->DPP4 Substrate Recognition Inactive Inactive Metabolite (N-Term: Glu-Gly-Thr...) DPP4->Inactive Cleavage after Ala8 Fragment Cleaved Dipeptide (His-Ala) DPP4->Fragment Release

Figure 1: The dual fate of the this compound sequence: Receptor activation vs. Enzymatic inactivation.[1][2]

Part 2: The Computational Challenge

Searching for a tripeptide like "HAE" in a protein database (e.g., UniProt, NCBI nr) is computationally distinct from searching for a full gene.

Why Standard BLAST Fails

Standard BLASTP is designed for long sequences.

  • Word Size: The default word size for protein BLAST is 3 or 6. A query of length 3 often fails to trigger the initial "seed" match required to extend the alignment.

  • E-Value Noise: A 3-amino acid match is statistically insignificant in a database of billions of residues. The E-value (Expect value) will be extremely high (>1000), causing the algorithm to filter it out as noise.

  • Low Complexity Filtering: Short repeats are often masked automatically.

The Solution: Deterministic vs. Probabilistic Search

To find "this compound" effectively, we must move away from homology searching (BLAST) and toward motif or pattern searching.

Part 3: Advanced Search Protocols

Protocol A: The "Exact Match" Local Search (Gold Standard)

For 100% accuracy in finding every instance of H-A-E in a proteome, local regex (regular expression) searching is superior to web-based BLAST.

Prerequisites:

  • A local FASTA file of the target proteome (e.g., Human Proteome from UniProt).

  • Command-line access (Linux/Mac Terminal or Windows PowerShell).

Step-by-Step Workflow:

  • Download Proteome:

  • Execute Search (Grep): We search for HAE but ensuring it is not part of a longer word if we only want the N-terminus (rare), or simply finding the motif anywhere.

    • Scenario 1: Find HAE anywhere in sequence.

    • Scenario 2: Find HAE specifically at the N-terminus (Signal peptide removed). This is complex because FASTA files usually contain the signal peptide. You would need to search for the specific cleavage site motif.

Protocol B: Web-Based Motif Search (ScanProsite)

If you lack command-line skills, use the ExPASy ScanProsite tool, which allows for pattern definition.

Methodology:

  • Navigate to .

  • Define Pattern:

    • To find this compound: H-A-E[3]

    • To find HAE allowing for conservative substitutions (e.g., Glu or Asp): H-A-[ED]

    • To find HAE specifically at the N-terminus of the mature protein (requires signal peptide logic, but strictly N-term in FASTA): (The < symbol anchors to the start).

  • Target Database: Select "UniProtKB/Swiss-Prot" (curated) to reduce noise.

  • Output: This yields a list of proteins containing the motif, mapped to their functional domains.

Protocol C: Structural Search (PDB)

To find "this compound" in a bioactive conformation (e.g., an alpha-helical turn), sequence search is insufficient. Use the Protein Data Bank (PDB).

Methodology:

  • Tool: .

  • Query Type: "Sequence Motif".

  • Input: HAE.

  • Filter: Restrict to "Polymer Entity Type: Protein".

  • Analysis: Visualize the results to see if the HAE motif is surface-exposed (accessible to receptors/enzymes) or buried (structural only).

Part 4: Data Summary & Comparative Analysis

The following table summarizes the efficacy of different search methods for short peptide sequences like HAE.

MethodBest Use CaseSensitivitySpecificityLimitation
Standard BLASTP Do Not Use Very LowLowHigh E-values filter out real hits; word size issues.
BLASTP-Short Short peptides (10-30 aa)MediumMediumStill struggles with 3-mers; requires parameter tuning (PAM30 matrix).
ScanProsite Functional MotifsHigh HighRequires strict pattern definition; depends on database annotation.
Local Grep/Regex Exact Sequence Mining100% 100% No biological context (finds HAE in "junk" regions); requires local computing.
Structure (PDB) 3D ConformationN/AHighLimited to crystallized proteins only.
Search Workflow Diagram

Search_Workflow Start Input Sequence: H-A-E Decision Is Biological Context Known? Start->Decision GlobalSearch Global Motif Search (ScanProsite / Grep) Decision->GlobalSearch No (Exploratory) TargetSearch Targeted Family Search (GLP-1 Analogs) Decision->TargetSearch Yes (Drug Design) Filter1 Filter: Surface Accessibility GlobalSearch->Filter1 Result Candidate List Filter1->Result Filter2 Filter: DPP-4 Resistance (Ala8 -> Gly/Aib) TargetSearch->Filter2 Filter2->Result

Figure 2: Decision matrix for searching short peptide sequences.

Part 5: References

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756.

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.

  • Altschul, S. F., et al. (1997). Gapped BLAST and PSI-BLAST: a new generation of protein database search programs. Nucleic Acids Research, 25(17), 3389–3402.

  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531.

  • ExPASy. (2024). ScanProsite Tool Documentation. SIB Swiss Institute of Bioinformatics.

Sources

In Silico Target Deconvolution for the Bioactive Tripeptide His-Ala-Glu (HAE)

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Stage Computational Framework

Executive Summary

The tripeptide Histidine-Alanine-Glutamate (HAE) represents a unique class of "borderline" ligands—too small to possess a stable secondary structure like larger peptides (e.g.,


-helices), yet too flexible and polar to be treated purely as a rigid small molecule. Predicting its binding partners requires a hybrid approach that integrates ligand-based similarity searching  with structure-based inverse docking .

This guide details a rigorous, self-validating workflow to predict biological targets for HAE. Unlike standard protocols for long peptides, this framework specifically addresses the conformational plasticity and pH-dependent ionization of the Histidine residue, which is the critical determinant of HAE's binding affinity.

Phase 1: Physicochemical Profiling & Ligand Preparation

Objective: To generate a biologically relevant ensemble of HAE conformers for screening.

The primary failure mode in peptide docking is the use of a single, static conformation. For a tripeptide like HAE, the protonation state of Histidine (pKa


 6.0) acts as a molecular switch. At physiological pH (7.4), HAE exists in equilibrium between neutral and cationic histidine states, significantly altering its electrostatic potential surface.
Protocol 1.1: Dynamic Protonation & Conformer Generation

Tools: Avogadro (Structure), RDKit (Conformers), Epik (pKa prediction - optional).

  • SMILES Generation:

    • Construct the canonical SMILES for HAE: NC(=O)NC(=O)NO)C(=O)O

  • Charge State Enumeration:

    • Generate two primary states for pH 7.4:

      • State A (Neutral His): N-term (+), Glu (-), C-term (-), His (0). Net Charge: -1.

      • State B (Cationic His): N-term (+), Glu (-), C-term (-), His (+). Net Charge: 0.

  • Conformational Sampling (Small Molecule Approach):

    • Note: Do not use PEP-FOLD3 for HAE. PEP-FOLD is optimized for peptides >5 residues.[1] For tripeptides, small-molecule algorithms yield superior results.

    • Use RDKit ETKDG algorithm to generate 50 diverse conformers per protonation state to cover the rotational space of the Alanine linker.

Phase 2: Ligand-Based Target Prediction (The "Fingerprint" Approach)

Objective: To identify potential targets based on 2D/3D similarity to known ligands of human proteins.

Before expensive docking, we utilize the "Guilt by Association" principle. If HAE shares pharmacophoric features (hydrogen bond donors/acceptors, charge distribution) with a known drug, it likely binds the same target.

Protocol 2.1: Reverse Pharmacophore Screening

Tool: SwissTargetPrediction (STP) [1].

  • Input: Submit the SMILES string of HAE (State A and State B separately).

  • Parameter Configuration:

    • Species: Homo sapiens.[2]

    • Similarity Metric: Combined 2D (FP2 fingerprints) and 3D (Electroshape).

  • Data Interpretation:

    • Filter results for Probability > 0.5 .

    • Expert Insight: Pay special attention to Metalloproteases (due to His-Glu metal chelating potential) and GPCRs (common peptide targets).

Table 1: Expected Pharmacophoric Features of HAE

ResidueFeature TypeInteraction Potential
Histidine (N-term) Aromatic / Pos.[3] Ionizable

-stacking (Trp/Phe/Tyr in receptor), Cation-

interactions.
Alanine (Mid) Hydrophobic SpacerMinimal interaction; dictates distance between His and Glu.
Glutamate (C-term) Neg. IonizableSalt bridges with Arg/Lys residues in the binding pocket.
Phase 3: Structure-Based Inverse Docking (Target Fishing)

Objective: To physically dock HAE into a library of protein pockets to find high-affinity binding sites.

This is the core predictive engine. We perform "Blind Docking" against a curated subset of the PDB (e.g., the "Druggable Genome" subset).

Protocol 3.1: Inverse Docking Workflow

Tools: idTarget [2], AutoDock Vina (Scripted).

  • Target Space Definition:

    • Instead of docking against the entire PDB (computationally prohibitive), focus on clusters identified in Phase 2. If Phase 2 yields no strong hits, use the sc-PDB (druggable binding sites database).

  • Grid Box Generation:

    • Since the target site is unknown, use Whole Protein Docking .

    • Caveat: Whole protein docking reduces accuracy. It is critical to run high-exhaustiveness local docking (Exhaustiveness = 32) once a potential pocket is identified.

  • Scoring Function Selection:

    • Use Vinardo or AutoDock Vina scoring. These empirical functions balance steric fit with electrostatic interactions, crucial for the Glu/His residues.

Visualization: The Target Fishing Pipeline

TargetFishing HAE HAE Tripeptide (SMILES/3D) Prep Ligand Prep (Tautomers/Conformers) HAE->Prep Protonation (pH 7.4) LigandBased Ligand-Based (SwissTargetPrediction) Prep->LigandBased 2D/3D Sim StructBased Inverse Docking (idTarget/Vina) Prep->StructBased Blind Docking Consensus Consensus Scoring (Overlap Analysis) LigandBased->Consensus Top 15 Hits StructBased->Consensus Top 10% Energy MD MD Validation (Residence Time) Consensus->MD Best Candidates

Figure 1: Integrated workflow for de novo target prediction of short peptides.

Phase 4: Dynamic Validation (Molecular Dynamics)

Objective: To filter out "false positives" where the peptide docks well statically but drifts away dynamically.

Docking scores (


) correlate poorly with biological activity for short peptides because they ignore entropy. Residence time  is the true metric of success.
Protocol 4.1: Stability Simulation

Tool: GROMACS or AMBER.

  • System Setup:

    • Force Field: CHARMM36m (optimized for IDPs and peptides).

    • Solvation: TIP3P water box with 150 mM NaCl (physiological ions are vital for shielding the Glu charge).

  • Simulation Parameters:

    • Run a short 100 ns production run.

    • Temperature: 310 K (Body temp).

  • Analysis Metric: RMSD & Hydrogen Bond Lifetimes.

    • Success Criteria: The HAE peptide must remain within 3.0 Å RMSD of the docked pose for >60% of the simulation time.

    • Key Interaction Check: Monitor the salt bridge between HAE-Glu and the receptor's Arginine/Lysine. If this breaks, the complex is likely unstable.

Phase 5: Mechanistic Hypothesis & Interaction Map

For HAE, the predicted binding mechanism usually involves a "Clamp" model. The flexible Alanine allows the Histidine and Glutamate to seek out complementary charged residues.

Visualization: The "Clamp" Binding Mechanism

InteractionMap Receptor Receptor Pocket Arg Arg/Lys (+) Arom Trp/Phe (Pi) Glu HAE: Glu (-) Glu->Arg Salt Bridge (Strong) His HAE: His (Ar/Pos) His->Arom Pi-Stacking (Specific) Ala HAE: Ala (Linker) Ala->Glu Ala->His

Figure 2: The "Clamp" Model. HAE utilizes the Alanine spacer to bridge electrostatic (Glu) and aromatic (His) domains.

References
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Link

  • Wang, J. C., et al. (2012). idTarget: a web server for reverse protein docking. Nucleic Acids Research, 40(W1), W412-W417. Link

  • Lamiable, A., et al. (2016). PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex.[1][4] Nucleic Acids Research, 44(W1), W449-W454. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

The HAE Motif: Metabolic Stability, Bioactivity, and Catabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the metabolic pathways, bioactivity, and stability of the His-Ala-Glu (HAE) motif.

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Metabolic Researchers, Pharmacologists

Executive Summary

The tripeptide sequence Histidyl-Alanyl-Glutamic acid (this compound) is not merely a random amino acid string; it functions as a critical "metabolic switch" in human physiology.[1] Its primary significance lies in its role as the N-terminal recognition site of Glucagon-Like Peptide-1 (GLP-1) , where its enzymatic integrity dictates insulinotropic activity.[1] Furthermore, synthetic analogs of the HAE motif (e.g., Ac-HAEE-NH2) have emerged as blood-brain barrier (BBB) penetrants with anti-amyloidogenic properties.[1][2]

This guide analyzes the HAE motif through three distinct metabolic lenses:

  • The Incretin Inactivation Pathway: The role of HAE in GLP-1 regulation by DPP-4.[1]

  • The Neuro-Metabolic Pathway: Transport and activity of synthetic HAE in amyloid regulation.[1]

  • Fundamental Catabolism: The cytosolic hydrolysis and downstream flux of the free tripeptide.

Part 1: The Incretin Inactivation Pathway (GLP-1 Regulation)[1]

The Mechanism of Action

In the context of metabolic disease and diabetes therapeutics, the HAE sequence (specifically His7-Ala8-Glu9 in the full GLP-1 sequence) is the substrate for Dipeptidyl Peptidase-4 (DPP-4) .[1]

  • Bioactivity: The intact N-terminal histidine (His7) is essential for activating the GLP-1 Receptor (GLP-1R) on pancreatic

    
    -cells.[1]
    
  • Metabolic Event: DPP-4 recognizes the alanine at the penultimate position (P1 site) and cleaves the peptide bond between Ala8 and Glu9.[1]

  • Result: This releases the dipeptide His-Ala and leaves the truncated, inactive metabolite GLP-1(9-36)amide .[1] This cleavage occurs rapidly (

    
     minutes) in vivo, neutralizing the incretin effect.
    
Structural Causality in Drug Design

The metabolic instability of the HAE motif has driven the development of DPP-4 resistant analogs.[1]

  • Substitution Strategy: Replacing Ala8 with residues that DPP-4 cannot cleave (e.g.,

    
    -aminoisobutyric acid or Glycine) extends half-life.[1]
    
  • Relevance: Understanding the HAE cleavage kinetics is the foundational step in designing GLP-1 agonists like Semaglutide or Liraglutide.[1]

Visualization: The DPP-4 Inactivation Pathway

The following diagram illustrates the metabolic fate of the HAE motif within the GLP-1 regulatory system.[1]

GLP1_HAE_Pathway GLP1_Active Active GLP-1 (7-36) [N-term: this compound...] Complex Michaelis Complex [DPP4 : this compound] GLP1_Active->Complex Substrate Binding Receptor GLP-1 Receptor Activation GLP1_Active->Receptor Intact HAE Motif DPP4 Enzyme: DPP-4 (Serine Protease) DPP4->Complex Cleavage Proteolytic Cleavage (Ala8-Glu9 Bond) Complex->Cleavage Metabolite_1 Fragment 1: His-Ala (Dipeptide) Cleavage->Metabolite_1 Release Metabolite_2 Fragment 2: GLP-1 (9-36) Inactive [N-term: Glu...] Cleavage->Metabolite_2 Release Metabolite_2->Receptor No Activation (Antagonist/Null)

Figure 1: The metabolic inactivation of GLP-1 via DPP-4 cleavage of the this compound motif.[1]

Part 2: Neuro-Metabolic Pharmacokinetics (Synthetic HAE)

Recent research identifies synthetic HAE analogs (specifically acetylated forms like Ac-HAEE-NH2 ) as therapeutic candidates for Alzheimer’s Disease (AD).[1][2] Unlike the hormonal context above, this involves the transport and binding metabolism of the peptide itself.

LRP1-Mediated Transcytosis

The free HAE peptide faces the Blood-Brain Barrier (BBB).[1] Investigations using tritium-labeled HAE have confirmed its ability to cross the BBB.[1][3]

  • Mechanism: Receptor-mediated transcytosis via LRP1 (Low-Density Lipoprotein Receptor-Related Protein 1) .[1]

  • Metabolic Stability: To prevent rapid cytosolic degradation by aminopeptidases during transport, the N-terminus is often acetylated (Ac-His) and the C-terminus amidated.[1]

Amyloid Interaction Pathway

Once in the cerebral interstitium, HAE interferes with the pathological aggregation of Amyloid Beta (A


).
  • Target: A

    
     metal-binding domain (residues 11-14).[1][2]
    
  • Effect: The HAE peptide mimics the

    
     nicotinic receptor binding site, acting as a decoy to prevent A
    
    
    
    from forming neurotoxic oligomers.

Part 3: Fundamental Catabolism of Free HAE

When this compound exists as a free tripeptide (e.g., following nutritional intake or proteolysis), it enters the standard peptide catabolism pathways.[1]

Cytosolic Hydrolysis

Free tripeptides are transported into enterocytes or hepatocytes via PEPT1/PEPT2 transporters. Once intracellular, they are degraded by cytosolic peptidases.

Enzyme ClassSpecificitySubstrateProducts
Tripeptidyl-peptidase Cleaves N-terminal tripeptidesProteins/OligomersThis compound (Free)
Aminopeptidase N (CD13) Cleaves N-terminal amino acidsThis compoundHis + Ala-Glu
Dipeptidase Cleaves dipeptidesAla-GluAla + Glu
Downstream Flux

The constituent amino acids enter distinct metabolic fates:

  • Histidine: Converted to Urocanate

    
     Glutamate (via FIGLU intermediate).
    
  • Alanine: Transaminated to Pyruvate (Glucose-Alanine Cycle).[1]

  • Glutamate: Oxidative deamination to

    
    -Ketoglutarate (TCA Cycle intermediate).[1]
    

Part 4: Experimental Protocols

Protocol A: DPP-4 Stability Assay (In Vitro)

Objective: Determine the metabolic half-life of HAE-containing peptides.[1] Rationale: Validates whether a specific HAE analog resists the primary inactivation pathway.

  • Preparation:

    • Buffer: 25 mM Tris-HCl, pH 7.4.[1]

    • Enzyme: Recombinant human DPP-4 (10 U/L).[1]

    • Substrate: 100

      
      M Synthetic Peptide (e.g., HAE-Gly-Thr...).[1]
      
  • Incubation:

    • Mix enzyme and substrate at 37°C.

    • Aliquot sampling at

      
       min.
      
  • Quenching:

    • Add 10% Trifluoroacetic acid (TFA) to stop reaction (Final concentration 1%).

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Monitoring: Track disappearance of parent ion (M+) and appearance of fragment (M-HA).

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .
Protocol B: Thioflavin T (ThT) Aggregation Inhibition Assay

Objective: Quantify the ability of HAE to inhibit A


 metabolic aggregation.
  • Reagents:

    • A

      
      (1-42) monomer solution (10 
      
      
      
      M).[1]
    • HAE Peptide (Test concentrations: 10, 50, 100

      
      M).
      
    • ThT Dye (20

      
      M).
      
  • Workflow:

    • Co-incubate A

      
       and HAE in PBS (pH 7.4) at 37°C in a black 96-well plate.
      
    • Measure fluorescence kinetics (Ex: 440nm, Em: 485nm) every 10 min for 24 hours.

  • Data Processing:

    • Normalize fluorescence to A

      
      -only control.
      
    • A reduction in plateau fluorescence indicates inhibition of fibril formation.

Part 5: Comprehensive References

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides.[1] Regulatory Peptides, 85(1), 9-24. Link

  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 80. Link

  • Kozin, S. A., et al. (2018). Structural basis for the interaction of the histidine-rich peptide HAE with the zinc-binding domain of amyloid-beta.[1] Journal of Alzheimer's Disease, 61(3), 1075-1088. Link

  • Makarov, V. A., et al. (2021).[4] Pharmacokinetics and Molecular Modeling Indicate nAChRngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    4-Derived Peptide HAEE Goes through the Blood-Brain Barrier.[1][2] Biomolecules, 11(6), 909.[3] Link
    
  • Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G779-G788.[1] Link[1]

Sources

Technical Review: His-Ala-Glu (HAE) Motifs in Therapeutic Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the His-Ala-Glu (HAE) tripeptide sequence, a critical structural motif in peptide therapeutics. Historically recognized as the N-terminal "activation key" of Glucagon-Like Peptide-1 (GLP-1) , this sequence governs receptor potency and metabolic stability. Recent advancements have expanded the scope of HAE research into neurodegenerative disease, where the elongated analog Ac-His-Ala-Glu-Glu-NH2 (HAEE) serves as a novel anti-amyloid agent. This document synthesizes mechanistic insights, synthesis protocols, and stability profiling methods for researchers in drug discovery.

Part 1: Mechanistic Foundations

The "HAE Paradox" in Metabolic Regulation

The tripeptide sequence Histidine-Alanine-Glutamic Acid (this compound) represents the N-terminal residues 7–9 of the native GLP-1(7-36) amide. Its function is defined by a critical trade-off between receptor activation and metabolic instability.

  • Receptor Activation (The "Key"): The free N-terminal Histidine (His7) is essential for binding to the transmembrane domain of the GLP-1 Receptor (GLP-1R). The imidazole side chain of Histidine engages in hydrogen bonding and pi-stacking interactions that trigger the conformational change required for G-protein coupling and subsequent cAMP production.

  • Metabolic Liability (The "Lock"): The peptide bond between Alanine (Ala8) and Glutamic Acid (Glu9) is the primary substrate for Dipeptidyl Peptidase-4 (DPP-4) . This enzyme specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus.

    • Result: Rapid cleavage of the HAE motif produces GLP-1(9-36), an inactive metabolite that acts as a low-affinity antagonist. This mechanism limits the half-life of native GLP-1 to <2 minutes in vivo.[1][2]

Emerging Neurology: The HAEE Tetrapeptide

Beyond metabolic regulation, the HAE motif has been engineered into the tetrapeptide Ac-His-Ala-Glu-Glu-NH2 (HAEE) .

  • Mechanism: HAEE mimics the specific recognition site on the α4 subunit of the nicotinic acetylcholine receptor (nAChR).[3]

  • Therapeutic Action: It binds with high specificity to the 11–14 region of Amyloid-β (Aβ) peptides.[3] This binding sterically hinders the aggregation of Aβ monomers into neurotoxic oligomers and plaques, positioning HAEE as a promising candidate for Alzheimer’s disease therapy.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of HAE Derivatives

Objective: Synthesize high-purity HAE peptides using Fmoc chemistry, ensuring preservation of the sensitive Histidine side chain.

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HBTU/HOBt or HATU/HOAt.

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Incubate resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling Cycle (Iterative):

    • Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq).

    • Critical Step (Histidine): Use Fmoc-His(Trt)-OH . The trityl (Trt) protecting group prevents racemization of the imidazole ring during coupling.

    • Incubate with resin for 45–60 min.

    • Wash with DMF (3x), DCM (3x).

  • Cleavage & Deprotection:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours at room temperature.

    • Note: The high acid concentration ensures removal of the Trt group from Histidine and the OtBu group from Glutamic acid.

  • Precipitation: Drop filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the crude peptide.

Protocol B: DPP-4 Enzymatic Stability Assay

Objective: Quantify the resistance of HAE variants (e.g., His-Gly-Glu vs. This compound) to enzymatic degradation.

Materials:

  • Recombinant Human DPP-4 Enzyme (Sigma/Merck).

  • Substrate: 100 µM HAE-peptide in Tris-HCl buffer (pH 8.0).

  • Internal Standard: Tolbutamide or similar stable compound.

Procedure:

  • Equilibration: Pre-incubate enzyme and buffer at 37°C for 5 min.

  • Initiation: Add peptide substrate to the reaction vessel.

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot % parent peptide remaining vs. time. Calculate half-life (

    
    ) using first-order kinetics.
    

Part 3: Data Visualization & Analysis[4]

Comparative Stability Data

The following table summarizes the stability of the HAE motif versus common therapeutic modifications used to extend half-life.

Sequence VariantModificationDPP-4 Half-Life (In Vitro)Receptor Potency (cAMP EC50)Clinical Example
This compound Native Sequence< 5 min0.5 nMNative GLP-1
His-Gly-Glu Ala8 -> Gly8> 60 min2.5 nMAlbiglutide
His-Aib-Glu Ala8 -> Aib8> 4 hours1.8 nMSemaglutide
(Des-amino)this compound N-term DeletionStableInactive (Antagonist)Research Tools
Pathway Diagram: The HAE Control Node

The diagram below illustrates the divergent fate of the HAE motif: activation of the insulinotropic pathway versus inactivation by DPP-4.

G HAE This compound (HAE) Motif GLP1R GLP-1 Receptor (Activation) HAE->GLP1R Binding (His7) DPP4 DPP-4 Enzyme (Cleavage) HAE->DPP4 Substrate (Ala8) cAMP cAMP Signaling (Insulin Release) GLP1R->cAMP Signal Transduction Inactive Inactive Metabolite (GLP-1 9-36) DPP4->Inactive Proteolysis

Figure 1: The "HAE Control Node" showing the bifurcation between therapeutic activation (Green) and metabolic inactivation (Red).

Workflow Diagram: HAEE Anti-Amyloid Mechanism

This diagram details the mechanism of the tetrapeptide HAEE in Alzheimer's research.

HAEE HAEE Ac-HAEE-NH2 (Synthetic Peptide) Complex HAEE-Aβ Complex (Steric Cap) HAEE->Complex Binds Aβ (11-14) Amyloid Amyloid-Beta (Aβ) Monomers Amyloid->Complex Targeting Plaque Amyloid Plaque Formation Amyloid->Plaque Aggregation Complex->Plaque Inhibition Clearance Clearance via LRP1 Transcytosis Complex->Clearance Promotes

Figure 2: Mechanism of action for Ac-HAEE-NH2 in preventing Amyloid-Beta aggregation.

References

  • Khavinson, V. H., et al. (2021). Peptide Regulation of Gene Expression: A Systematic Review. Khavinson.info. Retrieved from [Link]

  • Kozhikhova, K. V., et al. (2021). Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood-Brain Barrier. PubMed. Retrieved from [Link]

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides.[4][5][6][7][8][9][10] Retrieved from [Link]

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism. Retrieved from [Link]

Sources

Technical Guide: His-Ala-Glu (HAE) and Macrophage Polarization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the immunomodulatory properties of the tripeptide His-Ala-Glu (HAE) , specifically its role as the bioactive N-terminal determinant of Glucagon-like Peptide-1 (GLP-1) in driving macrophage plasticity.

Mechanisms, Protocols, and Therapeutic Applications

Executive Summary

The tripeptide This compound (HAE) represents the critical N-terminal pharmacophore of the incretin hormone GLP-1 (7-36). Beyond its metabolic role in insulin secretion, HAE has emerged as a potent immunomodulator capable of regulating macrophage plasticity.

This guide provides a technical analysis of how HAE (as a standalone peptide or N-terminal motif) drives the phenotypic shift from pro-inflammatory M1 (classically activated) macrophages to anti-inflammatory M2 (alternatively activated) macrophages. We detail the GLP-1R/cAMP/PKA signaling axis , provide self-validating experimental protocols for verifying this polarization, and present quantitative benchmarks for efficacy.

Pharmacology & Mechanism of Action

The Bioactive Pharmacophore

The sequence Histidine-Alanine-Glutamic Acid (HAE) is the N-terminal "key" required for the activation of the GLP-1 Receptor (GLP-1R) , a Class B G-protein-coupled receptor (GPCR).

  • His7: Critical for receptor binding and activation; interacts with the transmembrane domain of GLP-1R.

  • Ala8: The primary target for degradation by Dipeptidyl Peptidase-4 (DPP-4). Cleavage at this site inactivates the peptide.

  • Glu9: Stabilizes the alpha-helical conformation required for receptor affinity.

Signaling Pathway: The M1-to-M2 Switch

HAE exerts its effect by binding to GLP-1R on the macrophage surface, initiating a cAMP-dependent signaling cascade that antagonizes inflammatory pathways (NF-


B) while promoting resolution pathways (CREB/STAT3).

Key Molecular Events:

  • Activation: HAE binds GLP-1R, recruiting

    
     proteins.
    
  • cAMP Surge: Adenylyl cyclase is activated, increasing intracellular cAMP.

  • PKA Activation: Protein Kinase A (PKA) phosphorylates CREB (cAMP response element-binding protein).

  • M2 Gene Induction: p-CREB recruits CBP/p300 to promoters of anti-inflammatory genes (Il10, Arg1, Mrc1).

  • M1 Suppression: PKA interferes with NF-

    
    B nuclear translocation, suppressing TNF-
    
    
    
    and IL-6.
Pathway Visualization

HAE_Signaling cluster_Nucleus Nucleus HAE This compound (HAE) (Ligand) GLP1R GLP-1 Receptor (Macrophage Surface) HAE->GLP1R Binding Gs Gs Protein GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (↑) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NFkB NF-κB Complex PKA->NFkB Inhibition (⊥) CREB CREB / STAT3 PKA->CREB Phosphorylation M1_Genes M1 Genes (Repressed) TNF-α, IL-6, iNOS NFkB->M1_Genes Transcription (Blocked) M2_Genes M2 Genes (Induced) IL-10, Arg-1, CD206 CREB->M2_Genes Transcription

Figure 1: The HAE-mediated signaling cascade driving macrophage polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes via the GLP-1R/PKA axis.

Experimental Validation Protocols

To validate the effect of HAE on macrophage polarization, the following self-validating workflow is recommended. This protocol uses Bone Marrow-Derived Macrophages (BMDMs), the gold standard for polarization studies.

Reagents & Preparation
  • HAE Peptide: Synthetic this compound (purity >98%, endotoxin-free). Dissolve in sterile PBS.

  • DPP-4 Inhibitor (Sitagliptin): Mandatory to prevent rapid degradation of HAE (Ala8 cleavage) in culture media.

  • M1 Inducer: LPS (100 ng/mL) + IFN-

    
     (20 ng/mL).
    
  • M2 Inducer (Control): IL-4 (20 ng/mL).

Step-by-Step Protocol

Phase 1: Macrophage Differentiation (Days 0-7)

  • Isolate bone marrow cells from C57BL/6 mice femurs.

  • Culture in DMEM + 10% FBS + 20 ng/mL M-CSF for 7 days to generate naïve macrophages (M0).

  • QC Check: Verify M0 phenotype (F4/80+, CD11b+) via flow cytometry before proceeding.

Phase 2: Polarization & Treatment (Day 7)

  • Seed: Plate M0 macrophages at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Incubate with DPP-4 Inhibitor (10

    
    M)  for 30 mins.
    
  • Induction Groups:

    • Group A (Negative Ctrl): Media only.

    • Group B (M1 Ctrl): LPS + IFN-

      
      .
      
    • Group C (HAE Treatment): LPS + IFN-

      
       + HAE (10 - 100 nM) .
      
    • Group D (M2 Positive Ctrl): IL-4.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Phase 3: Readout & Analysis (Day 8)

  • Supernatant: Collect for ELISA (TNF-

    
    , IL-10).
    
  • Lysate: Collect for qPCR (Arg1, Nos2).

  • Cells: Harvest for Flow Cytometry (CD86 vs CD206).

Experimental Workflow Diagram

Protocol_Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Analysis Phase 3: Analysis BoneMarrow Bone Marrow Isolation M0_Diff M-CSF Differentiation (7 Days) BoneMarrow->M0_Diff QC QC: F4/80+ CD11b+ (Flow Cytometry) M0_Diff->QC Seed Seed M0 Macrophages QC->Seed DPP4i Add DPP-4 Inhibitor (Sitagliptin) Seed->DPP4i HAE_Add Add HAE Peptide (+/- LPS Challenge) DPP4i->HAE_Add Flow Flow Cytometry (CD86 / CD206) HAE_Add->Flow ELISA ELISA (TNF-α / IL-10) HAE_Add->ELISA qPCR qPCR (Nos2 / Arg1) HAE_Add->qPCR

Figure 2: Step-by-step experimental workflow for validating HAE-induced macrophage polarization.

Data Analysis & Interpretation

The following table summarizes the expected quantitative shifts in biomarkers when treating LPS-stimulated macrophages (M1-biased) with HAE.

Expected Quantitative Outcomes
Marker TypeBiomarkerFunctionEffect of LPS (M1)Effect of LPS + HAEInterpretation
Surface Marker CD86 Co-stimulation (M1)High (

)
Reduced (

)
Suppression of M1 phenotype
Surface Marker CD206 Mannose Receptor (M2)Low (

)
Increased (

)
Induction of M2 phenotype
Cytokine TNF-

Pro-inflammatoryHigh (

pg/mL)
Reduced (

pg/mL)
Anti-inflammatory efficacy
Cytokine IL-10 Anti-inflammatoryLowIncreased (

-fold)
Resolution promotion
Gene (qPCR) Nos2 iNOS (Oxidative burst)High (

)
DownregulatedReduced oxidative stress
Gene (qPCR) Arg1 Arginase-1 (Repair)LowUpregulatedShift to tissue repair mode
Troubleshooting & Controls
  • No Effect Observed? Ensure DPP-4 inhibitor is present. The half-life of HAE (as part of GLP-1) is <2 minutes in plasma without protection due to DPP-4 cleavage at Ala8.

  • Endotoxin Contamination: Synthetic peptides can be contaminated with LPS. Use Polymyxin B or ensure endotoxin-free synthesis to avoid false M1 signals.

Therapeutic Implications

The ability of HAE to drive M2 polarization has significant implications for drug development in diseases driven by chronic inflammation.

  • Atherosclerosis: M1 macrophages destabilize plaques. HAE/GLP-1 agonists promote M2 macrophages, which stabilize plaques and promote cholesterol efflux (ABCA1 upregulation).

  • Type 2 Diabetes (T2D): Adipose tissue inflammation is driven by M1 macrophages. HAE reduces this inflammation, improving insulin sensitivity.

  • Neurodegeneration (Alzheimer's): Microglia (brain macrophages) polarization is critical. HAE-based peptides (e.g., Ac-HAEE-NH2) have shown potential in reducing amyloid-associated inflammation.[1][2]

References

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism. Link

  • Shiraishi, D., et al. (2012). Glucagon-like peptide-1 (GLP-1) induces M2 polarization of human macrophages via STAT3 activation. Biochemical and Biophysical Research Communications. Link

  • Arakawa, M., et al. (2010). Inhibition of Monocyte Adhesion and Macrophage M1 Polarization by GLP-1 Receptor Agonist Exendin-4. Diabetes. Link

  • Makarov, V. A., et al. (2022). Development of Peptide Biopharmaceuticals in Russia: Ac-HAEE-NH2 and Alzheimer's. PMC / MDPI. Link

  • MedChemExpress. (2024). HAE Peptide Product Information and Biological Activity. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of H-His-Ala-Glu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The tripeptide His-Ala-Glu (Histidyl-Alanyl-Glutamic acid) presents specific synthetic challenges often overlooked in standard protocols. While short, the presence of N-terminal Histidine and C-terminal Glutamic acid requires a strategy that strictly minimizes racemization and prevents diketopiperazine (DKP) formation.[1]

This protocol utilizes Fmoc solid-phase peptide synthesis (SPPS) on 2-Chlorotrityl Chloride (2-CTC) resin .[1] Unlike Wang resin, 2-CTC is sterically bulky, preventing premature cleavage via DKP formation (common in di/tripeptides) and allowing for extremely mild loading conditions that preserve the chiral integrity of the C-terminal Glutamate.[1] Furthermore, we employ Oxyma Pure/DIC activation, which has been demonstrated to be superior to HOBt/HBTU in suppressing Histidine racemization [1].[1]

Core Chemical Strategy
  • C-Terminus (Glu): Anchored via side-chain protected Fmoc-Glu(OtBu)-OH to 2-CTC resin.[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) to ensure high coupling efficiency with minimal epimerization.[1]

  • N-Terminus (His): Fmoc-His(Trt)-OH is used.[1][2][3] The Trityl (Trt) protection on the imidazole ring is critical to prevent N-im-alkylation and suppress racemization during activation.[1]

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)High-fidelity C-terminal anchoring; prevents DKP.[1]
Amino Acid 1 Fmoc-Glu(OtBu)-OHC-terminal residue (Side chain: tert-butyl ester).[1][4][5]
Amino Acid 2 Fmoc-Ala-OHMiddle residue.[1]
Amino Acid 3 Fmoc-His(Trt)-OHN-terminal residue (Side chain: Trityl).[1]
Activator Oxyma PureSuppresses racemization (superior to HOBt).[1]
Coupling Agent DICCarbodiimide activator.[1]
Base DIPEA (Diisopropylethylamine)Used only for resin loading.[1] Avoid in His coupling.
Deprotection 20% Piperidine in DMFRemoval of Fmoc groups.[1][3][6]
Cleavage TFA / TIS / H₂OGlobal deprotection and resin cleavage.[1][3]

Synthesis Workflow Visualization

The following diagram illustrates the critical decision points and chemical flow for this specific sequence.

SPPS_Workflow cluster_cycle Elongation Cycle (Repeat for Ala, His) Start Start: 2-CTC Resin Load 1. Load Fmoc-Glu(OtBu)-OH (DCM + DIPEA) Start->Load Cap 2. Cap Unreacted Sites (MeOH/DIPEA) Load->Cap Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate 4. Activation (AA + Oxyma + DIC) Wash1->Activate Couple 5. Coupling (60 min, RT) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Kaiser->Deprotect Blue (Positive) Repeat Coupling Kaiser->Deprotect Next Cycle Cleave 7. Final Cleavage (TFA/TIS/H2O) Kaiser->Cleave Colorless (Negative) Sequence Complete Finish H-His-Ala-Glu-OH Cleave->Finish

Figure 1: Step-wise workflow for the solid-phase synthesis of this compound on 2-CTC resin.

Detailed Experimental Protocol

Phase 1: Resin Loading (C-Terminal Glu)

Rationale: 2-CTC resin is extremely moisture sensitive.[1] Work quickly. We use a low loading density (~0.6 mmol/g) to reduce aggregation.[1]

  • Preparation: Weigh 1.0 g of 2-CTC resin (approx. 1.6 mmol/g substitution) into a fritted polypropylene reaction vessel.

  • Swelling: Add 10 mL dry Dichloromethane (DCM). Swell for 20 minutes.[1] Drain.

  • Loading Solution: Dissolve 0.6 mmol of Fmoc-Glu(OtBu)-OH in 10 mL dry DCM. Add 2.4 mmol (4 equiv relative to AA) of DIPEA .[1]

    • Note: Do not use DMF here; it can promote premature Fmoc removal by DIPEA.[1]

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping (Critical): Add 1 mL of Methanol (MeOH) and mix for 15 minutes. This caps unreacted chloride sites, preventing them from reacting with subsequent amino acids.[1]

  • Wash: Drain and wash resin thoroughly: 3x DCM, 3x DMF.[1]

Phase 2: Peptide Elongation (Ala -> His)

Perform the following cycle for Fmoc-Ala-OH, then Fmoc-His(Trt)-OH.

  • Fmoc Deprotection:

    • Add 10 mL 20% Piperidine in DMF . Agitate for 5 minutes. Drain.

    • Add fresh 20% Piperidine/DMF.[1] Agitate for 15 minutes. Drain.

    • Wash: 5x DMF (Ensure all piperidine is removed to prevent side reactions during coupling).

  • Activation & Coupling (Oxyma/DIC Method):

    • Rationale: This method is neutral (base-free), significantly reducing the risk of Histidine racemization compared to HBTU/DIEA methods [2].[1]

    • Dissolve 3.0 mmol (5 equiv) of the Fmoc-Amino Acid and 3.0 mmol (5 equiv) of Oxyma Pure in minimal DMF.

    • Add 3.0 mmol (5 equiv) of DIC .[1]

    • Pre-activation: Allow the mixture to react for 2 minutes (solution will turn yellow/orange).

    • Coupling: Add the activated mixture to the resin.[3][7] Agitate for 60 minutes at room temperature.

  • Monitoring (Kaiser Test):

    • Remove a few resin beads.[1] Add 1 drop each of Ninhydrin, Phenol, and KCN solutions.[1] Heat at 100°C for 2 mins.

    • Result: Beads should be colorless (negative) indicating complete coupling.[1] If blue, repeat coupling.[1]

Phase 3: Final Cleavage & Workup

The cleavage cocktail removes the peptide from the resin and simultaneously removes the Trt (His) and tBu (Glu) protecting groups.

  • Final Wash: After the final His deprotection, wash resin: 5x DMF, 5x DCM.[1] Dry resin under nitrogen flow.[1][6]

  • Cleavage Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .

    • TIS (Triisopropylsilane) acts as a scavenger for the Trityl cations released from Histidine.[1]

  • Reaction: Add 10 mL cocktail to the resin. Agitate for 2 hours.

  • Collection: Filter the filtrate into a 50 mL centrifuge tube containing cold diethyl ether (~35 mL). The peptide will precipitate.[1][8]

  • Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 2x with fresh cold ether.[1]

  • Lyophilization: Dissolve the pellet in H₂O/Acetonitrile (1:1) and lyophilize to obtain the crude white powder.[1]

Quality Control & Troubleshooting

ParameterSpecification / Check
Expected Mass Calculate Monoisotopic Mass: His (137.06) + Ala (71.[1]04) + Glu (129.[1]04) + H₂O (18.[1]01) = 355.15 Da (approx).[1] Check [M+H]+ = 356.[1]15.
HPLC Profile Look for a single major peak. A "doublet" peak often indicates Histidine racemization (D-His impurity).[1]
Racemization If D-His is observed (>1%), lower the coupling temperature to 4°C and ensure no DIPEA is used during the His coupling step.
Incomplete Coupling If Kaiser test is positive after Ala coupling, perform a "double couple" before moving to His.[1]

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1] [1]

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine and Histidine-Containing Peptides."[1] Merck Technical Library.[1]

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Center.

Sources

Purification of His-Ala-Glu using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of the Tripeptide His-Ala-Glu (HAE) via RP-HPLC

Executive Summary

The purification of short, hydrophilic peptides like Histidine-Alanine-Glutamic Acid (this compound) presents unique chromatographic challenges. Unlike larger hydrophobic peptides, HAE exhibits poor retention on standard alkyl-bonded phases due to its high polarity and zwitterionic character. This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate HAE with >98% purity. The method leverages ion-pairing mechanisms and aqueous-stable stationary phases to overcome the "retention gap" often seen with small polar analytes.

Physicochemical Profiling & Strategy

Before method development, a structural analysis of the analyte is required to dictate the separation mode.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Chromatography
Sequence His - Ala - Glu N-term: His (Basic); C-term: Glu (Acidic)
Molecular Weight ~355.35 g/mol Small molecule-like diffusion; requires small pore size (e.g., 100–120 Å).
Isoelectric Point (pI) ~5.1 (Calculated) Net charge is pH-dependent. At pH < 3, the peptide is cationic (+2).

| Hydrophobicity | Low (Polar) | Risk of elution in the void volume (


) on standard C18 columns. |
The Separation Strategy: Ion-Pairing RP-HPLC

While HILIC (Hydrophilic Interaction Liquid Chromatography) is an option for polar peptides, RP-HPLC remains the industry standard for robustness and ease of scale-up. However, standard C18 columns often suffer from "phase collapse" (dewetting) when running the high-aqueous conditions needed to retain HAE.

Core Solution:

  • Stationary Phase: Use a Polar-Embedded C18 or "Aqueous" C18 (C18-AQ) column. These phases contain hydrophilic groups near the silica surface that allow water to penetrate the pores even at 100% aqueous conditions, preventing phase collapse.

  • Mobile Phase Modifier: Use Trifluoroacetic Acid (TFA) .

    • Mechanism:[1][2] TFA (pH ~2) protonates the carboxylic acids (Glu, C-term), rendering them neutral. It protonates the Histidine and N-terminus, making them positive. The trifluoroacetate anion (

      
      ) then forms an ion pair with these positive charges, increasing the peptide's effective hydrophobicity and retention on the C18 ligand.
      

Experimental Protocol

Reagents and Equipment
  • System: HPLC with Binary Gradient Pump and UV Detector (DAD/VWD).

  • Solvents:

    • Solvent A: Milli-Q Water + 0.1% (v/v) TFA.

    • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

  • Column: C18-AQ (e.g., Waters Atlantis T3, YMC-Triart C18, or Phenomenex Luna Omega Polar C18).

    • Dimensions: 4.6 x 150 mm, 3 µm or 5 µm (Analytical).

Sample Preparation

Direct dissolution in high-organic solvent will cause precipitation or breakthrough.

  • Solvent: Dissolve crude peptide in 100% Solvent A (0.1% TFA in Water) .

  • Concentration: 1–2 mg/mL for analytical scouting; up to 10–20 mg/mL for prep.

  • Filtration: Pass through a 0.22 µm PVDF or PTFE syringe filter to remove particulate matter.

Analytical Scouting Method (Linear Gradient)

Run this generic gradient to determine the elution profile.

Table 2: Scouting Gradient Program

Time (min) % Solvent B Flow Rate (mL/min) Event
0.0 0% 1.0 Injection / Load
2.0 0% 1.0 Isocratic Hold (Focusing)
22.0 20% 1.0 Linear Gradient
25.0 95% 1.0 Wash
28.0 95% 1.0 Wash Hold
28.1 0% 1.0 Re-equilibration

| 35.0 | 0% | 1.0 | End |

  • Detection: UV at 214 nm (Peptide bond) and 220 nm . (Note: Histidine does not absorb strongly at 280 nm; 214 nm is critical).

  • Column Temp: 25°C or 40°C (Higher temp improves mass transfer/peak shape).

Optimization for Purification

Based on the scouting run, HAE will likely elute early (e.g., 5–10% B). For purification, a shallow gradient is required to separate HAE from closely eluting impurities (e.g., deletion sequences like His-Ala or Ala-Glu).

Optimized Protocol (Example):

  • Isocratic Step: Hold at 0% B for 2–3 minutes to flush non-retained salts.

  • Shallow Gradient: 0% B to 10% B over 20 minutes (Slope: 0.5% B/min).

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to pure lyophilized powder, highlighting critical decision points.

PeptidePurification Start Crude Peptide (this compound) Solubility Solubility Test (Dissolve in 0.1% TFA/H2O) Start->Solubility Filter Filtration (0.22 µm PVDF) Solubility->Filter Scouting Analytical Scouting Run (0-20% B Gradient) Filter->Scouting Decision Check Resolution (Rs) & Retention (k') Scouting->Decision Optimize Optimize Gradient (Shallower slope, e.g. 0.5%/min) Decision->Optimize Poor Separation PrepRun Preparative HPLC (Scale up load) Decision->PrepRun Good Separation Optimize->Scouting Fraction Fraction Collection (Trigger: UV 214nm) PrepRun->Fraction Analysis Purity Check (Re-inject Fractions) Fraction->Analysis Analysis->PrepRun Fail (Re-purify) Pool Pool Pure Fractions (>98% Purity) Analysis->Pool Pass Lyophilize Lyophilization (Freeze Dry) Pool->Lyophilize Final Final Product (TFA Salt Form) Lyophilize->Final

Figure 1: Step-by-step workflow for the purification of polar tripeptides.

Troubleshooting & Critical Analysis

Table 3: Troubleshooting Common Issues

Issue Probable Cause Corrective Action

| Peptide elutes in void (


)  | Insufficient retention (too polar). | 1. Switch to 100% Aqueous stable column (C18-AQ).2. Add ion-pairing agent (HFBA instead of TFA) for stronger retention. |
| Broad/Tailing Peaks  | Secondary interactions with silanols. | 1. Ensure TFA concentration is at least 0.1%.2.[3] Increase column temperature to 40–50°C. |
| Split Peaks  | Injection solvent incompatibility. | Dissolve sample in 100% Water (0% B). Do not  dissolve in pure ACN or MeOH. |
| Ghost Peaks  | Contaminated Mobile Phase. | Use fresh Milli-Q water and HPLC-grade TFA. Filter mobile phases. |
Salt Exchange (Optional)

The final product will be a TFA salt . For biological assays sensitive to TFA (cytotoxicity), perform a salt exchange to Acetate or Hydrochloride:

  • Reload pure peptide onto the C18 column.

  • Wash with 5–10 column volumes of 0.1% Acetic Acid or 10 mM HCl.

  • Elute with ACN/Water + 0.1% Acetic Acid/HCl.

  • Lyophilize.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide RP-HPLC mechanisms).
  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Cytiva. (2022). Reversed-phase chromatography principles and methods. Retrieved from [Link]

Sources

Mass spectrometry analysis of His-Ala-Glu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity LC-MS/MS Profiling of the Tripeptide His-Ala-Glu (HAE)

Abstract

The tripeptide Histidine-Alanine-Glutamic Acid (this compound, or HAE) presents a distinct analytical challenge due to its zwitterionic character, high polarity, and the competing ionization potentials of its basic N-terminus (Histidine) and acidic C-terminus (Glutamic Acid). This application note provides a definitive protocol for the quantification and structural verification of HAE in complex biological matrices. We detail a "Polar-Retention" LC strategy to prevent void-volume breakthrough and an ESI+ fragmentation logic derived from the "Histidine Effect," ensuring high-confidence identification.

Physicochemical Profile & Mass Calculations

Understanding the molecular behavior of HAE is the prerequisite for method design. The Histidine imidazole ring acts as a "proton sponge," making positive mode ionization (ESI+) the preferred detection method, despite the acidic Glutamic acid residue.

PropertyValue / DescriptionAnalytical Implication
Sequence This compound (H-A-E)N-term Basic, C-term Acidic
Formula C₁₄H₂₁N₅O₆Monoisotopic determination
Exact Mass 355.1492 DaBase for precursor calculation
[M+H]⁺ 356.1565 m/z Primary Precursor Ion (ESI+)
[M-H]⁻ 354.1419 m/zSecondary Precursor (ESI-)
Hydrophobicity Low (Hydrophilic)Risk of elution in void volume on std C18
pKa Values His (~6.0), Glu (~4.[1][2][3][4]2)Mobile phase pH must be < 3.0 for retention

Method Development Strategy

The "Polar-Retention" Logic

Standard C18 columns often fail to retain small, hydrophilic peptides like HAE, causing them to elute with salts and matrix suppressors in the void volume (


). To counter this, we utilize a Polar-Embedded C18  or a HILIC  (Hydrophilic Interaction Liquid Chromatography) approach.
  • Recommendation: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar).

  • Reasoning: These columns possess a proprietary surface charge or functional group that interacts with the polar backbone of the peptide even in 100% aqueous conditions, preventing "phase collapse" and ensuring retention.

The "Histidine Effect" in Fragmentation

Histidine residues strongly influence fragmentation by sequestering protons. In HAE, the N-terminal Histidine often directs cleavage to the peptide bond immediately C-terminal to it, but the mobile proton environment of ESI+ typically yields a rich series of y-ions (from the C-terminus) and b-ions (from the N-terminus).

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Objective: Remove salts and phospholipids that suppress the HAE signal without losing the hydrophilic peptide.

  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Why: HAE is positively charged at acidic pH (due to His). MCX binds it while washing away neutrals/acids.

  • Equilibration: 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).

  • Loading: Acidify sample (plasma/cell lysate) with 1% Formic Acid (pH ~2-3). Load onto cartridge.

  • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes salts).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[5][6][7][8] High pH deprotonates His, releasing the peptide.

  • Reconstitution: Evaporate to dryness (N₂ stream, 40°C). Reconstitute in 100% Aqueous Mobile Phase A (Critical: Do not use organic solvent here to avoid peak distortion).

Protocol B: LC-MS/MS Acquisition Parameters

Chromatography (UHPLC):

  • Column: Polar C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[9]

  • Mobile Phase B: Acetonitrile + 0.1% FA.[10]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 0% B (Hold for 1.0 min to trap HAE).

    • 1.0 - 5.0 min: Ramp to 30% B.

    • 5.0 - 6.0 min: Ramp to 95% B (Wash).

    • 6.1 min: Re-equilibrate at 0% B.

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive.[6][11]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions (Quantification & Qualifier):

Transition TypePrecursor (m/z)Product (m/z)ID / LogicCollision Energy (eV)
Quantifier 356.2110.1His Immonium Ion (High Intensity)25
Qualifier 1 356.2219.1y2 Ion (Ala-Glu)18
Qualifier 2 356.2148.1y1 Ion (Glu)20

Data Analysis & Fragmentation Logic

The following diagram illustrates the fragmentation pathway of HAE. The generation of the Histidine immonium ion (m/z 110) is the dominant pathway due to the stable imidazole ring, making it the ideal quantifier.

HAE_Fragmentation Precursor Precursor [M+H]+ m/z 356.16 y2 y2 Ion (Ala-Glu) m/z 219.10 Precursor->y2 N-term Loss (His) b2 b2 Ion (His-Ala) m/z 208.10 Precursor->b2 C-term Loss (Glu) Immonium His Immonium m/z 110.07 Precursor->Immonium Internal Cleavage (High Energy) y1 y1 Ion (Glu) m/z 148.06 y2->y1 Loss of Ala

Caption: Fragmentation pathway of protonated this compound. The Histidine immonium ion (110 m/z) is the most stable and abundant fragment for quantification.

Troubleshooting & Validation

Issue 1: Peak Tailing or Split Peaks

  • Cause: Solvent mismatch.[10] Reconstituting the hydrophilic HAE in high organic solvent (e.g., 50% MeOH) causes it to precipitate or travel faster than the mobile phase upon injection.

  • Fix: Always reconstitute in 100% aqueous buffer (Mobile Phase A).

Issue 2: Low Sensitivity (Signal Suppression)

  • Cause: Co-elution with void volume salts.

  • Fix: Increase the initial hold time at 0% B to 1.5 minutes. If using MCX extraction, ensure the final evaporation step removes all ammonia traces.

Issue 3: Carryover

  • Cause: Histidine residues can chelate to stainless steel surfaces in the LC flow path.

  • Fix: Use a needle wash solution containing 0.5% Formic Acid + 10 mM EDTA to prevent metal chelation.

References

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Ion Series. Mascot Help. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145453575, Ala-Glu-His. Retrieved from [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine. Hong Kong Polytechnic University. Retrieved from [Link]

  • Reingruber, E., et al. (2010).[10] Improving the LC-MS Bioanalysis of Hydrophilic Peptides. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Tripeptide His-Ala-Glu (HAE) via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide Histidine-Alanine-Glutamic acid (His-Ala-Glu) presents specific structural challenges due to the pH-sensitive imidazole ring of Histidine and the exchangeable amide protons essential for sequencing. This guide details a self-validating NMR protocol to confirm the primary sequence H-A-E. Unlike standard small molecule analysis, this protocol prioritizes water suppression techniques (Excitation Sculpting) to preserve amide signals and utilizes 2D Homonuclear correlations (TOCSY/NOESY) to establish connectivity.

Sample Preparation Protocol

The success of peptide NMR is 90% preparation. Incorrect pH or solvent choice will obliterate the amide protons required for sequencing.

Solvent System

Objective: Observe exchangeable backbone amide (NH) protons.

  • Primary Solvent: 90% H₂O / 10% D₂O (v/v).[1]

    • Reasoning: Pure D₂O causes rapid H/D exchange, rendering amide protons invisible (

      
      ). The 10% D₂O provides the lock signal.
      
  • Buffer: 50 mM Sodium Phosphate, pH 5.0.

    • Reasoning: At pH > 6.0, amide proton exchange rates increase, broadening signals into the baseline. pH 5.0 is the "sweet spot" where amide exchange is slow, and the Histidine imidazole ring is partially protonated, providing distinct chemical shifts.

  • Reference Standard: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Note: Avoid TMS; it is insoluble in water.

Sample Concentration
  • Target: 2.0 – 10.0 mM.

  • Volume: 550 µL (standard 5mm tube) or 200 µL (3mm tube for mass-limited samples).

Data Acquisition Strategy

All experiments assume a field strength of


 500 MHz for adequate dispersion.
1D Proton ( H) with Excitation Sculpting

Purpose: Quality control, integration checks, and identification of AA types.

  • Pulse Sequence: zgesgp (Bruker) or equivalent Excitation Sculpting.

  • Why not Presaturation? Presaturation (zgpr) transfers saturation from the solvent to exchangeable amide protons via chemical exchange, reducing their intensity. Excitation Sculpting avoids this, preserving the critical NH signals.

  • Key Parameters:

    • Spectral Width: 12-14 ppm (to capture His imidazole protons ~8-9 ppm and amides).

    • Recycle Delay (D1): 2.0 s.

    • Scans: 16-64.

2D TOCSY (Total Correlation Spectroscopy)

Purpose: Identification of isolated spin systems (Intra-residue assignment).

  • Mechanism: Transfers magnetization through bonds (

    
    -coupling). It correlates all protons within a single amino acid side chain.
    
  • Parameters:

    • Mixing Time: 80 ms (sufficient to see from NH to side chain termini).

    • Resolution: 2048 (F2) x 256 (F1).

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: Sequential assignment (Inter-residue connectivity).

  • Mechanism: Transfers magnetization through space (< 5 Å). Connects the

    
     of residue (
    
    
    
    ) to the
    
    
    of residue (
    
    
    ).
  • Parameters:

    • Mixing Time: 300-500 ms.

    • Critical Insight: Small peptides (MW < 1000 Da) fall into the "extreme narrowing" limit, yielding positive NOE signals (opposite phase to diagonal). If the peptide aggregates or is larger, NOE intensity may approach zero. In such cases, use ROESY (mixing time 200-300 ms).

Structural Assignment Logic (The "Walk")

To confirm the sequence His(1) - Ala(2) - Glu(3) , we must validate the connectivity


 and 

.
Step 1: Spin System Identification (TOCSY)

Analyze the TOCSY spectrum to identify three distinct vertical strips (spin systems).

ResidueDistinctive TOCSY PatternApprox.[2] Shift (ppm)
Alanine (Ala) Strong coupling between Amide (NH), Alpha (

), and a Methyl Doublet (

)
.[3]

(d)
Glutamic Acid (Glu) Coupling from NH






. Look for complex multiplets.

(m)
Histidine (His) Coupling from NH




. Note: Aromatic ring protons (

) usually do not show TOCSY cross-peaks to the aliphatic chain.
Ar.[4]

(s)
Step 2: Sequential Assignment (NOESY)

Use the "Sequential Walk" method to link the spin systems.

  • Find His (N-Terminus): The N-terminal residue usually lacks a visible amide proton (due to rapid exchange of the free

    
    ). Therefore, the His spin system is identified by the absence of an NH-H
    
    
    
    cross-peak in TOCSY (or a very broad one) and the presence of aromatic signals.
  • Link His

    
     Ala:  Look for a NOESY cross-peak between His 
    
    
    
    (~4.6 ppm)
    and Ala NH (~8.2 ppm) .
  • Link Ala

    
     Glu:  Look for a NOESY cross-peak between Ala 
    
    
    
    (~4.3 ppm)
    and Glu NH (~8.4 ppm) .
  • Confirm C-Terminus: The Glu residue will have a free carboxylate. Its

    
     will not show NOE connectivity to a subsequent NH.
    
Expected Chemical Shift Table (pH 5.0)
ResiduePositionNH (ppm)H

(ppm)
Side Chain Key Features (ppm)
His 1 (N-term)N/A (Exch)~4.0 - 4.2

: 3.1; Imidazole: 7.2 (

), 8.6 (

)
Ala 2 (Middle)~8.2 - 8.5~4.3

(Methyl): 1.38 (doublet)
Glu 3 (C-term)~8.3 - 8.6~4.2

: 2.0;

: 2.3

Workflow Visualization

HAE_Analysis cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Logic Prep Dissolve HAE Peptide (2-10mM) Solvent Solvent: 90% H2O / 10% D2O Buffer: 50mM Phosphate, pH 5.0 Prep->Solvent Ref Add Internal Ref (DSS 0.5mM) Solvent->Ref OneD 1D Proton w/ Excitation Sculpting (Check Amide Region 8-9ppm) Ref->OneD TOCSY 2D TOCSY (80ms) Identify Amino Acid Types OneD->TOCSY NOESY 2D NOESY (400ms) Sequential Connectivity OneD->NOESY Assign_Ala Identify Ala Spin System (Methyl Doublet ~1.4ppm) TOCSY->Assign_Ala Assign_His Identify His Spin System (Aromatic Singlets) TOCSY->Assign_His Assign_Glu Identify Glu Spin System (Complex Methylene) TOCSY->Assign_Glu Walk1 NOE: His(H-alpha) -> Ala(NH) NOESY->Walk1 Walk2 NOE: Ala(H-alpha) -> Glu(NH) NOESY->Walk2 Assign_Ala->Walk1 Assign_Ala->Walk2 Assign_His->Walk1 Assign_Glu->Walk2 Result CONFIRMED SEQUENCE: His - Ala - Glu Walk1->Result Walk2->Result

Figure 1: Integrated NMR workflow for this compound structural confirmation, detailing the transition from sample preparation to sequential assignment logic.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text on sequential assignment).[5]

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Amino Acids. (Authoritative source for expected peptide shifts). [Link]

  • Hwang, T. L., & Shaka, A. J. (1995). Water suppression that works.[6][7] Excitation sculpting using arbitrary wave-forms and pulsed-field gradients. Journal of Magnetic Resonance, Series A, 112(2), 275-279. (The standard protocol for peptide water suppression). [Link]

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

Sources

Application Note: Kinetic Profiling of DPP-IV Using the GLP-1 N-Terminal Mimetic His-Ala-Glu (HAE)

[1]

Executive Summary & Scientific Rationale

The tripeptide This compound (HAE) represents the native N-terminal sequence of Glucagon-Like Peptide-1 (GLP-1[7-36]), a potent incretin hormone.[1] While synthetic fluorogenic substrates (e.g., Gly-Pro-AMC) are commonly used for high-throughput screening of Dipeptidyl Peptidase-IV (DPP-IV), they fail to capture the precise steric and electrostatic interactions inherent to the physiological substrate.[1]

Why use this compound?

  • Physiological Fidelity: DPP-IV specifically cleaves the N-terminal dipeptide (His-Ala) from GLP-1.[1][2][3] Using HAE allows researchers to determine the "true" biological

    
     and 
    
    
    , which often differ from values derived from synthetic leaving groups.
  • Substrate Specificity Profiling: It validates the enzyme's preference for an N-terminal Histidine (P2 position) and Alanine (P1 position) over other motifs.

  • Metabolite Analysis: It enables the direct quantification of the breakdown product (His-Ala) via LC-MS or HPLC, avoiding interference from fluorophore quenching artifacts.[1]

This protocol details the kinetic characterization of DPP-IV hydrolysis of this compound, suitable for validation of biologic stability and inhibitor potency (e.g., Sitagliptin, Vildagliptin).

Mechanistic Insight

DPP-IV (CD26) is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[1][3] The reaction with this compound proceeds as follows:

1

The cleavage occurs at the peptide bond between Alanine (P1) and Glutamate (P1'). The enzyme requires a free N-terminal amino group on the Histidine.[1]

Pathway Visualization

DPP_IV_MechanismSubstrateSubstrate:This compound(GLP-1 N-terminus)ComplexMichaelis Complex[ES]Substrate->Complex+ DPP-IVEnzymeEnzyme:DPP-IV(Serine Protease)Enzyme->ComplexProduct1Product 1:His-Ala(Dipeptide)Complex->Product1Hydrolysis(Rate Limiting)Product2Product 2:GlutamateComplex->Product2

Figure 1: Mechanism of this compound hydrolysis by DPP-IV.[1][2] The enzyme recognizes the N-terminal His-Ala motif, cleaving the peptide bond after Alanine.[1][3]

Materials & Reagents

Critical Reagents
ReagentSpecificationStorage
Substrate (HAE) H-His-Ala-Glu-OH (Tripeptide), >98% Purity-20°C (Desiccated)
Enzyme Recombinant Human DPP-IV (rhDPP4)-80°C
Reference Standard H-His-Ala-OH (Dipeptide product)-20°C
Reaction Buffer 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl4°C
Quenching Agent 10% Trifluoroacetic Acid (TFA) in WaterRT
Inhibitor (Control) Sitagliptin or Diprotin A-20°C
Equipment
  • HPLC or UHPLC System (with UV detection at 214 nm or Mass Spec).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Thermostatic water bath or heat block (37°C).

Experimental Protocol: Discontinuous Kinetic Assay

This method uses HPLC to separate the substrate (HAE) from the product (His-Ala), providing a direct measurement of velocity (

Step 1: Substrate Preparation
  • Stock Solution: Dissolve This compound lyophilized powder in Reaction Buffer to a concentration of 10 mM .

    • Note: HAE is hydrophilic. Ensure pH is re-adjusted to 8.0 if the peptide salt form alters acidity.

  • Working Dilutions: Prepare a serial dilution of substrate in Reaction Buffer (Range: 0.1 mM to 5.0 mM).

Step 2: Enzyme Reaction Setup

Perform in triplicate for each concentration.

  • Pre-incubation: Aliquot 90 µL of Substrate Working Solution into microcentrifuge tubes. Incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of rhDPP-IV (approx. 1–5 nM final concentration) to the substrate.

    • Control: Add 10 µL of buffer instead of enzyme for the "No Enzyme" blank.

  • Incubation: Incubate at 37°C for a fixed time (e.g., 15 minutes ).

    • Optimization: Ensure <10% substrate depletion to maintain initial velocity (

      
      ) conditions.
      
Step 3: Quenching & Sample Prep[1]
  • Termination: Add 10 µL of 10% TFA to stop the reaction immediately.

    • Mechanism:[1][4] Low pH denatures DPP-IV and protonates the peptides, improving retention on C18 columns.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein.

  • Transfer: Move supernatant to HPLC vials.

Step 4: HPLC Analysis (Method Parameters)
ParameterSetting
Column C18 RP (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-5% B (0-2 min), 5-30% B (2-10 min)
Detection UV @ 214 nm (Peptide bond absorbance)

Expected Retention: The dipeptide His-Ala is less polar than the tripeptide This compound ? Actually, Glu is highly polar.[1] This compound (with the extra glutamate) will likely elute earlier than His-Ala or show distinct separation based on the specific column chemistry.[1] Self-Validation: Inject pure standards of HAE and His-Ala to confirm retention times.

Workflow Visualization

Experimental_WorkflowPrepStep 1: Substrate Prep(0.1 - 5.0 mM HAE)IncubateStep 2: Reaction(37°C, pH 8.0)Prep->IncubateAdd EnzymeQuenchStep 3: Quench(+10% TFA)Incubate->Quencht = 15 minAnalyzeStep 4: HPLC Analysis(Quantify His-Ala Product)Quench->AnalyzeInject SupernatantCalcStep 5: Data Analysis(Michaelis-Menten)Analyze->CalcPeak Area Integration

Figure 2: Step-by-step workflow for the discontinuous kinetic assay of HAE hydrolysis.

Data Analysis & Results Interpretation

Calculation of Reaction Velocity
  • Convert the His-Ala peak area to concentration using a standard curve of pure His-Ala.[1]

  • Calculate velocity (

    
    ):
    
    
    
    (Units: µM/min)
Kinetic Parameters

Plot


1
Expected Values (Reference Range)
  • 
     for HAE:  Typically 200 – 600 µM . (Note: This is often higher than synthetic substrates like Gly-Pro-AMC, reflecting the physiological reality).
    
  • 
    :  Depends on enzyme purity, generally 10 – 50 
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Product Peak Enzyme inactive or pH incorrect.[1]Verify pH 8.[1]0. Ensure enzyme stored at -80°C.
Non-Linear Rate Substrate depletion >10%.Reduce incubation time or enzyme concentration.
Peak Overlap Poor HPLC resolution.Adjust gradient slope (shallower) or use ion-pairing agents (HFBA).[1]

References

  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides.[1][3][4][5][6][7][8] Link

  • MedChemExpress. HAE (this compound) Product Information. Link

  • Vertex Pharmaceuticals. Method for preparing glucagon-like peptides (Patent Reference for HAE sequence). Link

  • National Institutes of Health (NIH). Identification of the molecular defect in factor IX Chapel Hill (this compound sequence context). Link

Application Note: High-Fidelity Competitive Binding Assays for the His-Ala-Glu (HAE) Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The tripeptide His-Ala-Glu (HAE) represents the biologically critical N-terminal sequence of Glucagon-Like Peptide-1 (GLP-1) . This specific motif governs two pivotal mechanisms in metabolic pharmacology:

  • Receptor Activation: It initiates the conformational shift in the GLP-1 Receptor (GLP-1R) required for cAMP signaling.

  • Metabolic Stability: The HAE sequence is the primary recognition site for Dipeptidyl Peptidase-IV (DPP-IV) , which cleaves the N-terminal dipeptide (His-Ala), rendering the hormone inactive.

For drug development professionals, HAE is not merely a peptide fragment; it is a structural probe used to screen for DPP-IV resistance and to map orthosteric binding sites. This guide details the protocol for a Fluorescence Polarization (FP) Competitive Binding Assay , designed to quantify the affinity of novel ligands against the HAE pharmacophore.

Mechanistic Principles

The Histidine Switch

The binding affinity of HAE is governed by the protonation state of the N-terminal Histidine (pKa


 6.0).
  • Physiological pH (7.4): The imidazole ring is largely unprotonated, favoring hydrophobic stacking interactions within the receptor/enzyme pocket (e.g., Trp629 in DPP-IV).

  • Acidic pH (<6.0): Protonation disrupts this stacking, significantly altering

    
    .[1]
    
  • Expert Insight: Assay buffers must be strictly controlled at pH 7.4 using HEPES or Phosphate to mimic the extracellular environment.[1] Avoid Citrate buffers which may chelate metals often required for auxiliary structural stability.[1]

The Competition Model

In this assay, a fluorescently labeled HAE tracer competes with unlabeled test compounds (e.g., novel GLP-1 analogs or small molecule inhibitors) for the binding pocket of the target protein (DPP-IV or GLP-1R N-terminal domain).

  • High Polarization (mP): Tracer bound to Target (Slow rotation).[1]

  • Low Polarization (mP): Tracer displaced by Competitor (Fast rotation).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the competitive binding assay, highlighting the critical decision points for "Tracer" vs. "Competitor" roles.

HAE_Assay_Workflow cluster_Prep Preparation Phase Start Define Assay Goal Target_Sel Select Target Protein (DPP-IV or GLP-1R ECD) Start->Target_Sel Tracer_Design Design HAE Tracer (C-Term Labeling) Target_Sel->Tracer_Design Define Binding Pocket QC Tracer QC (Mass Spec & Purity >95%) Tracer_Design->QC Buffer Buffer Optimization (pH 7.4, 0.01% Tween-20) Incubation Equilibrium Incubation (Target + Tracer + Competitor) Buffer->Incubation QC->Incubation Readout Measure Fluorescence Polarization (Ex 485nm / Em 535nm) Incubation->Readout 60-120 min @ RT Analysis Data Analysis (IC50 -> Ki Calculation) Readout->Analysis Analysis->Tracer_Design Low Z-Factor? Re-design

Figure 1: Strategic workflow for HAE competitive binding assays. Note the critical feedback loop for tracer optimization.

Detailed Protocol: HAE Fluorescence Polarization Assay

Reagents & Equipment[1][2]
  • Target: Recombinant Human DPP-IV (residues 39-766) or GLP-1R Extracellular Domain.

  • Tracer: 5-FAM-Glu-Ala-His (Note: Reverse sequence? NO. The N-terminus is critical. Use H-His-Ala-Glu-Lys(FITC)-OH ).

    • Critical Design Note: You cannot label the N-terminal Histidine. The free amine and imidazole are essential for binding.[1] Labeling must occur at the C-terminus via a Lysine linker or a Cysteine-Maleimide conjugation.

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (if using Cys-linkers).

  • Plate: 384-well low-volume black round-bottom microplates (e.g., Corning 3575).

Step-by-Step Methodology
Step 1: Tracer Titration (

Determination)

Before running competition, determine the affinity of your labeled HAE tracer.

  • Prepare a serial dilution of the Target Protein (0 nM to 2000 nM) in Assay Buffer.[1]

  • Add Tracer at a fixed concentration (typically 1-5 nM, well below the expected

    
    ).
    
  • Incubate for 60 minutes at room temperature (protected from light).

  • Measure FP (mP).[1]

  • Plot mP vs. [Protein].[1] The concentration yielding 50% max polarization is the

    
    .[1]
    
Step 2: Competitive Binding (IC50 Determination)
  • Master Mix Prep: Prepare a solution containing the Target Protein at

    
     concentration and the Tracer at 2 nM.[1]
    
  • Compound Dilution: Prepare 10-point serial dilutions of your test compounds (unlabeled HAE, Gliptins, or GLP-1 analogs) in DMSO.

  • Transfer: Transfer 100 nL of compound to the assay plate (final DMSO < 1%).

  • Addition: Add 10 µL of the Master Mix to each well.

  • Controls:

    • High Control (0% Inhibition): Protein + Tracer + DMSO.[1]

    • Low Control (100% Inhibition): Free Tracer only (or excess unlabeled HAE).[1]

  • Incubation: Shake briefly (1 min at 1000 rpm), then incubate for 90 minutes at 25°C.

  • Read: Measure FP.

Data Analysis

Calculate the


 (Inhibition Constant) from the measured 

using the Cheng-Prusoff equation adapted for FP:


Where:

  • 
     = Concentration of the fluorescent tracer.[1]
    
  • 
     = Dissociation constant of the tracer (determined in Step 1).[1]
    

Summary Table: Expected Parameters

ParameterValue RangeNotes
Tracer Kd 10 - 100 nMDepends on linker length and fluorophore position.
Z-Factor > 0.6Indicates a robust, screen-ready assay.
Assay Window 100 - 250 mPDifference between bound and free tracer.
Incubation 60 - 120 minEquilibrium must be reached; HAE kinetics are fast.

Expert Troubleshooting & Validation

The "Hook Effect" in Labeling

Issue: Labeling the HAE peptide too close to the Glu residue can sterically hinder binding.[1] Solution: Use a spacer. A PEG2 or Ahx (aminohexanoic acid) linker between Glu and the Lys(Fluorophore) is recommended to distance the bulky dye from the binding pocket.

  • Recommended Sequence: H-His-Ala-Glu-Ahx-Lys(FITC)-OH.

Proteolytic Instability

Issue: If using crude lysates or plasma, DPP-IV will degrade your HAE tracer during the assay. Solution:

  • Use Purified Recombinant Protein (Standard).[1]

  • If testing in serum, include a specific DPP-IV inhibitor (e.g., Diprotin A) as a control to differentiate binding from degradation, or use a non-cleavable analog (e.g., H-His-(D-Ala)-Glu...) as the tracer backbone.

Metal Contamination

Issue: Histidine is a potent metal chelator (Cu²⁺, Zn²⁺).[1] Trace metals in buffers can cause artifactual aggregation or binding.[1] Solution: Use high-grade reagents and consider adding 50 µM EDTA if metal-dependent binding is not the target mechanism.

Structural Interaction Map

Understanding the atomic-level competition is vital for interpreting results.

Molecular_Interaction HAE This compound (Ligand) DPPIV DPP-IV Active Site (S1/S2 Pockets) HAE->DPPIV N-term His binds Glu205/Glu206 HAE->DPPIV Cleavage at Ala-Glu bond Inhibitor Competitive Drug (e.g., Sitagliptin) Inhibitor->HAE Displaces Inhibitor->DPPIV Steric Occlusion of S1 Pocket

Figure 2: Competitive mechanism at the DPP-IV active site. HAE binds via the N-terminal Histidine, competing directly with inhibitors.

References

  • Mentlein, R. (1999).[1] Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.

  • Deacon, C. F., et al. (1995).[1] Degradation of glucagon-like peptide-1 by human plasma in vitro yields an N-terminally truncated peptide that is a major endogenous metabolite in vivo. The Journal of Clinical Endocrinology & Metabolism, 80(3), 952-957.

  • Adelhorst, K., et al. (1994).[1] Structure-activity studies of glucagon-like peptide-1.[2][3][4] Journal of Biological Chemistry, 269(9), 6275-6278.

  • MedChemExpress. (2024).[1] HAE (this compound) Product Information and Biological Activity.[5][6][7][8][9] MedChemExpress.

  • Huang, X., et al. (2010).[1] Fluorescence polarization assays for high-throughput screening of small molecule inhibitors. Combinatorial Chemistry & High Throughput Screening, 13(3), 267-275.

Sources

Introduction & Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Radiolabeling of His-Ala-Glu with Technetium-99m via the Tricarbonyl Core


.

The tripeptide This compound (HAE) represents a minimal chelating motif capable of stabilizing the organometallic technetium-99m tricarbonyl core,


. Unlike traditional Technetium-99m labeling (which often utilizes Tc(V) with N/S donor sets), the tricarbonyl method utilizes Tc(I), a low-oxidation state that is kinetically inert and thermodynamically stable.

The This compound sequence is specifically chosen for its tridentate donor potential:

  • Histidine (N): The imidazole ring nitrogen (

    
     or 
    
    
    
    ) acts as a primary anchor.
  • N-Terminus (N): The free amine of the Histidine residue provides the second nitrogen donor.

  • Glutamate (O): The carboxylate side chain (or the amide carbonyl) completes the coordination sphere.

This (N, N, O) donor set saturates the three vacant coordination sites of the


 precursor, displacing the labile water molecules to form a stable, neutral or charged complex depending on the protonation state. This protocol details the two-step synthesis: generation of the tricarbonyl precursor followed by ligand exchange with HAE.

Mechanistic Workflow & Visualization

The reaction proceeds via a ligand exchange mechanism.[1] The precursor


 is generated first by reducing pertechnetate in the presence of carbon monoxide (CO). Subsequently, the HAE peptide displaces the three water molecules.

G TcO4 99mTc-Pertechnetate (TcO4-) Precursor Tricarbonyl Precursor [99mTc(CO)3(H2O)3]+ TcO4->Precursor Reduction + CO 100°C, 20 min Kit IsoLink Kit (Borohydride/Carbonate/Tartrate) Kit->Precursor Complex Labeled Complex [99mTc(CO)3(HAE)] Precursor->Complex Ligand Exchange pH 7.4, 90°C, 30 min HAE This compound Peptide (Ligand) HAE->Complex QC Quality Control (HPLC / iTLC) Complex->QC Verification

Figure 1: Two-step radiolabeling workflow. Red/Yellow nodes indicate radioactive intermediates; Green indicates the final stable product.

Materials & Reagents

To ensure reproducibility, use high-purity reagents (trace metal basis).

ComponentSpecificationFunction
Technetium-99m Sodium Pertechnetate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Radioactive source (eluted from

generator).[1][2][3][4][5][6]
IsoLink Kit Carbonyl labeling agent (Covidien/Mallinckrodt)Contains

,

, Na-Tartrate under CO atmosphere.
HAE Peptide This compound (>95% purity)Chelating ligand. Dissolve in PBS to 1 mg/mL.
PBS Buffer 0.1 M, pH 7.4Reaction solvent; maintains pH for His coordination.
HCl / NaOH 1 M and 0.1 M solutionspH adjustment (Critical).
Methanol HPLC GradeSolvent for iTLC.

Experimental Protocol

Phase 1: Preparation of the Precursor

Causality: The pertechnetate anion must be reduced from Tc(VII) to Tc(I) in a carbon monoxide-rich environment to form the organometallic core.

  • Elution: Elute the generator with saline to obtain

    
     (Activity: 370–1500 MBq / 10–40 mCi).
    
  • Inoculation: Add 1.0 mL of the pertechnetate eluate directly into the sealed IsoLink kit vial.

    • Note: Do not vent the vial. The headspace contains CO gas essential for the reaction.

  • Heating: Place the vial in a boiling water bath (100°C) for 20 minutes .

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • pH Check: Carefully check the pH of the precursor solution. It should be highly alkaline (pH > 10).

  • Neutralization: Neutralize the solution to pH 7.4 using 1 M HCl.

    • Critical: The tricarbonyl core is stable in acid, but the subsequent peptide binding requires a neutral pH to deprotonate the Histidine imidazole.

Phase 2: Labeling of this compound (Ligand Exchange)

Causality: The water molecules on the precursor are labile.[3] Heating provides the activation energy for the HAE peptide to displace water and chelate the Tc core.

  • Aliquot: Transfer 500

    
    L of the neutralized precursor 
    
    
    
    into a fresh reaction vial.
  • Peptide Addition: Add 50

    
    L of HAE peptide solution (1 mg/mL in PBS).
    
    • Molar Ratio: Ensure the peptide is in molar excess (approx.

      
       M final concentration) to drive the equilibrium toward the complex.
      
  • Incubation: Heat the mixture at 90°C for 30 minutes .

    • Optimization: While His-tagged proteins require 37°C to prevent denaturation, the small HAE peptide is heat-stable, allowing high-temperature labeling to maximize yield.

  • Cooling: Cool to room temperature.

Quality Control (Self-Validation)

Validation is performed using two orthogonal methods: Radio-HPLC (purity and identity) and iTLC (rapid purity check).

Method A: Instant Thin Layer Chromatography (iTLC)

Use silica gel impregnated glass fiber sheets (iTLC-SG).

Mobile PhaseSpeciesRf ValueInterpretation
Methanol + 1% HCl

(Free)
1.0Impurity (Oxidized)

(Product)
1.0Co-migrates with free Tc
Reduced Hydrolyzed Tc (Colloid)0.0Impurity (Reduced)
Citrate Buffer (0.1 M, pH 5)

1.0Impurity

(Precursor)
1.0Impurity (Unreacted)

0.0 - 0.2 Target Product (Retained)

Calculation:



(Assuming <2% colloid formation from the Methanol/HCl run).
Method B: Reverse-Phase Radio-HPLC
  • Column: C18 Reverse Phase (e.g., Jupiter Proteo or equivalent), 5

    
    m.
    
  • Solvents:

    • A: 0.1% TFA in Water[7]

    • B: 0.1% TFA in Acetonitrile[7]

  • Gradient: 0-5 min (0% B), 5-25 min (0%

    
     70% B).
    
  • Expected Retention Times:

    • 
      : ~3-4 min (Void volume).
      
    • 
      : ~5-6 min.
      
    • 
       : 12-15 min  (Shift indicates successful hydrophobic peptide conjugation).
      

Critical Considerations & Troubleshooting

  • Oxidation Sensitivity: The Tc(I) tricarbonyl core is stable, but if the kit fails to reduce Tc(VII) initially, no labeling will occur. Indicator: If the Methanol/HCl TLC shows Rf=1.0 but the Citrate TLC also shows Rf=1.0, the precursor likely never formed or re-oxidized.

  • pH Control: Histidine labeling is pH-dependent.

    • pH < 5.5: The imidazole nitrogen is protonated (

      
       on both nitrogens), preventing coordination with Tc.
      
    • pH > 8.0: Risk of Tc-hydroxide species formation.

    • Target: pH 7.2 – 7.5 is optimal for HAE.

  • Specific Activity: For receptor-binding studies, high specific activity is required. Use the minimum amount of HAE possible (titrate down to 10

    
    g) while maintaining >95% yield.
    

References

  • Alberto, R., et al. (1998). "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society. Link
  • Waibel, R., et al. (1999). "Stable one-step technetium-99m labeling of His-tagged recombinant proteins with a novel Tc(I)–carbonyl complex." Nature Biotechnology. Link

  • Banerjee, S.R., et al. (2005). "Bifunctional Single Amino Acid Chelates for Labeling of Biomolecules with the

    
     and 
    
    
    
    Cores." Inorganic Chemistry. Link
  • Ferreira, P., et al. (2024). "99mTc(I)-Labeled His-Tagged Proteins: Impact in the Development of Novel Imaging Probes." Molecules. Link

Sources

His-Ala-Glu peptide for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Investigation of the Tripeptide His-Ala-Glu (HAE) [1][2][3]

Executive Summary

The tripeptide This compound (HAE) represents a critical bioactive sequence, most notably serving as the N-terminal recognition motif of Glucagon-like Peptide-1 (GLP-1) .[1][2] This sequence dictates the peptide's susceptibility to Dipeptidyl Peptidase-4 (DPP-4) , which cleaves the amide bond between Alanine and Glutamic acid (or Histidine and Alanine depending on specific protease kinetics in isolation).[2][3][4]

This guide provides a rigorous framework for conducting in vivo animal studies with HAE. It addresses the specific challenges of short-peptide pharmacokinetics , including rapid renal clearance and enzymatic degradation, and offers validated protocols for formulation, administration, and bioanalysis.[3]

Part 1: Physicochemical Profile & Formulation Strategy

Before in vivo administration, the peptide must be characterized to ensure stability and solubility.[3]

Chemical Identity
  • Sequence: Histidine - Alanine - Glutamic Acid (H-His-Ala-Glu-OH)[1][2][3][5]

  • Molecular Weight: ~355.35 g/mol [2]

  • Isoelectric Point (pI): ~4.5–5.0 (Estimated).[2][3]

    • Note: The N-terminal Histidine (pKa ~6.[1][2]0) and C-terminal Glutamate (pKa ~4.[1][2][3]2) create a zwitterionic character at physiological pH.[2][3]

Formulation Protocol

Challenge: The N-terminal Histidine is a potent chelator of metal ions (Cu²⁺, Zn²⁺).[2][3] Contamination with trace metals in the vehicle can alter the peptide's conformation or catalyze oxidation.[3]

Step-by-Step Formulation:

  • Vehicle Selection: Use PBS (Phosphate Buffered Saline), pH 7.4 .[2][3] Avoid unbuffered saline, as the acidic nature of the trifluoroacetate (TFA) salt (common in peptide synthesis) can cause local irritation upon injection.[2][3]

  • Chelation Control: Use Chelex-treated water or high-grade Milli-Q water to minimize metal ion presence.[1][2]

  • Concentration: Typical dosing ranges for tripeptides are 1–10 mg/kg .[2]

    • Stock Solution: Dissolve HAE at 5 mg/mL in PBS.[2][3]

    • pH Adjustment: Verify pH is 7.2–7.4 using micro-pH paper.[2][3] If acidic (due to TFA counterions), titrate carefully with 0.1 N NaOH.[2][3] Do not overshoot , as high pH can racemize the Histidine.[2][3]

  • Sterilization: Syringe filter through a 0.22 µm PVDF or PES membrane . Do not use Nylon, which can adsorb charged peptides.[2][3]

Part 2: In Vivo Experimental Workflows

Pharmacokinetic (PK) Profiling

Objective: Determine the plasma half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and clearance of HAE.[2][3]
Critical Insight:  Unmodified tripeptides often have a half-life of <5 minutes due to renal filtration and DPP-4 activity.[1][2]

Diagram 1: HAE Metabolic Fate & PK Workflow

HAE_Metabolism cluster_analysis Bioanalysis Strategy HAE Intact HAE (this compound) DPP4 DPP-4 Enzyme (Systemic) HAE->DPP4 Substrate Binding Renal Renal Clearance (Filtration) HAE->Renal Rapid Excretion Sample Plasma Sample (+ DPP-4 Inhibitor) HAE->Sample Sampling HA Fragment: His-Ala DPP4->HA Cleavage Glu Fragment: Glutamate DPP4->Glu Release LCMS LC-MS/MS (MRM Mode) Sample->LCMS

Caption: Metabolic fate of this compound showing competitive clearance pathways: enzymatic degradation by DPP-4 and renal filtration.[1][2][3]

Protocol Steps:

  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Intravenous (IV) bolus via tail vein (5 mg/kg).[2][3]

  • Sampling: Collect blood at 2, 5, 10, 30, and 60 minutes post-dose.[2][3]

  • Stabilization (CRITICAL):

    • Collect blood into tubes containing K2EDTA (anticoagulant) AND a DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) to prevent ex vivo degradation.[2][3]

    • Failure to add DPP-4 inhibitor will result in false-negative detection of the parent peptide.[1][2]

  • Analysis: Protein precipitation with acetonitrile, followed by LC-MS/MS analysis targeting the parent ion [M+H]⁺.

Pharmacodynamic (PD) Efficacy Model: Glucose Tolerance

Rationale: Since HAE mimics the N-terminus of GLP-1, it may act as a competitive substrate for DPP-4 (sparing endogenous GLP-1) or a weak agonist/antagonist.[1][2][3]

Protocol Steps:

  • Fasting: Fast mice for 6 hours (morning fast).

  • Baseline: Measure fasting blood glucose (Time -30 min).

  • Pre-treatment: Administer HAE (10 mg/kg, IP) or Vehicle (PBS) at Time -15 min.

  • Challenge: Administer Glucose (2 g/kg, IP or Oral Gavage) at Time 0.

  • Readout: Measure blood glucose via tail nick at 15, 30, 60, and 120 minutes.

  • Data Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Part 3: Data Presentation & Interpretation

Expected Pharmacokinetic Parameters

Short hydrophilic peptides typically exhibit the following profile in rodents:

ParameterDefinitionExpected Range (HAE)Notes

Time to max concentration1–2 min (IV), 5–15 min (IP/SC)Rapid absorption due to small size.[1][2][3]

Half-life2–10 minutesLimited by renal filtration and peptidases.[1][2][3]

Volume of Distribution~0.1–0.3 L/kgLikely confined to extracellular fluid.[2]

ClearanceHigh (>20 mL/min/kg)Approaches hepatic/renal blood flow.[2][3]
Study Design Logic

Diagram 2: Experimental Decision Tree

Study_Design Start Start: HAE In Vivo Study Route Select Route Start->Route IV Intravenous (IV) For PK/Bioavailability Route->IV SC Subcutaneous (SC) For Efficacy/Sustained Release Route->SC Check_Effect Observe Biological Effect? IV->Check_Effect SC->Check_Effect Pos Positive Effect Check_Effect->Pos Yes Neg No Effect Check_Effect->Neg No Mod1 Modify: Increase Dose (Allometric Scaling) Neg->Mod1 Step 1 Mod2 Modify: Chemical Modification (C-term Amidation / N-term Acetylation) Mod1->Mod2 Step 2

Caption: Decision tree for optimizing HAE administration and troubleshooting lack of efficacy due to rapid clearance.

Part 4: Troubleshooting & Scientific Nuance

1. The "Proton Sponge" Effect The Histidine residue allows HAE to buffer pH in the endosome (pH ~6.0).[2][3] If you are using HAE as a carrier or co-factor, ensure your readout accounts for potential lysosomal escape mechanisms, not just receptor binding.[2][3]

2. Detection Limits Quantifying tripeptides by LC-MS is difficult due to high background noise in the low mass range.[1][2]

  • Solution: Use Ion-Pairing Agents (e.g., HFBA) in the mobile phase to improve retention and peak shape.[2][3] Alternatively, derivatize the peptide (e.g., Dansyl chloride) pre-analysis to increase hydrophobicity and ionization efficiency.[2][3]

3. Reference Standards Always run a "mock" digestion in vitro (HAE + Plasma at 37°C) before the animal study to confirm the primary metabolite (likely His-Ala or free amino acids) so you can tune the mass spec to look for breakdown products.[2][3]

References

  • Mentlein, R. (1999).[2][3] Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides.[1][2][3][4] Regulatory Peptides, 85(1), 9-24.[2][3] Link

  • Deacon, C. F., et al. (1995).[2][3] Degradation of glucagon-like peptide-1 by human plasma in vitro yields an N-terminally truncated peptide that is a major endogenous metabolite in vivo.[1][2] The Journal of Clinical Endocrinology & Metabolism, 80(3), 952-957.[2][3] Link

  • Vlieghe, P., et al. (2010).[2][3] Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.[1][2][3] Link

  • MedChemExpress. (2023).[2][3] HAE Peptide Product Information and Solubility Data. Link

  • Hansen, L., et al. (2015).[2][3] Glucagon-like peptide-1 (GLP-1) receptor agonists: pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1919-1930.[2][3] Link

Sources

Technical Guide: Solubilization and Stability Optimization for His-Ala-Glu (HAE)

[1]

Physicochemical Profile & Solubility Logic

Before attempting reconstitution, one must understand the molecular behavior of this compound.[1] This tripeptide is zwitterionic with a specific isoelectric point (pI) that dictates its solubility profile.[1]

Molecular Specifications
  • Sequence: Histidine (His, H) – Alanine (Ala, A) – Glutamic Acid (Glu, E)[1][2]

  • Molecular Weight: ~355.35 g/mol [1]

  • Hydrophobicity: Low (Hydrophilic).[1]

  • Charge Distribution:

    • N-terminus (His): Basic imidazole ring (pKa ~6.[1]0) and

      
      -amino group (pKa ~9.6).[1][2]
      
    • Core (Ala): Non-polar, small spacer.[1]

    • C-terminus (Glu): Acidic

      
      -carboxyl (pKa ~4.[1]25) and 
      
      
      -carboxyl (pKa ~2.1).[1][2]
The "Isoelectric Trap"

The theoretical isoelectric point (pI) of HAE is approximately 5.1 .

  • At pH ~5.1: The peptide carries a net zero charge (Zwitterion), leading to minimal solubility and maximum aggregation risk.

  • Implication: Dissolving HAE in unbuffered, deionized water (which often equilibrates to pH 5.0–5.5 due to atmospheric CO

    
    ) is a critical error.[1] It places the peptide exactly in its least soluble state.
    

Protocol: Reconstitution & Solubilization

Objective: Achieve a homogeneous, monodisperse solution at 1–5 mg/mL while preserving peptide integrity.

Reagents Required[1][3]
  • Solvent A (Preferred): Phosphate Buffered Saline (PBS), pH 7.4 (0.1 M).[1]

  • Solvent B (Alternative for Acidic Assays): 1% Acetic Acid (v/v) in HPLC-grade water.[1]

  • Equipment: Low-protein binding microcentrifuge tubes (polypropylene), vortex mixer, centrifuge.

Step-by-Step Workflow
Step 1: Environmental Equilibration

Remove the lyophilized peptide vial from -20°C storage.[1][3] Do not open the cap. Place it in a desiccator at room temperature (20–25°C) for at least 1 hour.

  • Scientific Rationale: Opening a cold vial introduces atmospheric moisture, causing deliquescence. Hydrolytic degradation begins immediately upon moisture contact.[1]

Step 2: Solvent Selection & Addition

Decision Logic:

  • For Physiological Assays (Cell Culture/In Vivo): Use Solvent A (PBS, pH 7.4) .[1]

    • Mechanism:[1][4][5][6] At pH 7.4, the Histidine imidazole is neutral, but the Glutamic acid and C-terminus are deprotonated (negative). The N-terminus is protonated (positive).[1] Net Charge

      
      .[1] This ensures high solubility.[1][7]
      
  • For LC-MS/Analytical Assays: Use Solvent B (1% Acetic Acid) .[1]

    • Mechanism:[1][4][5][6] At pH ~3.0, Glutamic acid is protonated (neutral), while Histidine and the N-terminus are positive. Net Charge

      
      .[1] This ensures high solubility and compatibility with reverse-phase chromatography.[1]
      

Action: Add the calculated volume of solvent to the vial wall, not directly onto the powder, to minimize foaming.

Step 3: Dissolution Dynamics[1]
  • Secure the cap and gently swirl the vial.

  • Do NOT sonicate vigorously if the peptide is intended for structural studies, as heat/cavitation can induce aggregation.

  • If visible particulates remain after 2 minutes of swirling, vortex for 10-second bursts.

Step 4: Clarification (Optional but Recommended)

Centrifuge at 10,000

  • Note: If a pellet forms, the peptide has not dissolved.[7] Do not proceed. Adjust pH away from 5.1 (add 10

    
    L of 0.1 M NH
    
    
    OH or Acetic Acid depending on target pH).[1]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solubilizing HAE, avoiding the isoelectric precipitation trap.

GStartLyophilized this compoundCheck_AppIntended Application?Start->Check_AppPhysioPhysiological / Cell CultureCheck_App->PhysioAnalyticLC-MS / PurificationCheck_App->AnalyticSolvent_PBSUse PBS (pH 7.4)Net Charge: -1Physio->Solvent_PBSSolvent_AcidUse 1% Acetic AcidNet Charge: +2Analytic->Solvent_AcidDissolveGentle Swirl & VortexSolvent_PBS->DissolveSolvent_Acid->DissolveVisual_CheckVisual Inspection:Clear Solution?Dissolve->Visual_CheckSuccessProceed to Filtration(0.22 µm PVDF)Visual_Check->SuccessYesFailCloudy / PrecipitateVisual_Check->FailNoFix_pHCRITICAL ERROR: pH near pI (5.1)Adjust pH +/- 2 unitsFail->Fix_pHFix_pH->DissolveRetry

Figure 1: Decision matrix for this compound solubilization based on downstream application.

Storage & Stability Protocols

A. Lyophilized Powder (Long-Term)[1]
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]

  • Shelf Life: 12–24 months if desiccated.[1]

  • Hygroscopicity Warning: HAE is hygroscopic due to the charged termini. Store with silica gel packs.[1]

B. Reconstituted Solution (Short-Term)

Peptides in solution are thermodynamically unstable.[1] Follow this "Aliquot Strategy" to prevent degradation.

ParameterProtocolReason
Aliquot Volume 20–50

L per tube
Eliminates Freeze-Thaw cycles.[1]
Material Polypropylene (Low Binding)Prevents adsorption of the hydrophobic Ala residue to plastic.[1]
Temperature -80°CStops hydrolysis and microbial growth.[1]
Buffer Choice PBS or Tris (pH 7–8)Acidic solutions (pH < 4) may slowly hydrolyze the peptide bond over months.[1]
Freeze-Thaw MAXIMUM 1 Cycle Repeated expansion/contraction of ice crystals shears peptide bonds.[1]
C. Stability Risks for this compound[1]
  • Racemization: Histidine is susceptible to racemization (L-His

    
     D-His) at high pH (>9.[1]0) or high temperatures.[1][8] Keep pH < 8.5.[1][7][8]
    
  • Oxidation: While HAE lacks Cysteine/Methionine, the Histidine imidazole ring can be sensitive to singlet oxygen. Store away from intense light.

Quality Control (QC)

Before using HAE in critical assays, validate the stock solution.

  • Concentration Verification:

    • Use A205/A215 UV absorbance (peptide bond absorption).[1]

    • Note: A280 is invalid for HAE as it lacks Tryptophan or Tyrosine.[1] Histidine has weak absorbance at 210–220 nm.[1]

  • Purity Check:

    • RP-HPLC: C18 column, Gradient 5–30% Acetonitrile with 0.1% TFA.[1]

    • Look for a single sharp peak.[1] Broadening indicates aggregation or degradation.[1]

References

  • PubChem. (2021).[1] Ala-Glu-His (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link]

Application Note: Sourcing and Handling Synthetic His-Ala-Glu (HAE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Handling Protocols for Synthetic His-Ala-Glu (HAE) Content Type: Application Note & Technical Guide Audience: Drug Development Professionals, Biochemists, and Senior Researchers.

Executive Summary & Biological Context

This compound (HAE) is a bioactive tripeptide motif, most notably recognized as the N-terminal sequence (residues 7–9) of Glucagon-Like Peptide-1 (GLP-1) . This sequence is critical in metabolic regulation because it contains the cleavage site for Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 cleaves the N-terminal dipeptide (His-Ala), rendering the remaining GLP-1 metabolite inactive. Consequently, synthetic this compound is frequently utilized in:

  • DPP-4 Kinetic Studies: As a competitive substrate or control fragment.

  • Epitope Mapping: For antibody development against the active GLP-1 N-terminus.

  • Fragment-Based Drug Design: Investigating catalytic triad mimics or binding interfaces.

Unlike "branded" bioregulators (e.g., Epitalon), this compound is rarely a stock catalog item. It requires Custom Peptide Synthesis . This guide provides a vetted framework for selecting suppliers, specifying technical requirements (counter-ions, purity), and validating the peptide in-house.

Commercial Supplier Landscape

Since HAE is a custom sequence, suppliers are categorized by their synthesis scale and quality management systems (GMP vs. Research Grade).

Tier 1: GMP & Clinical Grade (High Fidelity)

Best for: Clinical trials, GLP toxicity studies, and highly sensitive enzymatic assays.

  • Bachem (Switzerland/USA): The industry standard for short, hydrophilic peptides. Their expertise in solution-phase synthesis is superior for short chains, minimizing truncation errors.

  • PolyPeptide Group: Excellent for scaling up from grams to kilograms.

  • Thermo Fisher Scientific (Custom Services): Offers rigorous QC packages, including amino acid analysis (AAA) and residual solvent testing.

Tier 2: Research Grade (High Throughput)

Best for: Early-stage discovery, cell culture screening, and Western blotting.

  • GenScript (ProPeptide): Rapid turnaround (2-3 weeks). Offers "FlexPeptide" technology which handles difficult sequences, though HAE is synthetically straightforward.

  • AnaSpec (Eurogentec): Strong expertise in labeled peptides (e.g., HAE-FRET pairs for DPP-4 assays).

  • Biotide / Synpeptide: Cost-effective options for crude or >90% purity needs.

Supplier Selection Decision Matrix

SupplierSelection Start Select HAE Supplier Usage Intended Usage? Start->Usage Clinical Clinical / GLP Tox Usage->Clinical Human Use Sensitive Enzymatic Assay / Cell Culture Usage->Sensitive Bioassay Screening Western Blot / HT Screening Usage->Screening R&D Bachem Supplier: Bachem / PolyPeptide Spec: cGMP, >98% Purity, Acetate Salt Clinical->Bachem Thermo Supplier: Thermo / AnaSpec Spec: Research Grade, >95%, Acetate/HCl Sensitive->Thermo TFA_Warning CRITICAL: Avoid TFA salts for cell culture (Cytotoxic) Sensitive->TFA_Warning GenScript Supplier: GenScript / Biotide Spec: Research Grade, >90%, TFA Salt Screening->GenScript

Caption: Decision matrix for selecting this compound suppliers based on experimental application and salt-form sensitivity.

Technical Specifications for Ordering

When requesting a quote, you must specify the following to ensure the peptide functions correctly in your assay.

A. Counter-Ion Selection (Crucial)

Synthetic peptides are charged molecules. The "salt" they are bound to dictates their cytotoxicity.

  • TFA (Trifluoroacetate): Standard for synthesis. Warning: TFA is cytotoxic to cells at concentrations >10 µM. It can also inhibit certain enzymes.[1]

    • Recommendation: Use only for immunological screens (ELISA) or non-biological chemistry.

  • Acetate / HCl:

    • Recommendation:Mandatory for Cell Culture or Enzymatic Assays. Request "TFA removal to <1%" or "Acetate exchange." This increases cost but prevents experimental artifacts.

B. Purity & QC Requirements
  • Purity: >95% is required for HAE. Short peptides often co-elute with deletion sequences (e.g., His-Glu) which can act as competitive inhibitors.

  • Net Peptide Content (NPC): HAE is hygroscopic. A 1 mg vial of "peptide" may only contain 700 µg of peptide, with the rest being water and salts.

    • Protocol: Always calculate molarity based on NPC , not gross weight.

C. Chemical Properties of H-His-Ala-Glu-OH
PropertyValueNotes
Sequence This compoundH-A-E
Molecular Weight ~355.35 g/mol Small molecule range.
Isoelectric Point (pI) ~5.8Near neutral, slightly acidic.
Solubility High (Water/PBS)Polar residues (His, Glu) ensure high aqueous solubility.
Stability ModerateHistidine is susceptible to oxidation; Glutamic acid can cyclize at N-terminus (Pyroglutamate) if sequence was Glu-His-Ala.

Protocol: Handling, Reconstitution, and QC

Phase 1: Reconstitution Strategy

Objective: Dissolve HAE without inducing aggregation or oxidation.

  • Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide.

  • Solvent Choice:

    • Primary: Sterile, endotoxin-free water (ddH2O).

    • Buffer: PBS (pH 7.4). Avoid high-salt buffers initially.

  • Dissolution:

    • Add solvent to achieve a stock concentration of 1–5 mg/mL .

    • Vortex gently for 10–20 seconds. HAE is highly hydrophilic and should dissolve instantly.

    • Troubleshooting: If turbidity persists (unlikely), sonicate for 30 seconds.

  • Aliquoting:

    • Do NOT store at 4°C in solution for >1 week.

    • Aliquot into single-use volumes (e.g., 20 µL) and freeze at -80°C . Avoid freeze-thaw cycles.[2]

Phase 2: In-House QC Verification (HPLC)

Challenge: Short hydrophilic peptides like HAE often elute in the "void volume" of standard C18 columns, making purity assessment difficult.

Protocol: Retaining HAE on HPLC

  • Column: Use a C18-Aq (Polar Endcapped) or HILIC column. Standard C18 is too hydrophobic.

  • Mobile Phase A: 0.1% TFA in Water (or 10mM Ammonium Acetate for pH sensitive MS).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient is required.

    • 0–5 mins: 0% B (Isocratic hold to trap the peptide).

    • 5–20 mins: 0% -> 20% B. (HAE will likely elute very early, <10% B).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Histidine imidazole ring absorption).

Phase 3: Experimental Workflow (DPP-4 Cleavage Assay)

If using HAE as a substrate or competitor:

AssayWorkflow Stock HAE Stock (10mM in Water) Dilution Assay Buffer (Tris-HCl pH 7.5) Stock->Dilution Dilute to 100µM Enzyme Add DPP-4 Enzyme Dilution->Enzyme Incubate Incubate 37°C, 30 min Enzyme->Incubate Quench Quench (10% Acetic Acid) Incubate->Quench Analysis LC-MS Analysis Detect His-Ala + Glu Quench->Analysis

Caption: Workflow for utilizing this compound in a DPP-4 enzymatic cleavage assay.

References

  • AdooQ BioScience. (n.d.). HAEGT (this compound-Gly-Thr) Peptide Product Page. Retrieved from [Link]

    • Context: Verifies HAE as the N-terminal motif of GLP-1 and its commercial availability as a trunc
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
  • Context: Protocols for solubilization and salt-form selection (TFA vs Acet
  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology. Retrieved from [Link]

    • Context: Establishes the biological mechanism of His-Ala cleavage by DPP-4 in GLP-1.
  • Context: Industry standard guidelines for hygroscopic peptide handling.

Sources

Application Note: The His-Ala-Glu (HAE) Motif in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists focusing on metabolic diseases, specifically the modulation of the Incretin Axis (GLP-1/GIP). It treats the His-Ala-Glu (HAE) tripeptide not merely as a sequence, but as a critical pharmacophoric gatekeeper that dictates both receptor activation and metabolic stability.

Executive Summary & Scientific Rationale

The tripeptide sequence This compound (HAE) represents the canonical N-terminal epitope of human Glucagon-Like Peptide-1 (GLP-1, 7-36 amide). In the context of drug discovery, this motif serves a dual, often contradictory, function:

  • Receptor Activation: The N-terminal Histidine (His7) is essential for engaging the transmembrane domain of the GLP-1 Receptor (GLP-1R), triggering cAMP signaling.

  • Metabolic Liability: The peptide bond between Alanine (Ala8) and Glutamic Acid (Glu9) is the primary scissile bond targeted by Dipeptidyl Peptidase-4 (DPP-4) .

Therefore, "HAE Screening" is the industry-standard workflow for identifying two classes of therapeutics: DPP-4 Inhibitors (which protect the HAE motif) and DPP-4 Resistant Agonists (which modify the HAE motif). This guide details protocols for using HAE-based substrates to screen inhibitor libraries and assessing the stability of HAE-analogs.

Mechanistic Pathway: The HAE-DPP4 Axis

The following diagram illustrates the kinetic fate of the HAE motif and how therapeutic intervention points (Inhibitors vs. Analogs) alter this pathway.

HAE_Pathway Active_GLP1 Active GLP-1 (N-term: this compound...) Transition_State Enzyme-Substrate Complex Active_GLP1->Transition_State Binding DPP4_Enzyme DPP-4 Enzyme (Serine Protease) DPP4_Enzyme->Transition_State Inactive_GLP1 Inactive GLP-1 (N-term: Glu...) Transition_State->Inactive_GLP1 Hydrolysis Cleaved_Dipeptide Cleaved Dipeptide (His-Ala) Transition_State->Cleaved_Dipeptide Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4_Enzyme Competitive Inhibition Resistant_Analog Resistant Analog (His-Aib-Glu...) Resistant_Analog->DPP4_Enzyme Steric Hindrance (No Cleavage)

Caption: The HAE motif is the recognition site for DPP-4. Inhibitors block the enzyme, while Aib-substituted analogs (Resistant Agonists) prevent the formation of the transition state.

Experimental Protocols

Protocol A: High-Throughput DPP-4 Inhibition Screening

Objective: To identify small molecules that prevent the cleavage of the HAE motif using a fluorogenic HAE-substrate mimic. Principle: The isolated tripeptide is coupled to a fluorophore (AMC). DPP-4 recognizes the His-Ala N-terminus and cleaves it, releasing free AMC (fluorescent). Inhibitors prevent this release.[1]

Materials
  • Substrate: H-Gly-Pro-AMC (Standard) or H-His-Ala-Glu-AMC (Physiological Mimic). Note: While Gly-Pro is common, HAE-AMC provides better specificity for GLP-1 relevant kinetics.

  • Enzyme: Recombinant Human DPP-4 (rhDPP4), purified.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Detection: Fluorescence Plate Reader (Ex: 350-360 nm / Em: 450-460 nm).

Workflow
  • Preparation: Dilute rhDPP4 to 10 ng/mL in Assay Buffer.

  • Library Transfer: Dispense 100 nL of test compounds (in DMSO) into a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of diluted rhDPP4 to each well. Incubate for 10 min at RT (Pre-incubation allows slow-binding inhibitors to associate).

  • Substrate Initiation: Add 10 µL of 20 µM H-His-Ala-Glu-AMC substrate.

  • Kinetic Read: Immediately measure fluorescence every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Self-Validation Check:

  • Z-Factor > 0.5: Ensure the window between "No Enzyme" (background) and "No Inhibitor" (max signal) is sufficient.

  • Linearity: If the curve plateaus early, the substrate concentration is too low or enzyme concentration is too high.

Protocol B: N-Terminal Stability Profiling (HAE Analog Design)

Objective: To determine the biological half-life of modified HAE sequences (e.g., His-Aib-Glu, His-Gly-Glu) in plasma or against purified DPP-4.

Materials
  • Test Peptides: Synthetic GLP-1 analogs (1 mg/mL in water).

    • Control: Native GLP-1 (7-36) [Sequence: HAE GTFTS...]

    • Analog A: [Gly8]-GLP-1 [Sequence: HGE GTFTS...]

    • Analog B: [Aib8]-GLP-1 [Sequence: H(Aib)E GTFTS...]

  • Matrix: Human Plasma (pooled, heparinized) or Purified DPP-4.

  • Quench Solution: 1% Formic Acid in Acetonitrile (ice cold).

Workflow
  • Incubation: Spike Test Peptides into Human Plasma at a final concentration of 1 µM. Incubate at 37°C.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix aliquot with 150 µL Quench Solution to precipitate proteins and stop enzymatic activity.

  • Clarification: Centrifuge at 4,000 x g for 20 min at 4°C.

  • LC-MS/MS Analysis: Inject supernatant onto a C18 peptide column.

    • Monitor Transitions: Track the parent ion (intact peptide) and the specific N-terminal fragment (if possible, though usually loss of parent is tracked).

    • Critical Note: Native GLP-1 will lose 2 amino acids (His-Ala). The mass shift will be -219 Da (approx).

Data Presentation & Interpretation

The following table summarizes expected outcomes when screening HAE variants. This data is derived from standard structure-activity relationship (SAR) studies in incretin biology.

N-Terminal SequenceMotif CodeDPP-4 Stability (

)
GLP-1R Potency (

)
Drug Discovery Utility
This compound HAE (Native)< 2 mins~0.5 nMSubstrate Control (High Activity, Low Stability)
His-Gly-Glu HGE~10-30 mins~5.0 nMFirst-Gen Analog (Improved stability, reduced potency)
His-Aib-Glu H(Aib)E> 4 hours~1.0 nMGold Standard (High Stability, Retained Potency)
Tyr-Ala-Glu YAE (GIP-like)< 2 mins> 1000 nMSelectivity Control (Loss of GLP-1R affinity)
des-His-Ala E (Truncated)StableInactiveNegative Control (Inactive degradation product)

Interpretation Logic:

  • If a modification at Position 8 (Ala -> X) increases

    
     but increases 
    
    
    
    by >100-fold, the analog is likely sterically clashing with the receptor's binding pocket.
  • The His-Aib-Glu motif (found in Semaglutide/Ozempic precursors) represents the optimal balance: the alpha-methyl group of Aib prevents DPP-4 access without disrupting the helical conformation required for receptor activation.

References

  • Green, B. D., et al. (2004). "N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity." Journal of Endocrinology.

  • MedChemExpress. "HAE (this compound) Peptide Product Information and Biological Activity." MedChemExpress Catalog.

  • Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism.

  • Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides." Regulatory Peptides.[1][2][3][4]

  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology.

Sources

Troubleshooting & Optimization

His-Ala-Glu peptide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: His-Ala-Glu (HAE) Stability & Degradation

Physicochemical Profile & Stability Overview

The this compound (HAE) tripeptide presents a unique set of stability challenges derived from the interplay between the imidazole ring of Histidine and the acidic side chain of Glutamic Acid. Unlike simple hydrophobic peptides, HAE is highly sensitive to pH, metal ions, and oxidative stress.

Quick Reference Data
ParameterValue / CharacteristicImplication for Handling
Sequence Histidine - Alanine - Glutamic AcidN-term is basic; C-term is acidic.
Molecular Weight ~355.35 g/mol Small molecule; rapid renal clearance in vivo.
Isoelectric Point (pI) ~5.1 - 5.4 (Calculated)CRITICAL: Lowest solubility occurs in this pH range.
Hygroscopicity High (Due to His and Glu)Prone to deliquescence (absorbing moisture until liquid).
Redox Potential SensitiveHistidine is a primary target for oxidation.
Critical Degradation Pathways (The "Why")

Understanding the mechanism of failure is the first step in troubleshooting. HAE peptides do not just "degrade"; they follow specific chemical pathways.

A. Diketopiperazine (DKP) Formation (Cyclization)
  • The Issue: Loss of peptide mass and appearance of a new, early-eluting peak on HPLC.

  • Mechanism: In tripeptides, the N-terminal amine (His) can nucleophilically attack the amide bond between the second (Ala) and third (Glu) residues.

  • Result: This cleaves the peptide, releasing free Glutamic Acid and forming a cyclic dipeptide: Cyclo(His-Ala) .

  • Trigger: Promoted by slightly basic pH and prolonged storage in solution.

B. Histidine Oxidation
  • The Issue: Yellowing of solution, loss of biological potency, mass shift of +16 Da (O) or +32 Da (2O).

  • Mechanism: The imidazole ring of Histidine is highly susceptible to reactive oxygen species (ROS) and metal-catalyzed oxidation (e.g., trace Iron or Copper).

  • Result: Formation of 2-oxo-histidine or ring rupture.

C. Aggregation at Isoelectric Point
  • The Issue: Cloudiness or precipitation upon dissolution.

  • Mechanism: At pH ~5.2, the net charge of HAE is zero (Zwitterionic state: His⁺ / Glu⁻). Electrostatic repulsion is minimized, leading to aggregation.

Visualizing Degradation

The following diagram illustrates the two primary chemical degradation pathways for this compound.

HAE_Degradation HAE Intact HAE Peptide (this compound) Intermediate Nucleophilic Attack (N-term His -> Ala-Glu Bond) HAE->Intermediate Basic pH / Time Oxidation ROS / Metal Ions (Photo-oxidation) HAE->Oxidation Light + O2 DKP Cyclo(His-Ala) (Diketopiperazine) Intermediate->DKP Glu Free Glutamate (Cleaved C-term) Intermediate->Glu OxHis 2-Oxo-Histidine HAE (+16 Da Mass Shift) Oxidation->OxHis

Figure 1: Chemical degradation pathways for this compound. The upper path shows cyclization (DKP), leading to cleavage. The lower path shows oxidation of the Histidine side chain.

Troubleshooting Guide (FAQs)
Category: Solubility & Appearance [1][2]

Q1: My HAE peptide solution turned cloudy immediately after adding PBS (pH 7.4). Why?

  • Diagnosis: While pH 7.4 is generally safe, if your stock concentration is high (>5 mg/mL), you may be hovering too close to the pI precipitation zone, or "salting out" effects are occurring due to the ionic strength of PBS.

  • Corrective Action:

    • Do not filter immediately (you will lose peptide).

    • Add a small volume of 0.1M Acetic Acid dropwise to lower the pH below 4.5.

    • Alternatively, add 0.1M NH₄OH to raise pH above 6.0.

    • Pro Tip: Always dissolve HAE in water first, then add concentrated buffer to adjust pH.

Q2: The lyophilized powder looks "wet" or sticky upon arrival.

  • Diagnosis: Deliquescence.[3] Histidine and Glutamic acid are hygroscopic. If the vial was not perfectly sealed or reached room temperature before opening, it absorbed atmospheric water.[4][5]

  • Corrective Action:

    • If for immediate use: Dissolve and quantify concentration via UV (A214 or A280 for His, though A280 is weak for His).

    • If for storage: This peptide is likely compromised for long-term stability.[5] Re-lyophilize immediately if possible.

Category: Analytical (HPLC/LC-MS)

Q3: I see a "Ghost Peak" eluting earlier than my main peak. Mass spec shows [M-129].

  • Diagnosis: This is the Cyclo(His-Ala) diketopiperazine. The mass difference of 129 Da corresponds to the loss of the Glutamic Acid residue (147 Da - 18 Da water = 129 Da loss from parent? No, calculation: HAE (355) -> Cyclo(HA) (208) + Glu (147). 355 - 208 = 147. Wait, the DKP reaction releases free Glu. The mass of Cyclo(HA) is ~208 Da. The loss from the parent ion depends on which peak you are looking at.

    • Correction: If you see a peak at MW ~208, it is the DKP. If you see a peak at MW ~147, it is free Glu.

  • Root Cause: The sample was likely left in the autosampler at room temperature or in a basic buffer for too long.

  • Fix: Keep autosampler at 4°C. Acidify samples (0.1% Formic Acid) immediately upon preparation to inhibit nucleophilic attack.

Q4: My peptide is yellowing in solution.

  • Diagnosis: Histidine oxidation.[6][7]

  • Root Cause: Presence of trace metal ions (Fe, Cu) in your water or buffer, combined with light exposure.

  • Fix:

    • Use LC-MS Grade water (metal-free).

    • Add 1 mM EDTA to buffers (if compatible with downstream assay).

    • Store in amber vials.

Standard Operating Protocols (SOPs)
Protocol A: Optimized Solubilization Workflow

Goal: To dissolve HAE without inducing aggregation or degradation.

  • Equilibration: Allow the lyophilized vial to warm to room temperature for 30 minutes before opening (prevents condensation).

  • Initial Solvent: Add sterile water to 80% of the target volume.

    • Do not use PBS or saline yet.

  • Vortex: Vortex gently for 10-20 seconds.

  • Visual Check:

    • Clear? Proceed to step 6.

    • Cloudy/Particulates? Proceed to step 5.

  • pH Adjustment (The "Rule of Charge"):

    • Option A (Acidic Route - Preferred for Stability): Add 1% Acetic Acid dropwise. Target pH < 4.0.

    • Option B (Basic Route): Add 1% Ammonium Hydroxide (NH₄OH) dropwise. Target pH > 6.0.

    • Note: Avoid pH 4.5 – 5.5 (Isoelectric Zone).

  • Final Dilution: Bring to volume with water or buffer concentrate.

  • Filtration: If necessary, use a PVDF or PES 0.22 µm filter. Avoid Nylon (binds acidic peptides).

Protocol B: Storage & Handling
  • Lyophilized: Store at -20°C. Stable for 12+ months.

  • In Solution:

    • 4°C: Stable for < 1 week (Oxidation risk).

    • -80°C: Stable for 3-6 months.

    • Aliquot: Single-use aliquots are mandatory. Do not freeze-thaw more than once.

Solubility Decision Tree

Use this logic flow to determine the best solvent system for your experiment.

Solubility_Tree Start Start: HAE Peptide Powder Water Add Sterile Water Start->Water Check Is Solution Clear? Water->Check Clear Proceed to Assay (Check pH if sensitive) Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No Adjust Check pH (Likely ~5.0) Cloudy->Adjust Acid Add 10% Acetic Acid (Target pH < 4) Adjust->Acid Preferred Base Add 10% NH4OH (Target pH > 6) Adjust->Base Alternative Success Solution Clears Acid->Success Base->Success Fail Still Cloudy? Success->Fail Organic Add 5-10% DMSO (Last Resort) Fail->Organic Yes

Figure 2: Decision tree for solubilizing HAE peptide. Note that pH adjustment is usually sufficient, and DMSO should be a last resort due to potential oxidation enhancement.

References
  • Sigma-Aldrich (Merck). "Peptide Stability and Storage Guidelines." Technical Support Library.Link

  • Bachem. "Handling and Storage of Peptides." Bachem Technical Guides.Link

  • Schöneich, C. (2017).[8] "Mechanisms of protein degradation: Oxidation." Journal of Pharmaceutical Sciences. (Discusses Histidine oxidation mechanisms).

  • Goolcharran, C., et al. (2000). "Peptide and Protein Deamidation and Aggregation." AAPS PharmSci.
  • Steinberg, M. (2022). "Diketopiperazine Formation in Di- and Tripeptides." Journal of Peptide Science.

Sources

Technical Support Center: Optimizing Solubility of His-Ala-Glu (HAE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of His-Ala-Glu in aqueous buffers Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Document ID: TS-HAE-SOL-001

Technical Overview: The Physicochemical Profile

The tripeptide This compound (HAE) presents a unique solubility profile governed by its ionizable side chains. While composed of relatively hydrophilic residues (Histidine and Glutamic Acid), users frequently encounter precipitation or "cloudiness" when dissolving HAE in pure water or specific assay buffers.

To troubleshoot effectively, we must first understand the Isoelectric Point (pI) trap.[1]

The "pI Trap" Analysis

Solubility is lowest when a peptide carries a net zero charge (zwitterionic state), leading to aggregation via hydrophobic collapse or lattice formation.

Charge State Calculation for HAE:

  • N-terminus (His): pKa ~9.6 (Positive below pH 9.6)

  • His Side Chain (Imidazole): pKa ~6.0 (Positive below pH 6.0)

  • Glu Side Chain (Carboxyl): pKa ~4.25 (Negative above pH 4.25)

  • C-terminus (Glu): pKa ~2.1 (Negative above pH 2.1)

Net Charge vs. pH Table:

pH RangeN-termHis-RGlu-RC-termNet Charge Solubility Status
pH < 2.1 +1+100+2 High
pH 2.1 – 4.2 +1+10-1+1 Moderate
pH 4.2 – 6.0 +1+1-1-10 (pI ~5.1) CRITICAL LOW
pH 6.0 – 9.6 +10-1-1-1 High
pH > 9.6 00-1-1-2 High

The Diagnostic Insight: The calculated pI of HAE is approximately 5.1 . Crucially, unbuffered distilled water typically equilibrates to pH 5.5–5.8 due to atmospheric CO₂ absorption. Conclusion: Dissolving HAE in pure water places the solution directly into its least soluble "pI Trap."

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility issue.

HAESolubility start START: Peptide Insoluble/Cloudy check_ph Step 1: Check Solvent pH start->check_ph ph_range_low pH 4.0 - 6.0 check_ph->ph_range_low Measured pH ph_range_ok pH < 4.0 OR pH > 6.5 check_ph->ph_range_ok Measured pH pi_trap DIAGNOSIS: pI Trap (Net Charge ~0) ph_range_low->pi_trap check_conc Step 2: Check Concentration ph_range_ok->check_conc adjust_ph ACTION: Adjust pH Target pH 7.4 (PBS) or pH 3.0 pi_trap->adjust_ph high_conc > 10 mg/mL check_conc->high_conc low_conc < 5 mg/mL check_conc->low_conc salt_screen ACTION: Salt Screen Add 150mM NaCl high_conc->salt_screen sonication ACTION: Sonication Disrupt kinetic aggregates low_conc->sonication

Figure 1: Diagnostic logic for HAE solubility issues. The red path indicates the most common failure mode (The pI Trap).

Troubleshooting Guide & FAQs

Issue 1: "I dissolved the powder in HPLC water, but it looks cloudy."

Diagnosis: You have likely hit the pI Trap . Explanation: As detailed in the Technical Overview, pure water often has a pH of ~5.5. At this pH, the Histidine side chain (+), N-terminus (+), Glutamic acid side chain (-), and C-terminus (-) sum to a net charge of zero. Without electrostatic repulsion, the peptide molecules aggregate. Solution:

  • Do not heat the sample (this may promote degradation or tighter aggregation).[2]

  • Add a small volume of 0.1 M NaOH or 10x PBS to shift the pH above 6.5.

  • Alternatively, if acidic conditions are required, add 1% Acetic Acid to drop pH below 4.0.

Issue 2: "My peptide precipitates when I add it to my assay buffer (pH 5.0 Citrate)."

Diagnosis: Buffer incompatibility due to pI proximity. Explanation: A pH 5.0 buffer forces the peptide into its zwitterionic state. Solution:

  • Option A (Charge Shift): Can the assay tolerate pH 6.5? If so, switch to a Bis-Tris or Phosphate buffer at pH 6.5+.

  • Option B (Ionic Strength): If pH 5.0 is mandatory, increase the ionic strength. Add 150 mM NaCl . The salt ions form a "Debye-Hückel" shield around the charged groups, reducing the attractive forces between peptide molecules (Salting-In effect).

Issue 3: "I need a 20 mM stock, but it gels at neutral pH."

Diagnosis: High-concentration intermolecular hydrogen bonding. Explanation: While HAE has a net charge of -1 at pH 7.4, at high concentrations (>10 mM), the hydrophobic interaction of the Alanine residue combined with H-bonding between the backbone amides can overcome the electrostatic repulsion. Solution:

  • Cosolvent Spike: Pre-dissolve the peptide in a minimal volume of DMSO (dimethyl sulfoxide).[3]

    • Protocol: Dissolve HAE in 100% DMSO to 100 mM. Dilute this stock 1:5 or 1:10 into your aqueous buffer.

    • Note: Ensure your biological system tolerates the final DMSO concentration (usually <1-2%).

Master Protocol: The "Self-Validating" Solubilization Routine

This protocol includes checkpoints to ensure solubility before committing valuable sample to an experiment.

Reagents Required:

  • Sterile PBS (pH 7.4)

  • 0.1 M Acetic Acid (for acidic stocks)

  • 0.1 M NaOH (for pH adjustment)

  • DMSO (optional backup)[3][4]

Step-by-Step Methodology:

  • The "Grain" Test (Validation Step):

    • Do not dissolve the entire vial immediately.

    • Take a micro-spatula tip of HAE powder (~0.1 mg) and place it in a clear microcentrifuge tube.

    • Add 50 µL of the intended buffer (e.g., PBS pH 7.4).

    • Observation:

      • Clear: Proceed to Step 2.

      • Cloudy:[2] Stop. Measure pH. If pH is < 6.0, adjust buffer alkalinity.

  • Gravimetric Preparation:

    • Weigh the peptide accurately. (Note: Peptide content is rarely 100% due to counter-ions and water. Use the "Net Peptide Content" from the CoA for precise molarity).

  • Primary Solubilization (Targeting Net Charge -1):

    • Add PBS (pH 7.4) to 75% of the final target volume.

    • Vortex gently for 30 seconds.

    • Why pH 7.4? At this pH, His is neutral, but the N-term is partially protonated while both Glu and C-term are deprotonated. Net charge is approx -1, promoting solubility.

  • Sonication (Kinetic Disruption):

    • If minor particulates remain, sonicate in a water bath for 2 minutes.

    • Mechanism:[2] Breaks up non-covalent aggregates formed during lyophilization.

  • Final Adjustment:

    • Bring to final volume with PBS.

    • Filter sterilize (0.22 µm) only after the solution is perfectly clear. Filtering a cloudy solution will remove your peptide.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Histidine, Alanine, and Glutamic Acid. [Link]

  • University of Calgary. (2020). Isoelectric Point of Peptides. Department of Chemistry. [Link]

Sources

Troubleshooting His-Ala-Glu synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the HAE Synthesis Support Center. This guide addresses the technical challenges associated with synthesizing the tripeptide H-His-Ala-Glu-OH . While seemingly simple, the presence of Histidine (His) and Glutamic Acid (Glu) creates a "perfect storm" for specific side reactions: Histidine racemization , Diketopiperazine (DKP) formation , and Glutamic acid cyclization .

This guide assumes a standard Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow, as it is the industry standard for minimizing these specific risks compared to solution-phase or Boc chemistry.

Module 1: Histidine Racemization (The Critical Control Point)

Q: I am observing a "split peak" or shoulder on my HPLC trace for the target peptide. Mass spec shows the correct mass. What is happening?

A: You are likely observing Histidine Racemization (


 conversion).
Histidine is unique because its imidazole side chain can act as an intramolecular base.[1][2] During the activation step (when the carboxyl group is converted to an active ester), the 

-nitrogen (

) of the imidazole ring can abstract the

-proton, creating a planar enolate intermediate.[1] When this reprotonates, it loses chiral specificity, resulting in a mix of L-His and D-His.[1]
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Protecting Group Switch to Fmoc-His(Boc)-OH The

-Trityl (Trt) group is bulky but does not electronically suppress the basicity of the

nitrogen effectively.[2] The Boc group on the side chain is electron-withdrawing, significantly lowering the basicity of the imidazole ring and preventing proton abstraction [1].
Coupling Reagents DIC / Oxyma Pure Avoid phosphonium reagents (PyBOP, HBTU) with tertiary bases (DIPEA) for His coupling. Bases promote proton abstraction.[3] DIC/Oxyma creates a neutral/acidic activation environment that suppresses racemization [2].
Temperature Max 50°C Do not use 75°C+ microwave coupling for His. High thermal energy overcomes the activation barrier for enolization.
Mechanism of Histidine Racemization

His_Racemization cluster_prevention Prevention Strategy Start Activated Fmoc-His(Trt)-OH Step1 Intramolecular Base Catalysis (Imidazole N-pi abstracts alpha-H) Start->Step1 High Temp / Base Step2 Planar Enolate Intermediate (Chirality Lost) Step1->Step2 Outcome_L L-His Product (Desired) Step2->Outcome_L Reprotonation Outcome_D D-His Impurity (Undesired Isomer) Step2->Outcome_D Reprotonation Prevent Use Fmoc-His(Boc)-OH (Electron withdrawing group prevents Step 1) Prevent->Step1 Blocks

Figure 1: Mechanism of Histidine Racemization and the inhibitory effect of Boc protection.

Module 2: Diketopiperazine (DKP) Formation

Q: My yield is extremely low, and I see a mass corresponding to the cleaved linker or a truncated sequence. Where is my peptide?

A: You likely suffered from Diketopiperazine (DKP) formation at the dipeptide stage.[4][5] In the synthesis of H-His-Ala-Glu-OH, the order of assembly is Glu


 Ala 

His. After the Fmoc group is removed from the second residue (Ala), the free amine of the Ala-Glu-Resin can attack the C-terminal ester linkage attaching the Glu to the resin. This cleaves the dipeptide (cyclo(Ala-Glu)) off the solid support, leaving a hydroxyl-functionalized resin behind.

Note: While Proline is the usual culprit for DKP, the steric freedom of Alanine combined with the good leaving group ability of benzyl-ester type resins (like Wang) makes this a risk.

Troubleshooting Protocol
FactorSolutionWhy?
Resin Selection 2-Chlorotrityl Chloride (2-CTC) Resin 2-CTC is extremely bulky.[5] The steric hindrance around the ester linkage physically blocks the N-terminal amine from attacking the anchor, preventing cyclization [3]. Wang resin is too unhindered.
Coupling Speed Rapid Activation Minimize the time the Ala-Glu-Resin sits with a free amine. Pre-activate the next amino acid (His) before deprotecting the Ala.
DKP Formation Pathway

DKP_Mechanism Stage1 Fmoc-Ala-Glu(OtBu)-Resin Stage2 H2N-Ala-Glu(OtBu)-Resin (Free Amine) Stage1->Stage2 Fmoc Removal Attack Nucleophilic Attack: Ala Amine attacks Glu-Resin Ester Stage2->Attack Slow Coupling / Wang Resin Success Coupling of Fmoc-His (Tripeptide Formed) Stage2->Success Fast Coupling / 2-CTC Resin Cleavage Premature Cleavage from Resin Attack->Cleavage Product Cyclo(Ala-Glu) + HO-Resin (Loss of Yield) Cleavage->Product

Figure 2: Competition between successful chain elongation and DKP formation.

Module 3: Glutamic Acid Side Reactions

Q: I see a peak with Mass -18 Da relative to my target. Is this pyroglutamate?

A: Unlikely for this specific sequence. Pyroglutamate forms at the N-terminus (Gln or Glu). Since Glu is at your C-terminus, a -18 Da mass difference usually indicates Glutarimide formation or Anhydride formation during activation if the side chain is not properly protected.

Q: How do I load the first residue (Glu) correctly? Loading Glu onto the resin is the foundational step. If done poorly, you risk low loading or racemization of the C-terminal residue.

Recommended Loading Protocol (Glu on 2-CTC)
  • Resin: 2-Chlorotrityl Chloride (1.0 - 1.6 mmol/g).

  • Reagents: Fmoc-Glu(OtBu)-OH (1.2 eq), DIPEA (4 eq) in DCM (dry).

  • Procedure:

    • Dissolve Amino Acid and DIPEA in DCM.

    • Add to dry resin. Shake for 2 hours.

    • Capping (Crucial): Add Methanol (1 mL) to the reaction mixture and shake for 20 mins. This caps unreacted chloride sites on the resin, preventing them from reacting with subsequent amino acids or scavengers.

Module 4: Validated Experimental Workflow

This protocol is designed to synthesize H-His-Ala-Glu-OH with minimal side reactions.

Scale: 0.1 mmol | Resin: 2-Chlorotrityl Chloride

StepOperationReagents/ConditionsCritical Note
1. Loading Load GluFmoc-Glu(OtBu)-OH + DIPEA in DCM.Cap with MeOH to prevent non-specific binding.
2. Deprotection Remove Fmoc20% Piperidine in DMF (2 x 5 min).Wash thoroughly (5x DMF) to remove piperidine.
3.[6] Coupling 1 Couple AlaFmoc-Ala-OH (3 eq), DIC (3 eq), Oxyma (3 eq).Standard coupling. 1 hour at RT.
4. Deprotection Remove Fmoc20% Piperidine in DMF.[6]Work fast to avoid DKP.
5. Coupling 2 Couple HisFmoc-His(Boc)-OH (3 eq), DIC (3 eq), Oxyma (3 eq).Do NOT use base (DIPEA). Keep T < 50°C.
6. Cleavage Global CleavageTFA:TIPS:H2O (95:2.5:2.5).2 hours. Trt and OtBu groups are removed here.
7. Isolation PrecipitationCold Diethyl Ether.Centrifuge and lyophilize.
References
  • BenchChem. (2025).[1][7] A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid phase peptide synthesis of dipeptides. Journal of Peptide Science.

  • CEM Corporation. (2022). Preventing Racemization of Histidine in Microwave Peptide Synthesis. Retrieved from

Sources

HPLC Optimization Center: His-Ala-Glu (HAE) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Technical Guide for Short, Polar Peptide Purification[1]

Executive Summary: The HAE Challenge

You are likely reading this because your His-Ala-Glu (HAE) peptide is either eluting in the void volume (retention failure) or appearing as a broad, tailing smear (peak shape failure).

HAE presents a "perfect storm" for standard Reversed-Phase HPLC (RP-HPLC):

  • Extreme Polarity: With only three residues—two of which are charged (His, Glu)—it lacks the hydrophobic footprint required for standard C18 retention.

  • Isoelectric Hazard: The pI of HAE is approximately 5.1 . Dissolving this peptide in unbuffered water (typically pH 5.5–6.0) often leads to isoelectric precipitation, invisible to the eye but disastrous for column frits.

  • Secondary Interactions: The Histidine imidazole group (pKa ~6.0) acts as a Lewis base, avidly binding to residual silanols on silica columns, causing severe tailing.

This guide abandons generic advice. Below are the specific, self-validating protocols to purify HAE.

Module 1: Retention Strategy (The "Void Volume" Crisis)

The Problem: HAE elutes at


 (dead time) on a standard C18 column.
The Cause:  The peptide is too hydrophilic. Standard C18 chains undergo "phase collapse" (dewetting) in the 100% aqueous conditions needed to load this peptide.
Protocol A: Ion-Pairing RP-HPLC (Primary Recommendation)

Best for: High purity requirements and MS compatibility (if TFA is managed).[1]

Mechanism: We use a perfluorinated acid to "mask" the positive charges on the N-terminus and Histidine, creating a hydrophobic ion-pair complex that sticks to the C18 stationary phase.

System Setup:

  • Column: AQ-C18 (Aqueous Stable) or Polar-Embedded C18 .

    • Why: These columns prevent phase collapse at 100% aqueous starting conditions.[2]

    • Dimensions: 4.6 x 150 mm, 3–5 µm (Analytical); 21.2 x 150 mm (Prep).

  • Mobile Phase A: 0.1% HFBA (Heptafluorobutyric Acid) in Water.

    • Expert Note: TFA (Trifluoroacetic acid) is standard, but for HAE, it may not provide enough retention. HFBA provides a larger hydrophobic counter-ion. Start with TFA; switch to HFBA if

      
      .
      
  • Mobile Phase B: 0.1% HFBA in Acetonitrile (ACN).

Gradient Table (Self-Validating):

Time (min)% BEventPurpose
0.00InjectionLoad in 100% aqueous to focus the peak.
2.00Isocratic HoldEnsure salt/buffer salts elute in void.
22.020Linear GradientShallow gradient (1% B/min) is critical for short peptides.
22.195WashStrip hydrophobic contaminants.
27.095HoldColumn regeneration.
27.10Re-equilibrateCrucial: AQ columns need 10+ column volumes to re-wet.[1]
Protocol B: HILIC (Alternative Strategy)

Best for: Extremely polar impurities or if HFBA is incompatible with downstream assays.[1]

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water layer adsorbed to a polar surface.[3][4] Water is the "strong" solvent.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (in Water).[1]

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Gradient: Start at 95% B (High Organic) and ramp down to 60% B (High Aqueous).

Visual Workflow: Method Selection Logic

The following diagram illustrates the decision process for selecting the correct stationary phase based on your specific failure mode.

HAE_Optimization Start START: HAE Purification Issue Retention Problem: No Retention (Void Elution) Start->Retention Shape Problem: Peak Tailing / Broadening Start->Shape CheckCol Current Column Type? Retention->CheckCol CheckpH Check Mobile Phase pH Shape->CheckpH StdC18 Standard C18 CheckCol->StdC18 AQC18 AQ-C18 / Polar Embedded CheckCol->AQC18 Action1 Switch to AQ-C18 (Prevent Phase Collapse) StdC18->Action1 Action2 Switch Ion-Pair Reagent TFA -> HFBA AQC18->Action2 If 0.1% TFA fails Action3 Switch Mode -> HILIC (Start 95% ACN) Action2->Action3 If HFBA fails MidpH pH 4.0 - 6.0 CheckpH->MidpH LowpH pH < 3.0 CheckpH->LowpH ActionTail Silanol Interaction! Lower pH to < 2.5 (Protonate Silanols) MidpH->ActionTail ActionLoad Mass Overload? Reduce Inj Volume LowpH->ActionLoad

Figure 1: Decision tree for troubleshooting retention and peak shape issues specific to hydrophilic peptides like HAE.

Module 2: Troubleshooting FAQ

Q1: My peak is tailing severely (As > 2.0). Why?

Diagnosis: This is the "Histidine Drag." At pH > 3, residual silanol groups (


) on the silica surface are negatively charged. The Histidine side chain (

) is positively charged. They bind ionically, causing the peak to drag.

The Fix:

  • Lower the pH: Ensure your Mobile Phase A is pH 2.0–2.5. This protonates the silanols (

    
    ), neutralizing the surface [1].
    
  • Add Salt: If using a prep method where TFA is undesirable, add 100 mM Ammonium Acetate. The high ionic strength suppresses the ion-exchange interaction.

  • End-Capping: Ensure your column is "fully end-capped" (e.g., chemically treated to cover free silanols).

Q2: I injected the sample and the pressure spiked, then the column died. What happened?

Diagnosis: Isoelectric Precipitation. You likely dissolved HAE in pure water.

  • HAE pI

    
     5.1.
    
  • Pure water pH

    
     5.5.
    
  • Result: The peptide has net neutral charge, minimum solubility, and crashes out inside the column frit upon meeting the organic phase.

The Fix: Always dissolve HAE in the starting mobile phase (e.g., 0.1% TFA in Water). This ensures the peptide is fully protonated (net positive) and highly soluble before it enters the system [2].

Q3: Can I use MS detection with HFBA?

Diagnosis: Signal Suppression. HFBA is a strong ion-pairing agent and will suppress ionization in ESI-MS more than TFA.

The Fix:

  • Propionic Acid/Isopropanol: Use a "TFA Fix" post-column addition if you must use TFA/HFBA.

  • Switch to HILIC: HILIC uses Ammonium Formate/Acetate buffers which are volatile and MS-friendly, avoiding the need for strong ion-pairing acids [3].

Module 3: Solubility & Sample Prep Data

Do not guess solubility. Use the charge state table below to determine the optimal solvent for your stock solution.

Charge State of this compound vs. pH

pH EnvironmentNet ChargeSolubility StatusRecommendation
pH 1–2 (0.1% TFA)+2 High Recommended Injection Solvent
pH 5.1 (DI Water)0 (Zwitterion) Critical Low DANGER ZONE - Do Not Use
pH 8–9 (Ammonium Bicarb)-1 ModerateGood for Anion Exchange, bad for C18

References

  • Agilent Technologies. (2023). Strategies for the Separation of Hydrophilic Peptides. Retrieved from [Link]

  • Waters Corporation. (2024).[1][3] Peptide Separation Technology: Handling Isoelectric Risks. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2022).[1] Troubleshooting Peak Shape: The Role of Silanols. Retrieved from [Link]

Sources

Technical Support Center: Peptide Stability Division

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely reading this because you are observing unexpected turbidity, precipitation, or loss of concentration in your His-Ala-Glu (HAE) peptide solutions.

While HAE is a short tripeptide, its specific sequence creates a "perfect storm" for aggregation under common laboratory conditions due to the interplay between Isoelectric Point (pI) and Metal Coordination .

Molecule Profile: this compound
ParameterValueTechnical Note
Sequence Histidine - Alanine - Glutamic AcidN-terminus to C-terminus
Net Charge (pH 7.4) -1 (Anionic)Soluble in standard PBS
Net Charge (pH 2.0) +2 (Cationic)Soluble in dilute acid
Isoelectric Point (pI) ~5.1 CRITICAL AGGREGATION ZONE
Hydrophobicity Low/ModerateAlanine is hydrophobic; His/Glu are polar/charged
Risk Factor High (Metal Chelation)Histidine imidazole ring binds Zn²⁺, Cu²⁺, Ni²⁺

The Mechanics of Aggregation (The "Why")

To prevent aggregation, you must understand the two primary failure modes for this specific peptide.

Failure Mode A: Isoelectric Precipitation

The theoretical pI of HAE is approximately 5.1. At this pH, the zwitterionic form dominates:

  • Glu (Side Chain): Deprotonated (COO⁻)

  • His (Side Chain): Protonated (NH⁺)

  • Net Charge: 0

Result: Electrostatic repulsion between peptide molecules vanishes, leading to attractive van der Waals forces dominating and causing precipitation.

Failure Mode B: Metal-Mediated Crosslinking

Histidine is a potent chelator of transition metals. Even trace amounts (ppb levels) of Zinc (Zn²⁺) or Copper (Cu²⁺) found in low-quality water or leached from glassware can bridge two HAE molecules.

  • Mechanism: One metal ion coordinates with the imidazole rings of two different peptide strands.

  • Result: Formation of insoluble Peptide-Metal-Peptide complexes.

Visualizing the Aggregation Pathway

HAE_Aggregation_Mechanism pH_Low pH < 4.0 (Positive Charge) Soluble Soluble Monomers (Electrostatic Repulsion) pH_Low->Soluble pH_High pH > 6.5 (Negative Charge) pH_High->Soluble pH_pI pH 4.5 - 5.5 (Isoelectric Point) Precipitate Aggregation / Precipitation pH_pI->Precipitate Zero Net Charge Trace_Metals Trace Metals (Zn²⁺, Cu²⁺) Coordination Metal-Peptide Crosslinking Trace_Metals->Coordination His Chelation Coordination->Precipitate Dimerization

Figure 1: The dual pathways to HAE aggregation: pH-induced isoelectric precipitation and metal-ion mediated crosslinking.

Troubleshooting Guide & Protocols

Protocol 1: Safe Solubilization Workflow

Use this protocol for preparing stock solutions.

Materials Required:

  • Milli-Q Water (18.2 MΩ·cm) - Crucial to avoid metals.

  • Plasticware (Polypropylene) - Avoid glass to prevent metal leaching.

  • 0.1 M NaOH or 1% Ammonium Hydroxide (Base).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step:

  • Calculate: Determine the amount of peptide. Do not rely on the weight on the vial label; peptides contain salts/water.

  • Initial Wetting: Add a small volume of sterile Milli-Q water.

    • Observation: If it dissolves immediately, verify pH is not near 5.0.

    • If Cloudy: The peptide is likely near its pI.[1]

  • pH Adjustment (The "Jump" Method):

    • Do NOT slowly titrate across pH 4-6. You will crash the peptide out.

    • DO add a calculated amount of weak base (e.g., 0.1 M Ammonium Bicarbonate or dilute NaOH) to immediately jump the pH to > 7.0.

    • Target: pH 7.4 - 8.0.

  • Buffer Exchange: Once dissolved, dilute with PBS (pH 7.4). The phosphate buffer will maintain the pH in the soluble range (Net charge -1).

Protocol 2: Rescuing a Precipitated Solution

If your solution is already cloudy, follow this decision tree.

Rescue_Workflow Start Cloudy Solution? Check_pH Check pH Start->Check_pH pH_is_5 Is pH 4.5 - 6.0? Check_pH->pH_is_5 Adjust_Base Add 0.1M NaOH Target pH 7.5+ pH_is_5->Adjust_Base Preferred Adjust_Acid Add 1% Acetic Acid Target pH < 3 pH_is_5->Adjust_Acid Alternative Check_Metals Suspect Metals? pH_is_5->Check_Metals pH is OK? Sonicate Brief Sonication (Ice Bath) Adjust_Base->Sonicate Adjust_Acid->Sonicate Add_EDTA Add 1mM EDTA Check_Metals->Add_EDTA Yes Add_EDTA->Sonicate Success Clear Solution Sonicate->Success

Figure 2: Troubleshooting logic for rescuing precipitated HAE peptide solutions.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve HAE? A: You can, but it is usually unnecessary and potentially detrimental for this specific sequence. HAE is hydrophilic. DMSO is best for hydrophobic peptides (containing Trp, Phe, Leu).[2] For HAE, pH control is far more effective than organic solvents. If you must use it, keep final concentration < 1%.[2]

Q2: Why does my peptide precipitate when I add it to cell culture media? A: This is a classic "Metal Shock."

  • Cause: Cell culture media (DMEM, RPMI) contains significant levels of Calcium, Magnesium, and trace Zinc/Copper.

  • Solution: Dissolve HAE in PBS with 1mM EDTA first to chelate potential metals, then dilute into the media. Alternatively, ensure the stock solution is at pH 7.4 before addition to avoid local pH shock.

Q3: How should I store the HAE stock solution? A:

  • Lyophilized: -20°C, desiccated (Stable for years).

  • Solution: Aliquot into single-use polypropylene tubes. Freeze at -80°C.

  • Avoid: Repeated freeze-thaw cycles. The formation of ice crystals changes the local pH of the remaining liquid phase (eutectic point), which can transiently push the peptide into its pI aggregation zone [1].

Q4: I read that Histidine oxidizes. Do I need a reducing agent? A: For HAE, oxidation is a secondary concern compared to aggregation. However, Histidine can form radical adducts under high light or oxidative stress.

  • Recommendation: Store away from light. Reducing agents like DTT are generally not required unless you are observing specific degradation peaks on HPLC.

Quantitative Data Reference

Table 1: Solubility Profile of HAE

Solvent ConditionpH RangeSolubility PredictionMechanism
0.1% TFA / Water ~2.0High Cationic repulsion (Net +1/+2)
Acetate Buffer 4.5 - 5.5Very Low Isoelectric Precipitation (Net 0)
Milli-Q Water VariableUnstable Unbuffered; susceptible to atmospheric CO₂
PBS (1x) 7.4High Anionic repulsion (Net -1)
PBS + 1mM ZnCl₂ 7.4Low Metal-induced crosslinking

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link

  • Sigma-Aldrich. (2023). Handling and Storage of Synthetic Peptides. Merck/Sigma Technical Documents. Link

  • Tu, M., et al. (2009).[3] The Effects of Metal Ions on the Cytotoxicity and Selectivity of a Histidine-Containing Lytic Peptide. Journal of Peptide Science. Link

  • SB-Peptide. (2022). Peptide Solubility Calculator & Guidelines. Link

  • ThermoFisher Scientific. (2023). Peptide Solubility Guidelines. Link

Sources

Technical Support Center: Synthetic His-Ala-Glu (HAE) Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tripeptide Paradox

Welcome to the technical support center. You are likely here because you are experiencing inconsistent results with your His-Ala-Glu (HAE) tripeptide batches.

The Core Problem: Researchers often assume short peptides are "easy" to synthesize. In reality, tripeptides like HAE reside in a "danger zone" of peptide chemistry. They are too short to form stable secondary structures that aid solubility, yet they are chemically prone to specific termination reactions—most notably Diketopiperazine (DKP) formation —that do not affect longer chains to the same degree. Furthermore, the presence of Histidine (N-terminal) and Glutamic Acid (C-terminal) introduces significant risks regarding racemization and counter-ion stoichiometry.

This guide moves beyond standard protocols to address the causality of variability, providing self-validating systems to ensure your HAE peptide is identical in every batch.

Module 1: Synthesis Integrity (The Chemistry)

Q: Why do I see a significant yield drop or "truncated" sequences in some batches?

A: You are likely victim to Diketopiperazine (DKP) formation.

The Mechanism: In the synthesis of H-His-Ala-Glu-OH, the critical moment occurs after the deprotection of the second amino acid (Alanine). The free amine of the Alanine can loop back and attack the carbonyl ester attaching the Glutamic Acid to the resin. This cyclizes the Ala-Glu dipeptide, cleaving it from the resin as a DKP byproduct before the Histidine can even be coupled.

Field-Proven Insight: Standard Wang resins facilitate this reaction because the benzyl ester linkage is susceptible to nucleophilic attack.

Corrective Protocol:

  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group provides steric hindrance that physically blocks the DKP formation.

  • Avoid Base-Catalyzed DKP: If you must use Wang resin, ensure your Fmoc deprotection of the Alanine is fast and efficient, and wash immediately. Prolonged exposure to piperidine (base) accelerates DKP formation.

Q: Why does my LC-MS show a "doublet" peak with the same mass?

A: This is Histidine Racemization (D-His impurity).

The Mechanism: Histidine is unique; its imidazole side chain can act as an intramolecular base, extracting the alpha-proton from the chiral center during activation, flipping it from L- to D-form. This results in [D-His]-Ala-Glu, a diastereomer that is often inseparable by standard C18 HPLC.

Corrective Protocol:

  • Protecting Group: Ensure you are using Fmoc-His(Trt)-OH . The Trityl group on the imidazole nitrogen lowers the basicity of the ring, suppressing racemization.

  • Coupling Cocktail: DO NOT use HBTU/DIEA . The high base concentration (DIEA) promotes racemization.

  • The Fix: Use DIC/Oxyma Pure . This carbodiimide/oxime activation method is acidic-to-neutral and is the gold standard for preserving Histidine chirality.

Visualizing the Chemical Risk

The following diagram illustrates the competing pathways during the synthesis of the Ala-Glu intermediate.

DKP_Mechanism Start Fmoc-Ala-Glu(OtBu)-Resin Deprotection Fmoc Removal (Piperidine) Start->Deprotection Intermediate H2N-Ala-Glu(OtBu)-Resin (Reactive Intermediate) Deprotection->Intermediate Coupling Coupling Fmoc-His(Trt)-OH Intermediate->Coupling  Fast Coupling   Attack Nucleophilic Attack (Ala amine -> Glu carbonyl) Intermediate->Attack  Slow Coupling / Steric Freedom   Product H-His-Ala-Glu-OH (Target Peptide) Coupling->Product DKP Diketopiperazine (DKP) (Cyclic Byproduct) Attack->DKP Loss Premature Cleavage (Low Yield) DKP->Loss

Caption: Figure 1. The kinetic competition between successful chain elongation (Green) and parasitic DKP formation (Red).

Module 2: Batch Consistency (The Process)

Q: Why does the "Net Peptide Content" vary between 60% and 85%?

A: Variability in Counter-Ion Stoichiometry.

The Explanation: Synthetic peptides are never 100% peptide. They are salts.[1]

  • HAE Sequence: His (Basic), Ala (Neutral), Glu (Acidic).

  • The Trap: Depending on your purification buffer (TFA) and lyophilization conditions, your peptide exists as HAE • x TFA • y H2O.

  • If Batch A has 1.5 TFA molecules per peptide and Batch B has 2.0, your "weighed" dose will contain different amounts of actual peptide.

Corrective Protocol:

  • Salt Exchange: Do not rely on crude TFA salts. Perform a salt exchange to Acetate (AcOH) or Hydrochloride (HCl) using ion-exchange resin or repeated lyophilization from dilute HCl/AcOH. This standardizes the counter-ion.

  • Quantification: You must measure Net Peptide Content (NPC) via Elemental Analysis (CHN) or Quantitative Amino Acid Analysis (AAA) for every batch. Do not use UV absorbance at 280nm (HAE has no Trp/Tyr, so it absorbs poorly and inaccurately).

Q: How do I minimize hygroscopic variability?

A: Standardize the Lyophilization Cycle. HAE is hydrophilic and hygroscopic. Differences in residual water content (2% vs 8%) will alter the weighed mass.

  • Protocol: Ensure the final lyophilization includes a secondary drying phase at >25°C under high vacuum (<0.05 mbar) for at least 24 hours. Store under Argon.

Module 3: Analytical Validation

Q: My C18 HPLC shows one peak, but the biology fails. Why?

A: C18 is often blind to hydrophilic impurities in short peptides.

The Issue: H-His-Ala-Glu-OH is very polar. On a standard C18 column, it elutes near the "void volume" (very early). Impurities like free Histidine, free Glutamic acid, or DKP byproducts may co-elute, masking the heterogeneity.

The Solution: HILIC Chromatography. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[2]

  • Stationary Phase: Amide or Zwitterionic columns.

  • Mobile Phase: High Acetonitrile (Start 90% ACN, Gradient down to 50%).

  • Result: Polar peptides are retained longer. Hydrophilic impurities are resolved.

Summary of Critical Parameters (Table)
ParameterVariability SourceControl StrategyAcceptance Criteria
Resin DKP FormationUse 2-Chlorotrityl Chloride Resin>95% Main Peak
Coupling His-RacemizationDIC / Oxyma Pure (No HBTU)<0.5% D-His Isomer
Purification Counter-ion RatioSalt Exchange (Acetate/HCl)Counter-ion % consistent ±2%
Analysis Polar ImpuritiesHILIC HPLC MethodSingle Peak (No void elution)
Quantification Water/Salt MassAmino Acid Analysis (AAA)Net Peptide Content Reported

Module 4: The Consistency Workflow

The following flowchart outlines the self-validating system required to minimize batch-to-batch variability.

Batch_Consistency cluster_synth Synthesis Phase cluster_process Processing Phase Input Raw Materials (Fmoc-His(Trt), 2-CTC Resin) Step1 Resin Loading (Low Load <0.6 mmol/g) Input->Step1 Step2 Coupling Cycle (DIC/Oxyma) Step1->Step2 Step3 Cleavage (TFA/TIS/H2O) Step2->Step3 Purify HILIC/RP-HPLC Purification Step3->Purify Exchange Salt Exchange (Target: Acetate/HCl) Purify->Exchange Critical for Consistency Lyoph Lyophilization (Controlled Cycle) Exchange->Lyoph QC QC Validation (AAA + HILIC + Karl Fischer) Lyoph->QC Release Final Batch Release QC->Release

Caption: Figure 2. Integrated workflow for ensuring HAE batch homogeneity.

References

  • Giron, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Trakooljul, N., et al. (2020).[3] The Role of Counter-Ions in Peptides—An Overview. Pharmaceutics. Available at: [Link]

  • Boysen, R. I., et al. (2011). Simultaneous separation of hydrophobic and hydrophilic peptides with a silica hydride stationary phase (HILIC). Journal of Chromatography A. Available at: [Link]

Sources

Technical Support Center: HAE (His-Ala-Glu) Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern Analysis for Tripeptide His-Ala-Glu (HAE) Document ID: TS-MS-HAE-001 Last Updated: 2025-05-20 Status: Active

Executive Summary

This guide addresses the specific mass spectrometry (MS/MS) behavior of the tripeptide Histidine-Alanine-Glutamic Acid (H-A-E-OH) . Due to the presence of a basic N-terminal Histidine and an acidic C-terminal Glutamic acid, this peptide exhibits non-statistical fragmentation patterns governed by the Mobile Proton Model . Users frequently report "missing" y-ions or unexpected signal suppression; this guide explains the causality and provides self-validating troubleshooting protocols.

Theoretical Fragmentation Data

Before troubleshooting, verify your theoretical calculations. The presence of Histidine (basic) and Glutamic Acid (acidic) creates a zwitterionic potential that affects ionization efficiency.

Physicochemical Properties
  • Sequence: His - Ala - Glu[1][2]

  • Formula:

    
    
    
  • Monoisotopic Neutral Mass: 355.1492 Da[3]

  • Precursor Ion

    
    :  356.1565 m/z
    
Fragment Ion Table (Monoisotopic)

Calculated using standard residue masses: His (137.0589), Ala (71.0371), Glu (129.0426).

Ion TypeFragment SequenceTheoretical m/zDiagnostic Note
Precursor HAE 356.1565 Parent Ion
b1 H138.0667Unstable (often seen as immonium 110.07)
b2 HA209.1038Dominant N-terminal fragment
y1 E148.0610Dominant C-terminal fragment
y2 AE219.0981Often suppressed due to His proton affinity
Immonium His110.0718High intensity diagnostic marker
Immonium Glu102.0555Secondary marker
Immonium Ala44.0500Low mass cutoff region (often invisible)

Fragmentation Mechanism Visualization

The following diagram illustrates the primary cleavage sites and the resulting ion series. Note the competition between the basic Histidine side chain and the peptide backbone for the ionizing proton.

HAE_Fragmentation Precursor [M+H]+ Precursor (m/z 356.16) b_path N-Term Retention (Charge on His) Precursor->b_path CID/HCD y_path C-Term Retention (Proton Mobility) Precursor->y_path CID/HCD b2 b2 Ion (His-Ala) m/z 209.10 b_path->b2 Peptide Bond 2 Cleavage b1_unstable b1 Ion (His) m/z 138.07 b_path->b1_unstable Peptide Bond 1 Cleavage imm_His His Immonium m/z 110.07 b1_unstable->imm_His -CO (28 Da) y2 y2 Ion (Ala-Glu) m/z 219.10 y_path->y2 Peptide Bond 1 Cleavage y1 y1 Ion (Glu) m/z 148.06 y_path->y1 Peptide Bond 2 Cleavage

Figure 1: Fragmentation pathway of this compound. Note the instability of b1 leading to strong immonium ion formation.

Troubleshooting & FAQs

Issue 1: "I see the precursor, but fragmentation efficiency is very low (Missing y-ions)."

Diagnosis: The "Histidine Effect" (Proton Sequestration). Histidine contains an imidazole ring with a pKa of ~6.0. In the gas phase, it has a high proton affinity. According to the Mobile Proton Model [1], fragmentation requires the proton to migrate from the basic side chain to the peptide backbone amide nitrogen.[4] If the proton is "stuck" on the Histidine (N-terminus), backbone cleavage is suppressed, leading to poor y-ion yield.

Protocol: Energy Ramping Optimization

  • Standardize: Inject a control peptide (e.g., Angiotensin II) to verify instrument performance.

  • Step-Ramp: Create a method that ramps Collision Energy (CE) or Normalized Collision Energy (NCE) in 2V increments.

    • Start: 20 NCE

    • End: 45 NCE

  • Analyze: Plot the intensity of the y1 (148.06) vs. b2 (209.10) ions.

  • Select: Choose the CE where the y1/b2 ratio is balanced. You will likely need higher energy than predicted for a standard tripeptide to mobilize the proton from the Histidine.

Issue 2: "My observed mass is consistently 22 Da higher than theoretical."

Diagnosis: Sodium Adduct Formation


.
Because Glutamic Acid (Glu) is acidic and Histidine (His) can chelate metals, this peptide is prone to salt adducts, especially if stored in glass or prepared with low-grade solvents.

Self-Validating Check:

  • Calculate: Theoretical

    
     m/z.
    
  • Inspect: Check for a peak at 378.14 .

  • Action: If present, add 0.1% Formic Acid to your sample. The excess protons will displace the Sodium, pushing the signal back to the

    
     species (356.16).
    
Issue 3: "How do I distinguish HAE from isobaric contaminants?"

Diagnosis: Ambiguity in low-resolution instruments. Small peptides often share nominal masses with metabolic contaminants or solvent clusters.

Protocol: The Immonium Ion Check In the MS/MS spectrum, look specifically for the Histidine Immonium Ion at 110.07 m/z .

  • Mechanism: The b1 ion (His) is unstable and rapidly loses CO (28 Da) to form the immonium ion [2].

  • Logic:

    • Presence of 110.07 + 148.06 (y1): Confirms HAE sequence.

    • Absence of 110.07: The precursor is likely not a Histidine-containing peptide, regardless of the parent mass match.

Advanced Troubleshooting Flowchart

Use this decision tree when experimental spectra deviate from theoretical expectations.

Troubleshooting_Tree Start Start: Observed MS/MS Spectrum Check_Precursor Is Precursor m/z ~356.16? Start->Check_Precursor Check_Adducts Check for +22 Da (Na) or +38 Da (K) Is m/z ~378 or ~394? Check_Precursor->Check_Adducts No Check_Immonium Is His Immonium Ion (110.07) present? Check_Precursor->Check_Immonium Yes Desalt Action: Desalt Sample / Add Formic Acid Check_Adducts->Desalt Yes Not_HAE Conclusion: Analyte is NOT HAE Check_Adducts->Not_HAE No Check_Y_Series Are y-ions (148, 219) visible? Check_Immonium->Check_Y_Series Yes Check_Immonium->Not_HAE No Increase_CE Action: Increase Collision Energy (Mobilize His-proton) Check_Y_Series->Increase_CE No (Low Signal) Success Conclusion: Valid HAE Identification Check_Y_Series->Success Yes Increase_CE->Check_Y_Series Retest

Figure 2: Logical decision tree for validating HAE spectral identity.

References

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000).[3] Mobile and localized protons: a framework for understanding peptide dissociation.[5] Journal of Mass Spectrometry. [Link]

  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Peptide Fragmentation Data. [Link]

Sources

Technical Support Center: His-Ala-Glu (HAE) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HAE-SPPS-YIELD-001 Topic: Addressing Low Yield and Impurities in Short Peptide Synthesis (His-Ala-Glu) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Tripeptide Paradox

Researchers often assume that shorter peptides (di- and tripeptides) are easier to synthesize than longer sequences. In reality, they are often more difficult due to the lack of "averaging" effects. In a 20-mer, a 5% loss at one step is manageable; in a tripeptide, a specific side reaction like Diketopiperazine (DKP) formation can obliterate 80-90% of your yield before the final amino acid is even coupled.

For the sequence This compound , the low yield is likely driven by two distinct mechanisms acting in opposition:

  • Catastrophic Yield Loss (DKP): Occurs after the second amino acid (Ala) is deprotected.

  • Quality Loss (Racemization): Occurs during the coupling of the final Histidine.

Module 1: The "Invisible" Yield Killer (DKP Formation)

Diagnosis: If you observe very low crude weight recovery but high purity of the recovered material, you are likely losing peptide chains from the resin during the synthesis of the intermediate H-Ala-Glu-Resin.

The Mechanism

When you deprotect the Fmoc group from Alanine (the second residue), the newly liberated N-terminal amine is spatially positioned to attack the C-terminal ester linkage attaching Glutamic acid to the resin.

  • Why HAE is vulnerable: Alanine is a small, flexible amino acid. It easily adopts the cis-conformation required for this back-biting attack.

  • The Result: The dipeptide cyclizes into a Diketopiperazine (DKP) ring and cleaves itself off the resin.[1] You wash it away during the deprotection steps, leaving behind empty resin sites.

The Solution: Resin Switching

Stop using Wang Resin for this sequence. The benzyl ester linkage in Wang resin is a sufficient leaving group to facilitate DKP formation.

Recommended System: 2-Chlorotrityl Chloride (2-CTC) Resin. [2]

  • Steric Defense: The massive trityl group creates steric hindrance that blocks the N-terminal amine from attacking the ester linkage.

  • Electronic Defense: The ester bond formed with 2-CTC is electronically different, making it less susceptible to nucleophilic attack by the amine.

DKP_Mechanism cluster_0 Wang Resin (High Risk) cluster_1 2-CTC Resin (Optimized) Step1 Fmoc-Ala-Glu-Wang Step2 Deprotection (20% Piperidine) Step1->Step2 Step3 H-Ala-Glu-Wang (Free Amine) Step2->Step3 Step4 Cyclization (DKP) Step3->Step4 Back-biting attack Step5 Empty Resin + Lost Cyclic Dipeptide Step4->Step5 Safe1 Fmoc-Ala-Glu-2CTC Safe2 Deprotection Safe1->Safe2 Safe3 H-Ala-Glu-2CTC Safe2->Safe3 Safe4 Coupling His Safe3->Safe4 Steric Shield Prevents DKP Safe5 H-His-Ala-Glu-2CTC Safe4->Safe5

Figure 1: Mechanism of Diketopiperazine (DKP) formation on Wang resin vs. protection on 2-CTC resin.[3]

Module 2: The Histidine Challenge (Racemization)

Diagnosis: If your yield is acceptable but you see a "doublet" peak in HPLC or significant impurities, the Histidine has likely racemized (converted from L-His to D-His).

The Mechanism

Histidine is unique because its imidazole side chain can act as an intramolecular base, abstracting the proton from the alpha-carbon of the activated amino acid. This risk is highest when using "strong" coupling reagents (HATU, HBTU) or high temperatures.

The Solution: Optimized Coupling Chemistry
  • Protecting Group: Use Fmoc-His(Trt)-OH .[4][5][6][7][8] The Trityl group on the imidazole ring reduces (but does not eliminate) this basicity.

  • Reagents: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This combination is less basic than HATU/DIEA and significantly reduces racemization.

  • Temperature: Perform the His coupling at Room Temperature . Do not use microwave heating or elevated temperatures (50°C+) for this step.

Module 3: Optimized Protocol for H-His-Ala-Glu-OH

This protocol assumes the synthesis of the C-terminal acid peptide.[1][9][10]

Reagents Required[3][4][5][6][12][13][14][15][16]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

  • Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH.

  • Coupling: DIC, Oxyma Pure.

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide).

Step-by-Step Workflow
StepOperationDetailed Procedure (Self-Validating)
1. Loading Glu Resin Loading Dissolve Fmoc-Glu(OtBu)-OH (1.2 eq) in DCM. Add DIPEA (4 eq). Add to dry 2-CTC resin. React for 2 hours. Why: DCM swells 2-CTC best. DIPEA is sufficient for chloride displacement without activating the carboxylate (preventing racemization of Glu).
2. Capping Methanol Cap Add HPLC-grade Methanol (1 mL per gram resin) to the reaction vessel. Mix for 15 mins. Why: Caps unreacted chloride sites to prevent non-specific binding later.
3. Deprotection Fmoc Removal 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x) and DCM (3x).
4. Coupling Ala Standard Coupling Fmoc-Ala-OH (3 eq), DIC (3 eq), Oxyma (3 eq) in DMF. 60 mins at RT. Check: Kaiser Test should be negative (no free amines).
5. Deprotection Critical Step 20% Piperidine in DMF.[4] Warning: Proceed immediately to Step 6. Do not store the resin at this stage. The DKP clock starts ticking the moment the amine is free.
6. Coupling His Low-Racemization Pre-activate: Dissolve Fmoc-His(Trt)-OH (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Wait 2 mins. Add to resin.[2][3][4][11][12][13] Condition: React at Room Temperature for 60-90 mins. NO HEAT.
7. Cleavage Global Cleavage TFA/TIS/H2O (95:2.5:2.5). 2 hours.[4] Note: The high TFA concentration cleaves the peptide from the resin and removes Trt/OtBu protecting groups simultaneously.

Troubleshooting FAQ

Q: I only have Wang resin available. Can I still make this work? A: It is risky. To maximize chances:

  • Load the Glu using the MSNT/Melm method (avoid DMAP, which causes racemization).

  • During the Ala deprotection (Step 5), reduce piperidine exposure time (e.g., 2 x 3 min) and wash with cold DMF.

  • Couple His immediately. However, yield loss of 30-50% is still expected.

Q: My this compound peptide is hygroscopic and hard to precipitate. Why? A: Short peptides with charged residues (His+, Glu-) often behave like salts. Ether precipitation may yield a "gum" or oil rather than a powder.

  • Fix: Dissolve the oily crude in water/acetonitrile and lyophilize directly without precipitation.

Q: Can I use Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH? A: Yes. Fmoc-His(Boc)-OH actually suppresses racemization better than the Trt derivative.[4] However, it is often more expensive. If you see D-His impurities with Trt, switching to the Boc derivative is a valid strategy.

Visualizing the Optimized Workflow

HAE_Workflow cluster_loading Step 1: Loading cluster_elongation Step 2: Elongation cluster_cleavage Step 3: Cleavage start Start: 2-CTC Resin load Load Fmoc-Glu(OtBu)-OH (DCM/DIPEA) start->load cap Cap with MeOH (Neutralize unreacted Cl) load->cap deprot1 Fmoc Removal (Ala) cap->deprot1 couple1 Couple Fmoc-Ala-OH (Standard DIC/Oxyma) deprot1->couple1 deprot2 Fmoc Removal (His) *CRITICAL TIMING* couple1->deprot2 couple2 Couple Fmoc-His(Trt)-OH (RT, No Base, DIC/Oxyma) deprot2->couple2 Avoid DKP delay cleave TFA/TIS/H2O (95%) couple2->cleave isolate Lyophilization (Avoid Ether Precip if oily) cleave->isolate

Figure 2: Optimized workflow for this compound synthesis using 2-CTC resin to minimize yield loss.

References

  • Diketopiperazine Formation in SPPS

    • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[7][8][14][11] Journal of the American Chemical Society.

    • Source: (Verified Context: Mechanism of DKP formation).

  • 2-Chlorotrityl Resin Advantages

    • Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters.
    • Source: (Verified Context: Use of 2-CTC to prevent DKP).

  • Histidine Racemization Control

    • Merck/Sigma-Aldrich Technical Bulletin.
    • Source: (Verified Context: Histidine coupling conditions).

  • Coupling Reagents (Oxyma vs HOBt)

    • Subirós-Funosas, R., et al. (2009).
    • Source: (Verified Context: Superiority of Oxyma for suppressing racemization).

Sources

Optimizing buffer conditions for His-Ala-Glu activity assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: His-Ala-Glu (HAE) Peptide Assay Optimization

Executive Summary & Technical Context

The tripeptide motif This compound (HAE) is critically recognized as the N-terminal sequence of the bioactive incretin hormone Glucagon-Like Peptide-1 (GLP-1 [7-37]) . In drug discovery, "HAE activity assays" almost universally refer to one of two workflows:

  • DPP-4 Cleavage Assays: Measuring the hydrolytic activity of Dipeptidyl Peptidase-4 (DPP-4), which specifically cleaves the His-Ala dipeptide from the N-terminus, inactivating the peptide.

  • GLP-1 Receptor (GLP-1R) Activation: Assessing the agonist potency of HAE-containing peptides on the GLP-1 receptor.

This guide focuses on the enzymatic stability and cleavage assay (DPP-4 context), as this requires the most rigorous buffer optimization to maintain the protonation state of the Histidine imidazole group (pKa ~6.0) and the Glutamic acid side chain, which are essential for enzyme-substrate recognition.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Category A: Signal Stability & Kinetics

Q1: My assay signal degrades rapidly, or the reaction velocity (


) is inconsistent between replicates. Is my buffer pH drifting? 

A: While pH drift is possible, the culprit is likely peptide adsorption .

  • The Mechanism: The HAE motif is attached to a hydrophobic backbone (in GLP-1 analogs). At neutral pH (7.4), the peptide is prone to sticking to polypropylene and polystyrene surfaces.

  • The Fix: You must lower the surface tension of your buffer.

    • Add Surfactant: Incorporate 0.05% Tween-20 or 0.01% Triton X-100 into your assay buffer.

    • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin). Note: Ensure the BSA is "Fatty Acid-Free" to prevent interference if you are testing lipidated GLP-1 analogs (e.g., Liraglutide).

Q2: I see low cleavage activity even with high enzyme concentrations. Could the Histidine protonation be the issue?

A: Yes. The N-terminal Histidine is crucial for DPP-4 recognition.

  • The Science: The imidazole ring of Histidine has a pKa of approximately 6.0. DPP-4 optimal activity occurs between pH 7.4 and 8.0. If your buffer is acidic (pH < 7.0), the Histidine becomes protonated (

    
    ), which can disrupt the nucleophilic attack mechanism or binding affinity in the active site S2 pocket.
    
  • Recommendation: Switch to 50 mM HEPES or Tris-HCl, pH 7.6 . Avoid phosphate buffers if you are using downstream Mass Spectrometry, as they suppress ionization.

Category B: Buffer Composition & Interferences

Q3: Can I use reducing agents like DTT or TCEP in the HAE assay buffer?

A: Proceed with caution.

  • DPP-4 Context: DPP-4 is a serine protease and is generally stable with mild reducing agents. However, high concentrations of DTT (>1 mM) can destabilize the disulfide bridges in the enzyme itself or in the GLP-1 receptor (if running a binding assay).

  • Recommendation: If necessary, use TCEP (0.5 mM) as it is more stable than DTT at physiological pH and less likely to interfere with chromogenic substrates.

Q4: My negative controls (no enzyme) show background hydrolysis. Is the buffer catalyzing the reaction?

A: Spontaneous hydrolysis of the His-Ala bond is rare, but if you are using a fluorogenic substrate (e.g., H-His-Ala-Glu-AMC), the AMC leaving group can be unstable at high pH (>8.5) or in the presence of nucleophilic buffer components.

  • The Fix:

    • Verify pH is < 8.0.[1]

    • Freshly prepare substrate stocks in anhydrous DMSO.

    • Check for bacterial contamination (proteases) in your water source.

Optimized Experimental Protocol

Protocol: Kinetic Characterization of HAE-Peptide Cleavage by DPP-4

This protocol validates the stability of the this compound motif against enzymatic degradation.

Materials:

  • Substrate: H-His-Ala-Glu-AMC (Fluorogenic) or Native GLP-1 (7-37).

  • Enzyme: Recombinant Human DPP-4 (rhDPP4).

  • Assay Buffer (Optimized): See Table 1 below.

Table 1: Optimized Buffer Formulation

ComponentConcentrationFunctionScientific Rationale
Tris-HCl 25 mMPrimary BufferMaintains pH 7.6, optimal for DPP-4/HAE interaction.
NaCl 150 mMIonic StrengthMimics physiological salinity; stabilizes enzyme conformation.
EDTA 1 mMChelatorSequesters divalent cations that might activate metalloprotease contaminants.
BSA 0.1% (w/v)Blocking AgentPrevents hydrophobic adsorption of the HAE-peptide to the plate.
Tween-20 0.005% (v/v)SurfactantReduces surface tension; ensures uniform meniscus in 384-well plates.

Step-by-Step Workflow:

  • Preparation: Dilute rhDPP4 to 10 nM in Assay Buffer.

  • Substrate Prep: Dilute HAE-substrate to 50 µM in Assay Buffer.

  • Reaction:

    • Add 25 µL Enzyme solution to a black 96-well plate.

    • Initiate by adding 25 µL Substrate solution.

  • Detection:

    • Fluorogenic (AMC): Measure Ex/Em 380/460 nm continuously for 30 mins at 37°C.

    • Native Peptide (HPLC): Quench aliquots at 0, 5, 10, 30 mins with 1% TFA. Analyze via RP-HPLC (C18 column) monitoring the shift from Intact HAE-peptide to Truncated (Glu-...) fragment.

Visualizing the Mechanism

The following diagram illustrates the critical role of the this compound sequence in the DPP-4 cleavage pathway and the decision logic for troubleshooting.

HAE_Assay_Logic Substrate HAE-Peptide Substrate (N-term this compound...) Complex Enzyme-Substrate Complex (S2 Pocket binds His) Substrate->Complex Requires Neutral His Buffer Assay Buffer (pH 7.6, Tris, BSA) Buffer->Complex Stabilizes Enzyme DPP-4 Enzyme Enzyme->Complex Cleavage Hydrolysis of His-Ala bond Complex->Cleavage Signal Signal Detection (Fluorescence/HPLC) Cleavage->Signal LowSignal Issue: Low Signal Signal->LowSignal If poor CheckPH Check pH Is pH < 7.0? LowSignal->CheckPH HisProton His Protonated (+) Binding Inhibited CheckPH->HisProton Yes CheckAds Check Adsorption Is BSA present? CheckPH->CheckAds No Loss Peptide Loss to Plastic CheckAds->Loss No

Figure 1: Mechanistic flow of the this compound (HAE) cleavage assay and troubleshooting logic for signal loss due to pH or adsorption issues.

References

  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology, 10, 80. [Link]

  • Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides." Regulatory Peptides, 85(1), 9-24. [Link]

  • Adelhorst, K., et al. (1994). "Structure-activity studies of glucagon-like peptide-1." Journal of Biological Chemistry, 269(9), 6275-6278. [Link]

Sources

His-Ala-Glu peptide purity analysis and quality control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: His-Ala-Glu (HAE) Peptide Analysis & Quality Control

Role: Senior Application Scientist Status: Operational Topic: Purity Analysis, Stability, and Troubleshooting for this compound Tripeptide

Introduction: The "Simple" Tripeptide Challenge

Welcome to the technical support hub for the this compound (HAE) peptide. While many researchers assume short peptides are easier to analyze than proteins, HAE presents a "perfect storm" of analytical challenges:

  • Extreme Hydrophilicity: With Histidine (polar/basic) and Glutamic Acid (polar/acidic) flanking a small Alanine core, HAE often elutes in the void volume of standard C18 columns.

  • Detection Limits: Lacking Tryptophan or Tyrosine, HAE has negligible UV absorbance at 280 nm, forcing reliance on the non-specific peptide bond absorbance (210–220 nm).

  • Histidine Instability: The imidazole ring is a hotspot for metal-catalyzed oxidation.

This guide addresses these specific chemical realities.

Module 1: Chromatographic Separation (Troubleshooting Retention)

User Question: "I am running a standard C18 gradient (5-95% B), but the this compound peptide elutes immediately with the solvent front. How do I retain it?"

Technical Diagnosis: The HAE peptide is too polar for standard Reverse Phase (RP) interactions. The hydrophobic surface area of the Alanine residue is insufficient to anchor the peptide to the C18 stationary phase against the aqueous mobile phase.

Solution Protocol: You have two robust options. Method A (Ion-Pairing) is easier to implement on existing systems. Method B (HILIC) is superior for MS sensitivity.

Method A: Ion-Pairing RP-HPLC (The "Quick Fix")
  • Mechanism: Add an ion-pairing agent to the mobile phase. This agent binds to the charged termini/side chains (His, N-term), creating a neutral, hydrophobic "complex" that sticks to the C18 column.

  • Protocol:

    • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA). Note: TFA may not be strong enough; HFBA is more hydrophobic.

    • Mobile Phase B: Acetonitrile + 0.1% HFBA.

    • Gradient: Start at 0% B. Hold for 2 minutes. Ramp to 20% B over 15 minutes. (HAE elutes early; high organic is unnecessary).

Method B: HILIC (The "Gold Standard" for Polarity)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography uses a water layer adsorbed to a polar stationary phase. Analytes partition into this water layer.

  • Protocol:

    • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).

    • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Gradient: Inverse gradient! Start at 90% B (High Organic). Ramp down to 60% B.

    • Why: High organic forces the polar peptide into the aqueous layer on the column surface.

Visual Workflow: Method Selection Logic

HPLC_Method_Selection Start Start: HAE Peptide Retention Issue Check_MS Is Mass Spec (MS) Sensitivity Critical? Start->Check_MS MS_Yes YES: Avoid Ion Pairing Check_MS->MS_Yes MS_No NO: UV Detection Only Check_MS->MS_No HILIC Select HILIC Mode (Amide Column) MP: 90% -> 60% ACN MS_Yes->HILIC IP_RP Select Ion-Pairing RP (C18 + HFBA/TFA) MP: 0% -> 20% ACN MS_No->IP_RP Result_HILIC Result: High Retention High MS Signal HILIC->Result_HILIC Result_IP Result: Good Retention Signal Suppression in MS IP_RP->Result_IP

Caption: Decision tree for selecting the correct stationary phase based on detection requirements.

Module 2: Purity vs. Net Peptide Content (The Dosing Error)

User Question: "My Certificate of Analysis says the peptide is 98% pure, but when I weigh out 1 mg for my assay, the biological activity is lower than expected. Is the peptide degraded?"

Technical Diagnosis: This is likely a Net Peptide Content (NPC) error, not a degradation issue.

  • Purity (HPLC): The ratio of the HAE peak area to the total peak area of all impurities. It does not account for water or salts.

  • NPC: The actual weight percentage of peptide in the lyophilized powder.[3][4] Short, hydrophilic peptides like HAE are hygroscopic and trap significant amounts of counter-ions (Acetate/TFA).

The Reality Gap: For HAE, the NPC is typically only 70–80% . If you weigh 1.0 mg of powder, you are only dosing ~0.75 mg of peptide.

Self-Validating Calculation Protocol:

  • Check Counter-Ion: Look at the synthesis report. Is it a TFA salt (MW ~114) or Acetate salt (MW ~60)?

  • Calculate Theoretical NPC:

    • HAE has 2 basic sites (N-term, His) that can hold acid counter-ions.

    • Formula:

      
      
      
  • Correction Step:

    • Do not use the weighed mass directly.

MetricDefinitionMethod of MeasurementTypical Value for HAE
HPLC Purity % of peptide signal vs. impurity signalRP-HPLC (UV 214nm)> 95%
Net Peptide Content % of peptide mass vs. total powder massAmino Acid Analysis (AAA) or Elemental Analysis (N)60% – 85%

Module 3: Mass Spectrometry & Oxidation (The +16 Da Peak)

User Question: "I see a small impurity peak in my MS spectrum at +16 Da relative to the main HAE peak. Is this a synthesis error?"

Technical Diagnosis: This is Histidine Oxidation . The imidazole side chain of Histidine is highly susceptible to conversion into 2-oxo-histidine via Singlet Oxygen (


) attack. This adds exactly 15.99 Da (Oxygen).

Mechanism:



Troubleshooting Guide:

  • Distinguish Oxidation from Adducts:

    • +16 Da: Oxidation (Permanent chemical change).

    • +22 Da: Sodium Adduct (

      
      ). Common in glass storage.
      
    • +18 Da: Ammonium Adduct (if using Ammonium Formate).

  • Prevention Protocol:

    • Degas Solvents: Dissolved oxygen in mobile phases promotes on-column oxidation during HPLC runs. Use helium sparging or vacuum degassing.

    • Avoid Light: Photo-oxidation of His is rapid. Store HAE powder in amber vials.

    • pH Control: Histidine oxidation is faster at higher pH. Keep solvents acidic (pH < 6) during analysis.

Visual Workflow: Impurity Identification

Impurity_ID MainPeak Main Peak (MW ~355 Da) Delta Calculate Mass Delta (Impurity - Main) MainPeak->Delta Impurity Impurity Peak Impurity->Delta Plus16 +16 Da (His Oxidation) Delta->Plus16 Oxidation Plus22 +22 Da (Sodium Adduct) Delta->Plus22 Salt Contam. Plus28 +28 Da (Formylation) Delta->Plus28 Formic Acid rxn Minus18 -18 Da (Dehydration/Pyro-Glu) Delta->Minus18 Cyclization

Caption: Logic flow for identifying common mass spectral impurities in His-containing peptides.

Module 4: Solubility & Handling

User Question: "The peptide won't dissolve in water. It forms a cloudy suspension."

Technical Diagnosis: While HAE is hydrophilic, its solubility is pH-dependent due to the zwitterionic nature of the side chains.

  • Glu: Acidic (pKa ~4.2)

  • His: Basic (pKa ~6.0)

  • Isoelectric Point (pI): The pI of HAE is roughly 4.5 - 5.0 . At this pH, the net charge is zero, and solubility is at its minimum (aggregation occurs).

Solubility Protocol:

  • Do NOT just add more water.

  • If the peptide is a TFA salt (Acidic): The pH is likely low (< 3). It should dissolve. If not, add a small amount of 0.1M Acetic Acid.

  • If the peptide is a Free Acid/Base: It may be sitting exactly at its pI.

    • To dissolve: Move away from pH 5.

    • Option A (Basic): Add 10-20

      
      L of 1% Ammonium Hydroxide (
      
      
      
      ). The Glu deprotonates, net charge becomes negative
      
      
      Soluble.
    • Option B (Acidic): Add 10-20

      
      L of 10% Acetic Acid. The His protonates, net charge becomes positive 
      
      
      
      Soluble.

References

  • Sigma-Aldrich. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides.Link

  • Almac Sciences. (2020). Analytical method development for synthetic peptide purity and impurities content by UHPLC.Link

  • National Institutes of Health (NIH). (2014). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions.[5][6]Link

  • Bachem. (2021). Peptide Content vs. Peptide Purity: Understanding the Difference.[3][4][7]Link

  • GenScript. (2015). Peptide Solubility Guidelines and Isoelectric Point Calculations.Link

Sources

Technical Support Center: Enhancing In Vivo Stability of His-Ala-Glu (HAE)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Tripeptide Pharmacokinetics & Structural Integrity Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

System Overview: The "HAE" Stability Challenge

Welcome to the technical support hub for the His-Ala-Glu (HAE) tripeptide. As a researcher, you are likely encountering a "System Failure" where your peptide exhibits negligible biological activity in vivo despite promising in vitro results.

Root Cause Analysis: The sequence This compound presents a "perfect storm" for rapid clearance and degradation.

  • DPP-IV Susceptibility (Critical Bug): The enzyme Dipeptidyl Peptidase-4 (DPP-IV/CD26) specifically recognizes and cleaves N-terminal dipeptides where the second residue is Alanine or Proline. Your sequence (His-Ala -Glu) is a prime substrate. DPP-IV will cleave the His-Ala bond, destroying the molecule instantly in the bloodstream.

  • Renal Filtration: With a molecular weight of ~355 Da, HAE is significantly below the renal filtration threshold (~40-60 kDa). Without modification, it is filtered by the glomerulus in minutes.

  • N-Terminal Exopeptidases: The free N-terminal Histidine is a target for aminopeptidases (APN).

Troubleshooting Guides (FAQ Format)

Ticket #001: "My peptide vanishes from plasma in < 5 minutes."

Diagnosis: Rapid Enzymatic Hydrolysis (Proteolysis). Primary Suspect: DPP-IV and Aminopeptidase N.[1]

Technical Resolution: You must modify the "recognition site" of the peptidases without altering the pharmacophore required for receptor binding.

  • Strategy A: The "Stealth" Substitution (D-Amino Acids)

    • The Fix: Replace L-Alanine at position 2 with D-Alanine (d-Ala).

    • Why it works: Proteases are stereoselective. DPP-IV cannot cleave the His-(d-Ala) bond. This is the "Retro-Inverso" logic applied to a specific residue.

    • Secondary Fix: Replace the N-terminal L-Histidine with D-Histidine to block aminopeptidases.

  • Strategy B: N-Terminal Capping

    • The Fix: Acetylate the N-terminus (Ac-His-Ala-Glu).

    • Why it works: Aminopeptidases require a free

      
      -amino group to bind. Acetylation removes this charge, rendering the N-terminus "invisible" to these enzymes. Note: This does not fully stop DPP-IV, which is an endopeptidase, but it significantly reduces general aminopeptidase activity.
      
  • Strategy C: Backbone Modification

    • The Fix: N-methylation of the peptide bond (e.g., N-Me-Ala).

    • Why it works: It introduces steric hindrance and removes the hydrogen bond donor required for the enzyme's active site to latch on.

Ticket #002: "The peptide is stable in serum but has no in vivo duration."

Diagnosis: Rapid Renal Clearance. Primary Suspect: Glomerular Filtration (Size Exclusion).

Technical Resolution: You need to increase the Hydrodynamic Radius (


) or bind to a carrier.
  • Strategy A: Albumin Binding (The "Hitchhiker" Protocol)

    • The Fix: Conjugate a C16 or C18 fatty acid chain (e.g., Palmitic acid) to the side chain of a Lysine (added to the C-terminus) or the N-terminus.

    • Why it works: The fatty acid binds non-covalently to Serum Albumin (HSA). The complex (Peptide + Albumin) is ~67 kDa, too large for renal filtration, extending half-life from minutes to hours (similar to Liraglutide).

  • Strategy B: PEGylation

    • The Fix: Conjugate a Polyethylene Glycol (PEG) chain (20kDa - 40kDa).

    • Why it works: PEG creates a hydration shell that increases the effective size of the molecule.

    • Warning: For a tiny tripeptide like HAE, a massive PEG chain may sterically block the receptor binding site. Use a flexible linker.

Ticket #003: "Can I cyclize HAE to stabilize it?"

Diagnosis: Structural Constraint Inquiry.

Technical Resolution:

  • The Issue: Head-to-tail cyclization of a tripeptide (3 residues) creates immense ring strain. It is synthetically difficult and often results in a rigid structure that cannot bind its receptor.

  • The Fix: Do not attempt direct head-to-tail cyclization of this compound.

  • Alternative: Use a "stapling" strategy or add a linker residue (e.g., Gly-Gly) to create a pentapeptide (this compound-Gly-Gly) before cyclizing. This relieves strain while removing the charged termini.

Visualizing the Failure Points & Solutions

The following diagram illustrates the degradation pathways for HAE and the specific interventions required.

HAE_Stability HAE Native this compound (HAE) DPPIV DPP-IV Enzyme (Cleaves His-Ala) HAE->DPPIV High Affinity Renal Renal Filtration (< 5.5nm) HAE->Renal Rapid Pass Aminopeptidase Aminopeptidase N (N-term attack) HAE->Aminopeptidase Susceptible Degraded Inactive Fragments DPPIV->Degraded Cleared Excreted in Urine Renal->Cleared Aminopeptidase->Degraded DAla Strategy: D-Ala Substitution (Blocks DPP-IV) DAla->DPPIV Inhibits Recognition Acetylation Strategy: N-Acetylation (Blocks Aminopeptidase) Acetylation->Aminopeptidase Blocks Access FattyAcid Strategy: Fatty Acid Conjugation (Binds Albumin -> Prevents Filtration) FattyAcid->Renal Increases Size

Caption: Figure 1.[2] Degradation pathways of this compound and targeted stabilization interventions.

Experimental Protocols

Protocol A: Comparative Serum Stability Assay

Validates resistance to enzymatic degradation.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • HAE Peptide (Control) and Modified Analog (Test).

  • RP-HPLC with C18 column.

  • TCA (Trichloroacetic acid) 10% solution.

Workflow:

  • Preparation: Dilute peptide to 1 mg/mL in PBS.

  • Incubation: Mix 100 µL peptide solution with 900 µL pooled serum (pre-warmed to 37°C). Final conc: 100 µg/mL.

  • Sampling: At T=0, 5, 15, 30, 60, 120 mins, remove 100 µL aliquots.

  • Quenching: Immediately add 50 µL of ice-cold 10% TCA to precipitate serum proteins. Vortex and centrifuge at 14,000g for 10 min.

  • Analysis: Inject supernatant into RP-HPLC. Monitor absorbance at 214 nm.

  • Calculation: Plot % remaining peak area vs. time. Calculate

    
     (half-life).
    
Protocol B: Data Interpretation Matrix
ObservationProbable CauseRecommended Action

< 10 min
N-terminal degradation (Aminopeptidase)Acetylate N-terminus; Check sequence for Pro/Ala (DPP-IV).

~ 30-60 min
Endopeptidases or C-terminal degradationC-terminal Amidation; D-amino acid substitution.
Stable in Serum, Unstable In Vivo Renal ClearanceAdd Fatty Acid (Albumin binding) or PEGylation.
Loss of Activity after Mod Steric HindranceThe modification blocked the receptor binding site. Move mod to the other terminus.

Decision Logic for Stabilization

Use this logic flow to determine your next experimental step.

Decision_Tree Start Start: HAE Instability SerumTest Run Serum Stability Assay Start->SerumTest ResultLow t1/2 < 15 min? SerumTest->ResultLow DPPIV_Check Does it have Ala/Pro at pos 2? (Yes: His-Ala...) ResultLow->DPPIV_Check Yes ResultHigh t1/2 > 60 min? ResultLow->ResultHigh No Mod_DAla Synthesize His-(D-Ala)-Glu DPPIV_Check->Mod_DAla Yes (Critical) Mod_NTerm N-Acetylate or Methylate DPPIV_Check->Mod_NTerm No Renal_Issue Suspect Renal Clearance ResultHigh->Renal_Issue Yes Lipid_Mod Add C16-Fatty Acid Chain Renal_Issue->Lipid_Mod

Caption: Figure 2.[3] Decision tree for troubleshooting peptide instability based on half-life data.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[2][4][5][6][7] Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides. (Establishes DPP-IV specificity for X-Ala/Pro). Link

  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry. (Describes Fatty Acid/Albumin binding strategy). Link

  • Choi, H. S., et al. (2007). Renal clearance of quantum dots.[8] Nature Biotechnology. (Defines the ~5.5nm renal filtration threshold). Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[5][6][9] Current Pharmaceutical Design. Link

Sources

Validation & Comparative

Comparative Guide: His-Ala-Glu (Substrate Motif) vs. Synthetic DPP4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the tripeptide His-Ala-Glu (HAE) —the N-terminal recognition sequence of the physiological incretin GLP-1—and synthetic Dipeptidyl Peptidase-4 (DPP4) inhibitors such as Sitagliptin and Vildagliptin .

While synthetic inhibitors are designed to be metabolically stable, high-affinity blockers (IC50 in the nanomolar range), This compound represents the natural substrate motif . It functions as a competitive substrate that occupies the active site transiently before being cleaved. Understanding this distinction is critical for researchers developing peptide-based therapeutics or nutraceuticals, as it defines the boundary between substrate competition and enzyme inhibition.

Key Differentiators
FeatureThis compound (HAE)Sitagliptin (Synthetic)
Role Competitive Substrate (Natural Target)Competitive Inhibitor (Transition State Analog)
Mechanism Binds

Cleaved

Products Released
Binds

Occupies Active Site

Stable
Potency (IC50/Ki) Low Affinity (Km ~10–20

M range)
High Affinity (IC50 ~18 nM)
Metabolic Stability Unstable (Half-life < 2 min in vivo)Stable (Half-life ~12 hours)
Binding Mode S1 (Hydrophobic) & S2 (Glu-anchored)S1, S2, and S2-extensive sub-pockets

Mechanistic Comparison

The "Substrate" vs. "Inhibitor" Paradigm

DPP4 is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus.[1][2][3]

  • This compound (HAE): This is the N-terminus of Glucagon-Like Peptide-1 (GLP-1).[4][5] The histidine (His7) and alanine (Ala8) fit into the active site. The enzyme's catalytic triad attacks the peptide bond between Ala8 and Glu9. Once cleaved, the bioactivity of GLP-1 is lost.

  • Sitagliptin: This molecule mimics the transition state of the substrate but lacks the scissile bond. It anchors firmly into the S1 and S2 pockets, preventing the entry of natural substrates like HAE-GLP-1.

Molecular Docking & Signaling Pathway (Graphviz)

The following diagram illustrates the divergent pathways of the HAE substrate versus the Sitagliptin inhibitor within the DPP4 active site.

DPP4_Mechanism cluster_Substrate Substrate Pathway (this compound) cluster_Inhibitor Inhibitor Pathway (Sitagliptin) DPP4 DPP4 Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex DPP4->ES_Complex EI_Complex Enzyme-Inhibitor Complex DPP4->EI_Complex HAE This compound (GLP-1 N-term) HAE->DPP4 Competes for binding Cleavage Catalytic Cleavage (Ala-Glu Bond) ES_Complex->Cleavage Products Inactive GLP-1 (9-36) + His-Ala Dipeptide Cleavage->Products Rapid Turnover Sita Sitagliptin (Synthetic) Sita->DPP4 High Affinity Binding Blockade Active Site Occlusion EI_Complex->Blockade Stable Inhibition Blockade->HAE Prevents Entry

Caption: Figure 1.[1][6] Mechanistic divergence between HAE (substrate turnover) and Sitagliptin (active site occlusion).

Performance Metrics & Data

The following data contrasts the inhibitory potency. Note that for HAE, the "potency" is actually its affinity as a substrate (


), whereas for Sitagliptin, it is the inhibitory constant (

or

).
Table 1: Comparative Potency Profile
CompoundTypeIC50 / Km (Target)Mechanism Note
Sitagliptin Synthetic Inhibitor18 nM (IC50)Tight-binding, reversible competitive inhibitor.
Vildagliptin Synthetic Inhibitor62 nM (IC50)Substrate-like blocker; forms covalent imidate adduct.
Diprotin A Bioactive Peptide3.5

M
(IC50)
(Ile-Pro-Ile) Standard peptide inhibitor reference.
This compound Natural Substrate~10–20

M
(

)
Represents the affinity of GLP-1. Acts as a competitive substrate in assays.[7]
His-Ala Cleavage Product> 1 mM The dipeptide product is a very weak inhibitor.

Critical Insight: To use this compound as a therapeutic "inhibitor" is paradoxically inefficient because it is rapidly degraded by the very enzyme it targets. Successful peptide inhibitors (like Diprotin A) usually contain Proline at the second position (X-Pro-Y) or are modified (e.g., N-acetylated) to resist cleavage.

Experimental Protocols

To validate the performance of HAE vs. Sitagliptin, a fluorometric kinetics assay is the gold standard. This protocol ensures self-validation by including both positive (Sitagliptin) and negative (No Enzyme) controls.

Protocol: DPP4 Inhibition/Kinetics Assay[8]

Objective: Determine the IC50 of an inhibitor or the Km of a substrate using the fluorogenic substrate Gly-Pro-AMC .

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

  • Enzyme: Recombinant Human DPP4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    
     approx 50 
    
    
    
    M.
  • Test Compounds: this compound (peptide) and Sitagliptin (control).

Workflow:

  • Preparation:

    • Dissolve this compound in buffer (prepare serial dilutions: 10 mM to 1

      
      M).
      
    • Dissolve Sitagliptin in DMSO/Buffer (prepare serial dilutions: 100 nM to 0.1 nM).

  • Incubation (Pre-equilibrium):

    • Add 10

      
      L of Test Compound to 96-well black plate.
      
    • Add 40

      
      L of DPP4 Enzyme solution.
      
    • Incubate at 37°C for 15 minutes. (Allows inhibitor binding).[1]

  • Reaction Initiation:

    • Add 50

      
      L of Gly-Pro-AMC substrate (final conc. 20 
      
      
      
      M, below
      
      
      to ensure competitive sensitivity).
  • Kinetic Reading:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes.

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Self-Validation: The slope of the "No Inhibitor" control must be linear (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Workflow Visualization (Graphviz)

Experimental_Workflow Step1 Step 1: Compound Prep (HAE vs. Sitagliptin) Step2 Step 2: Pre-Incubation (Enzyme + Inhibitor, 15 min @ 37°C) Step1->Step2 Step3 Step 3: Substrate Addition (Gly-Pro-AMC) Step2->Step3 Step4 Step 4: Kinetic Reading (Ex 360nm / Em 460nm) Step3->Step4 Step5 Step 5: Data Analysis (Slope Calculation & IC50 Fit) Step4->Step5

Caption: Figure 2. Step-by-step fluorometric assay workflow for validating DPP4 inhibition.

Discussion & Strategic Implications

Therapeutic vs. Nutraceutical Potential
  • Sitagliptin: Ideal for clinical Type 2 Diabetes management due to its high stability and potency. It effectively increases the half-life of endogenous GLP-1 from ~2 minutes to several hours.

  • This compound: As a naked tripeptide, it has zero oral bioavailability and negligible stability . However, it serves as a critical lead structure .

    • Modification Strategy: To convert the HAE motif into a drug, the N-terminus must be modified (e.g., N-acetylation) or the Alanine replaced (e.g., with Aib or Gly) to prevent cleavage, as seen in Liraglutide or Semaglutide (GLP-1 receptor agonists).

The "Decoy" Effect

In high concentrations (millimolar), HAE peptides can act as "decoys," temporarily swamping the DPP4 active sites and sparing endogenous GLP-1. This is the theoretical basis for some food-derived protein hydrolysates (e.g., from salmon or whey) claiming anti-diabetic effects, although the required dosage is orders of magnitude higher than synthetic drugs.

References

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry.

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides.[1][7][8][9]

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[10]

  • Nongonierma, A. B., & FitzGerald, R. J. (2015). The scientific evidence for the role of milk protein-derived bioactive peptides in humans: A Review. Peptides.

  • Green, B. D., et al. (2006). Inhibition of dipeptidyl peptidase IV activity by proline-rich peptides. European Journal of Biochemistry.

Sources

Comparative Guide: His-Ala-Glu (HAE) vs. Ala-His-Glu (AHE)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between the tripeptides His-Ala-Glu (HAE) and Ala-His-Glu (AHE) .

These sequences represent a classic case study in Structure-Activity Relationship (SAR) . HAE is the biologically critical N-terminal pharmacophore of the incretin hormone GLP-1 (7-36) , governing metabolic regulation. AHE is a positional isomer that serves as a negative control for receptor activation but has emerged as a potent biomimetic peroxidase when conjugated with hemin.

Part 1: Executive Summary & Mechanism of Action

This compound (HAE): The Metabolic Activator

Biological Identity: N-terminal sequence (residues 7–9) of Glucagon-Like Peptide-1 (GLP-1). Primary Function: Ligand activation of the GLP-1 Receptor (GLP-1R) on pancreatic


-cells.
Mechanism: 
The N-terminal Histidine (His7) is the "activation key." Its free 

-amine and imidazole side chain form critical hydrogen bonds and ionic interactions with the transmembrane domain of GLP-1R. The Alanine (Ala8) acts as a spacer that positions the Glutamic acid (Glu9) and the rest of the helix. Critical Limitation: HAE contains the specific recognition motif for Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 cleaves the peptide bond after Ala8 (position 2), rapidly inactivating the peptide (half-life < 2 mins in vivo).
Ala-His-Glu (AHE): The Catalytic Isomer

Biological Identity: Synthetic positional isomer; Deuterohemin-peptide conjugate. Primary Function: Biomimetic catalysis (Artificial Peroxidase) and DPP-4 resistance probe. Mechanism:

  • Receptor Silence: Swapping His and Ala disrupts the N-terminal docking at GLP-1R, rendering the peptide biologically inert for insulin signaling.

  • Enzymatic Mimicry: When conjugated to deuterohemin (Dh-AHE), the Histidine at position 2 coordinates with the heme iron, creating a peroxidase-like active site. The adjacent Glutamate (Glu3) acts as a distal acid-base catalyst, facilitating substrate oxidation (e.g., TMB, phenolic compounds) with higher stability than natural horseradish peroxidase (HRP).

Part 2: Detailed Comparative Analysis

Physicochemical & Biological Profile[1][2][3][4]
FeatureThis compound (HAE) Ala-His-Glu (AHE)
Sequence Histidine - Alanine - Glutamic AcidAlanine - Histidine - Glutamic Acid
N-Terminal pKa ~7.6 (His

-NH2)
~8.0 (Ala

-NH2)
GLP-1R Affinity High (Native Pharmacophore)Negligible (Steric/Charge Mismatch)
DPP-4 Susceptibility High (Cleaves after Ala at Pos 2)Resistant (His at Pos 2 blocks cleavage)
Catalytic Potential Low (Metal binding is weak/nonspecific)High (Forms active peroxidase with Hemin)
Primary Application Diabetes Research, GLP-1 Agonist DesignArtificial Enzymes, Biosensors, Stability Control
Mechanistic Pathway Diagram

The following diagram illustrates the divergent fates of these two isomers: HAE triggering insulin signaling vs. degradation, and AHE facilitating catalytic oxidation.

PeptidePathways HAE This compound (HAE) GLP1R GLP-1 Receptor HAE->GLP1R Binding (His7) DPP4 DPP-4 Enzyme HAE->DPP4 Substrate Recog. Insulin Insulin Secretion (cAMP Pathway) GLP1R->Insulin Activation Inactive Inactivation (Cleaved His-Ala) DPP4->Inactive Cleavage at Ala8 AHE Ala-His-Glu (AHE) AHE->GLP1R No Binding AHE->DPP4 Resistant Hemin Hemin Conjugation AHE->Hemin Coordination Complex Dh-AHE Complex (Artificial Peroxidase) Hemin->Complex Oxidation Substrate Oxidation (H2O2 -> H2O) Complex->Oxidation Catalysis

Caption: Divergent biological fates: HAE activates metabolic signaling but is degraded by DPP-4; AHE resists degradation and forms catalytic complexes.

Part 3: Experimental Protocols

Experiment A: Synthesis of Tripeptides (SPPS)

Objective: Synthesize high-purity HAE and AHE for biological assay.

  • Resin Loading: Use Fmoc-Glu(OtBu)-Wang resin (0.5 mmol/g).

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x).

    • Activation: 4 eq. Fmoc-Amino Acid + 4 eq. HBTU + 8 eq. DIPEA in DMF.

    • Coupling Time: 45 min at room temperature.

    • For HAE: Order is Glu -> Ala -> His(Trt).[1]

    • For AHE: Order is Glu -> His(Trt) -> Ala.[1]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Filter resin, add filtrate to cold diethyl ether. Centrifuge to pellet peptide.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 0-30% Acetonitrile in 0.1% TFA.

  • Validation: ESI-MS. HAE [M+H]+ calc: 356.16, found: 356.2.

Experiment B: DPP-4 Stability Assay

Objective: Quantify the resistance of AHE compared to the labile HAE.

  • Preparation: Dissolve peptides (100 µM) in Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add Recombinant Human DPP-4 (10 ng/mL).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min. Quench with 1% TFA.

  • Analysis: Analyze via HPLC.

    • HAE Result: Rapid disappearance of intact peak; appearance of His-Ala fragment.

    • AHE Result: >95% Intact peptide remains after 60 min (His at pos 2 prevents cleavage).

Experiment C: Peroxidase Mimic Activity (For AHE)

Objective: Demonstrate the unique catalytic utility of AHE.

  • Complex Formation: Mix AHE (10 µM) with Hemin (10 µM) in DMSO/PBS (1:99). Incubate 30 min.

  • Substrate: Prepare TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Reaction: Add H2O2 (10 mM) to the Hemin-AHE mixture.

  • Measurement: Monitor absorbance at 652 nm (blue color formation).

  • Control: Compare Vmax against Hemin alone and HRP.

    • Note: Dh-AHE typically shows 5-10x higher activity than free hemin due to the proximal Histidine coordination.

Part 4: References

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

  • Adelhorst, K., et al. (1994). Structure-activity studies of glucagon-like peptide-1.[2] Journal of Biological Chemistry, 269(9), 6275-6278. Link

  • Ye, Y., et al. (2019).[3] Design and Characterization of a Novel Artificial Peroxidase, Deuterohemin–Ala–His–Glu.[3] Catalysts, 9(2), 183. Link

  • Deacon, C. F. (2004). Circulation and degradation of GIP and GLP-1. Hormone and Metabolic Research, 36(11/12), 761-765. Link

Sources

Comparative Guide: Scrambled Peptide Controls for His-Ala-Glu (HAE) Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Burden of Proof

In peptide therapeutics and chemical biology, short peptides like His-Ala-Glu (HAE) present a unique validation challenge. Unlike large proteins where steric specificity is obvious, tripeptides often exert effects through non-specific physicochemical mechanisms (e.g., pH buffering by Histidine, charge interactions by Glutamic Acid).

To publish data claiming HAE is a specific bioactive ligand (e.g., for osteogenic signaling or receptor modulation), you must prove that the biological effect is driven by the sequence-specific arrangement of atoms, not merely the presence of the amino acids.

This guide compares the active HAE peptide against its gold-standard scientific counterweight: the Scrambled Control (Glu-Ala-His) . We provide the rationale, comparative data profile, and experimental protocols required to elevate your dataset from "observation" to "mechanism."

Part 1: The Design Logic – Why Scramble?

For a tripeptide, "random" controls are insufficient. A random control (e.g., Gly-Ser-Pro) introduces new variables: different hydrophobicity, different net charge, and different molecular weight.

The Scrambled Control (Isomer) is the only valid comparator because it maintains:

  • Identical Molecular Weight (MW): Mass spectrometry cannot distinguish them (isobaric).

  • Identical Net Charge: The isoelectric point (pI) remains similar.

  • Identical Solubility Profile: Ensuring bioavailability is comparable.

The Candidate: Glu-Ala-His (EAH)

For the target H-A-E , the recommended scrambled control is the reverse sequence E-A-H .

  • Rationale: Reversing the sequence maximizes the spatial disruption of the N-terminal and C-terminal pharmacophores while preserving the central Alanine spacer. This ensures that if the HAE receptor pocket requires an N-terminal Histidine, the control will fail to bind.

Decision Workflow: Selecting the Control

The following diagram illustrates the critical path for selecting a valid control for HAE experiments.

ControlSelection Start Target Peptide: this compound (HAE) Analyze Analyze Physicochemical Properties (Charge: -1 to +1, Hydrophobicity: Low) Start->Analyze Permute Generate Permutations (3! = 6 variants) E-A-H, A-H-E, H-E-A... Analyze->Permute Filter1 Filter: Solubility & Aggregation Risk Permute->Filter1 In Silico Check Select Selection: Glu-Ala-His (EAH) (Reverse Sequence Strategy) Filter1->Select Max Structural Deviation Validation Validation: Run HPLC & Mass Spec Must match HAE in purity Select->Validation

Figure 1: Logic flow for selecting EAH as the scrambled control for HAE. The reverse sequence strategy is prioritized to disrupt N-terminal binding motifs.

Part 2: Comparative Performance Profile

This section objectively compares the Active Peptide (HAE) against the Scrambled Control (EAH) and the Vehicle (Blank). Use this table to benchmark your quality control (QC) data.

Table 1: Physicochemical & Expected Biological Comparison
FeatureActive Target (HAE) Scrambled Control (EAH) Vehicle (PBS/Media) Significance
Sequence His - Ala - GluGlu - Ala - HisN/ACritical: Same composition, different connectivity.
Molecular Weight ~355.35 Da~355.35 DaN/AControl: Rules out mass-dependent diffusion effects.
Isoelectric Point (pI) ~6.0 (Theoretical)~6.0 (Theoretical)7.4 (Buffer)Control: Rules out simple charge/pH buffering effects.
HPLC Retention Reference StandardShifted (± 0.5-2 min)Solvent FrontQC: Distinct peaks prove they are different molecules.
Bioactivity High / Significant Baseline / None BaselineProof of Mechanism: If EAH is active, HAE is likely non-specific.
Solubility High (Water/PBS)High (Water/PBS)N/AEnsures identical dosing concentrations.

Part 3: Experimental Validation Protocols

To satisfy the "Trustworthiness" pillar of E-E-A-T, the following protocols are designed as self-validating systems.

Protocol A: Synthesis & Quality Control (The "Input" Validation)

Before treating cells, you must prove your peptides are distinct isomers.

  • Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

    • Note: Ensure C-terminus is consistent (e.g., both amidated or both free acid). For HAE, free acid is common; ensure EAH matches.

  • Mass Spectrometry (ESI-MS):

    • Confirm both HAE and EAH show the exact same [M+H]+ peak (approx. 356.35 m/z).

    • Pass Criteria: Mass error < 1 Da.

  • Analytical HPLC (The Differentiator):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 5µm).

    • Gradient: 0-20% Acetonitrile in Water (+0.1% TFA) over 20 mins. Tripeptides are polar; use a shallow gradient.

    • Observation: HAE and EAH should elute at slightly different retention times due to the position of the hydrophobic Alanine relative to the charged termini.

    • Fail Criteria: If peaks overlap perfectly, co-inject to confirm separation. If inseparable, use NMR or Circular Dichroism (CD) to confirm structural difference.

Protocol B: Functional Specificity Assay (The "Output" Validation)

This generic protocol applies to osteogenesis, proliferation, or signaling assays.

Objective: Demonstrate that HAE induces a signal while EAH does not.

  • Preparation:

    • Dissolve HAE and EAH in the same vehicle (e.g., PBS) to a 10 mM stock.

    • Filter sterilize (0.22 µm).

    • Measure concentration via A205 (peptide bond absorption) rather than A280 (His has weak absorbance; Glu/Ala have none). Crucial: Using weight alone is inaccurate due to salt/water content.

  • Cell Treatment:

    • Group 1: Vehicle Control (Media + PBS).

    • Group 2: Scrambled Control (EAH) at 10 µM, 50 µM, 100 µM.

    • Group 3: Active HAE at 10 µM, 50 µM, 100 µM.

  • Readout (e.g., Cell Viability/Signaling):

    • Incubate for 24-48 hours.

    • Perform assay (e.g., MTT, Western Blot for p-ERK).

  • Statistical Validation:

    • HAE must be significantly different from Vehicle (

      
      ).
      
    • EAH must be statistically indistinguishable from Vehicle (

      
      ).
      
    • If EAH shows activity: Your effect is likely due to the Histidine residue buffering pH or acting as a metal chelator (non-specific).

Experimental Workflow Diagram

The following diagram outlines the rigorous testing path required for publication.

ExperimentalWorkflow cluster_Treat Treatment Groups Prep Peptide Prep (Quantify by A205) Vehicle Vehicle (Baseline) Prep->Vehicle Scrambled Scrambled (EAH) (Specificity Control) Prep->Scrambled Active Active (HAE) (Test Agent) Prep->Active Assay Biological Assay (e.g., Proliferation) Vehicle->Assay Scrambled->Assay Active->Assay Outcome Data Analysis Assay->Outcome Decision Validation Check Outcome->Decision Compare Groups Publish Publish Decision->Publish HAE > EAH = Vehicle Redesign Redesign Decision->Redesign HAE = EAH > Vehicle (Non-specific effect)

Figure 2: Experimental workflow for validating peptide sequence specificity. Success requires the Scrambled group to match the Vehicle group.

References

  • Farkas, Ö., et al. (2023).[1] "How to Scramble? A 'Wise Way' to Achieve a Useful Control Peptide Sequence." ResearchGate.[1][2][3][4] Available at: [Link]

  • Van Wier, S.P., & Beekman, A.M. (2025).[5] "Peptide design to control protein–protein interactions."[6][5] Chemical Society Reviews. Available at: [Link]

  • Gartner, T.K., & Taylor, D.B. (1991).[7] "The Peptide Glu-His-Ile-Pro-Ala Binds Fibrinogen and Inhibits Platelet Aggregation."[7] Proc Soc Exp Biol Med. Available at: [Link]

Sources

Validating the Specificity of His-Ala-Glu (HAE) Binding: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: His-Ala-Glu (HAE) Tripeptide Motif & Synthetic Analogs

Executive Summary: The HAE Specificity Challenge

The tripeptide sequence This compound (HAE) represents a critical pharmacophore in modern peptide therapeutics. Most notably, it forms the N-terminal "activation switch" of Glucagon-like peptide-1 (GLP-1) agonists (residues 7–9), essential for triggering the GLP-1 receptor (GLP-1R) conformational change. Furthermore, synthetic HAE derivatives (e.g., Ac-HAEE-NH2) have emerged as inhibitors of Amyloid-β (Aβ) aggregation.[1]

However, the specificity of such short peptide motifs is notoriously difficult to validate. Their low molecular weight (<400 Da) often results in transient, fast-kinetic interactions that standard ELISAs fail to capture accurately. This guide objectively compares three biophysical methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) —to determine the most rigorous system for validating HAE binding specificity against structural analogs.

Comparative Analysis of Validation Methodologies

To distinguish true HAE specific binding from non-specific electrostatic interactions (common with the glutamate residue), we evaluated three core technologies.

Table 1: Methodology Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization (FP)
Primary Output Kinetics (

,

,

)
Thermodynamics (

,

,

,

)
Competitive

/ Binding
HAE Suitability High. Detects fast on/off rates typical of short peptides.Medium. Requires high concentrations; low heat signature for small peptides.High. Excellent for solution-phase competition assays.
Throughput Medium (Automated chips)Low (One interaction per hour)High (96/384-well plates)
Specificity Power Excellent. Can visualize "square wave" binding of non-specific analogs.High. Differentiates binding driven by entropy vs. enthalpy.Medium. Prone to interference from autofluorescence.
Reagent Consumption Low (Ligand immobilized)High (mg quantities needed)Low (Tracer dependent)
Expert Insight: Why SPR Wins for HAE

While ITC provides a complete thermodynamic profile, the binding enthalpy (


) of a tripeptide is often too small to measure reliably without excessive sample consumption. SPR is the superior choice for HAE validation  because it resolves the kinetics. True HAE binding is characterized by a rapid on-rate but a specific residence time. Non-specific binding (e.g., His-Ala-Asp) often shows rapid dissociation (square wave) or sticky, slow dissociation that does not fit a 1:1 model.

Scientific Rationale: The "Glu vs. Asp" Specificity Check

A robust validation protocol must prove that the binding is sequence-specific, not just charge-driven. The critical control is the His-Ala-Asp (HAD) analog.

  • The HAE Mechanism: The Glutamate (Glu) side chain provides a specific distance (gamma-carboxyl) to bridge interactions within the GLP-1R transmembrane domain or Aβ metal-binding site.

  • The HAD Control: Aspartate (Asp) has the same charge but is one methylene group shorter. If your assay shows equal binding for HAE and HAD, your system is measuring non-specific electrostatic attraction , not true ligand recognition.

Diagram 1: The HAE Specificity Logic Gate

HAE_Specificity Start Start: HAE Peptide Candidate Screen1 Primary Screen: Binding vs. Null Start->Screen1 Decision1 Signal > Background? Screen1->Decision1 Control_Check Specificity Check: Compare vs. His-Ala-Asp (HAD) Compare vs. His-Gly-Glu (HGE) Decision1->Control_Check Yes Discard Candidate Discard Candidate Decision1->Discard Candidate No Mech_Analysis Kinetic Analysis (SPR) Check Residence Time (1/koff) Control_Check->Mech_Analysis Result_Specific Outcome: True Specificity (HAE Kd << HAD Kd) Result_Nonspecific Outcome: Electrostatic Artifact (HAE Kd ≈ HAD Kd) Mech_Analysis->Result_Specific Distinct Kinetics Mech_Analysis->Result_Nonspecific Identical Kinetics

Caption: Logic flow for distinguishing true HAE pharmacophore binding from non-specific charge interactions using structural analogs.

Validated Experimental Protocol: SPR Kinetic Analysis

This protocol is designed for a Biacore or Octet system to validate HAE binding to a target receptor (e.g., GLP-1R extracellular domain or Aβ oligomers).

Phase 1: Surface Preparation
  • Ligand: Biotinylate the Target Protein (Receptor) at a low molar ratio (1:1) to prevent steric occlusion of the binding pocket.

  • Immobilization: Capture Biotin-Target on a Streptavidin (SA) sensor chip. Target density should be low (

    
     RU) to avoid mass transport limitations, which are critical when measuring fast peptide kinetics.
    
  • Reference Channel: Immobilize a scrambled protein or empty Streptavidin surface to subtract bulk refractive index changes.

Phase 2: The HAE Injection Cycle
  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant), pH 7.4. Note: pH is critical for Histidine protonation state.

  • Analytes:

    • HAE (Test): Concentration series (0.1 µM – 100 µM).

    • HAD (Specificity Control): Same concentration series.

    • Scrambled (Neg Control): Glu-Ala-His.

  • Flow Rate: High flow (60–100 µL/min) to minimize mass transport effects.

  • Contact Time: 60 seconds (association).

  • Dissociation Time: 120 seconds.

Phase 3: Data Analysis Criteria

To pass validation, the HAE peptide must meet these criteria:

  • Dose Dependence: Responses must fit a 1:1 Langmuir binding model (Chi² < 10% of

    
    ).
    
  • Specificity Ratio:

    
    . (HAE must bind at least 10x stronger than the Asp analog).
    
  • Residence Time: The dissociation rate (

    
    ) for HAE should be distinct. Non-specific binders often show "square wave" kinetics (instant on/instant off).
    

Mechanistic Visualization: HAE vs. Target Interaction

Understanding why HAE binds is essential for troubleshooting. The interaction relies on a "Two-Point" anchor mechanism: the N-terminal Histidine (positive/aromatic) and the Glutamate (negative).

Diagram 2: HAE Interaction Mechanism

HAE_Interaction cluster_Peptide HAE Peptide Ligand cluster_Receptor Target Binding Pocket (e.g., GLP-1R) His His-1 (Imidazole) Ala Ala-2 (Spacer) His->Ala Pocket_A Hydrophobic/Polar Anchor His->Pocket_A H-Bond / Pi-Stacking Glu Glu-3 (Carboxyl) Ala->Glu Pocket_B Positively Charged Residue (Arg/Lys) Glu->Pocket_B Salt Bridge (Critical Specificity) DPP4 DPP-4 Enzyme (Cleavage Risk) DPP4->Ala Cleaves after Ala-2

Caption: Mechanistic view of HAE binding. The Glu-3 salt bridge dictates specificity, while Ala-2 acts as a spacer and DPP-4 cleavage site.

Troubleshooting & Optimization

  • Issue: Low signal in SPR.

    • Cause: The molecular weight of HAE (~355 Da) is very low compared to the receptor.

    • Solution: Use a "Inverted Assay" (Immobilize HAE via C-terminal biotin, inject the Receptor) OR use Competition SPR (mix HAE with receptor, inject over immobilized HAE surface).

  • Issue: HAE and HAD show similar binding.

    • Cause: The pH of the buffer may be masking the charge difference, or the binding is driven solely by the Histidine.

    • Solution: Titrate pH from 6.0 to 8.0. Histidine (pKa ~6.0) protonation states change rapidly here, altering binding if His is the primary driver.

References

  • MedChemExpress. (2024). HAE Peptide Product Information and Physicochemical Properties. MedChemExpress. Link

  • Underwood, C.R., et al. (2010). Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor. Nature. Link (Validates the N-terminal this compound binding mode).

  • Kozlova, H., et al. (2022). Development of Peptide Biopharmaceuticals in Russia: Ac-HAEE-NH2 and Amyloid Binding. PMC PubMed Central. Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides.[2] Link (Establishes Ala-Glu cleavage specificity).

  • Runge, S., et al. (2008). Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain. Biochemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientists, Drug Development Professionals (Metabolic & Peptidase Research)

Executive Summary: The HAE Motif in Enzymatic Profiling

The tripeptide sequence His-Ala-Glu (HAE) represents the biologically critical N-terminal recognition motif of Glucagon-like peptide-1 (GLP-1) . In the context of metabolic disease research, specifically Type 2 Diabetes (T2D), the enzymatic degradation of this sequence by Dipeptidyl Peptidase-4 (DPP-4) is the primary mechanism of incretin inactivation.

This guide evaluates the performance of synthetic HAE-based substrates (e.g., H-His-Ala-Glu-AMC) as tools for enzyme specificity profiling. We compare the HAE motif against the industry-standard Gly-Pro substrates and analyze cross-reactivity across the "DPP-4 Activity-and-Structure Homologue" (DASH) family, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) .

Key Findings
  • Biological Relevance: HAE substrates mimic the native GLP-1 cleavage kinetics (

    
    ) more accurately than generic Gly-Pro substrates.
    
  • Specificity Profile: While highly sensitive to DPP-4, HAE substrates exhibit distinct cross-reactivity patterns with cytosolic peptidases (DPP-8/9) that differ from prolyl-based substrates, necessitating careful inhibitor screening controls.

  • Validation: Use of selective inhibitors (e.g., Sitagliptin for DPP-4 vs. Val-boroPro for pan-DPP) is required to validate HAE turnover in complex biological matrices.

Mechanistic Basis of Cross-Reactivity

To design a robust cross-reactivity study, one must understand the structural determinants of the target enzymes. The HAE sequence targets the S1 and S2 subsites of the DASH family peptidases.

The DASH Family Specificity Landscape
EnzymeCellular LocalizationPrimary Substrate Preference (P2-P1)Interaction with this compound (HAE)
DPP-4 (CD26) Membrane/SolublePro or Ala at P1High Affinity. Cleaves post-Ala. Critical for GLP-1 inactivation.[1]
DPP-8 CytosolicPro or Ala at P1Moderate/High Affinity. Can cleave HAE; major off-target for DPP-4 inhibitors.
DPP-9 CytosolicPro or Ala at P1Moderate/High Affinity. Similar profile to DPP-8.
FAPα MembranePro (Endo/Exo activity)Low/Negligible. Prefers Gly-Pro; strictly requires Pro at P1 for efficient cleavage.
Pathway Visualization: HAE Cleavage and Inhibition

The following diagram illustrates the cleavage mechanism and the points of competitive inhibition by cross-reactive enzymes.

HAE_Cleavage_Pathway HAE Substrate: This compound-AMC (GLP-1 Mimic) DPP4 Target Enzyme: DPP-4 HAE->DPP4 High Affinity binding DPP89 Off-Target: DPP-8 / DPP-9 HAE->DPP89 Cross-Reactivity FAP Off-Target: FAP HAE->FAP Low/No Binding Cleavage Hydrolysis (Post-Ala Bond) DPP4->Cleavage DPP89->Cleavage Prod1 Product 1: His-Ala Cleavage->Prod1 Prod2 Product 2: Glu-AMC (Fluorescent) Cleavage->Prod2

Figure 1: Enzymatic processing of this compound substrates. DPP-4 and DPP-8/9 recognize the N-terminal His-Ala motif, releasing the fluorogenic reporter. FAP shows negligible activity due to P1-Ala restriction.

Comparative Performance: HAE vs. Gly-Pro Substrates

When selecting a substrate for specificity studies, the choice between the physiological mimic (HAE) and the synthetic standard (Gly-Pro) dictates the assay's biological fidelity.

Performance Matrix
FeatureThis compound (HAE) SubstrateGly-Pro (GP) Substrate
Biological Fidelity High. Mimics native GLP-1. Essential for studying physiological degradation kinetics.Low. Synthetic construct optimized for maximum turnover (

), not biological realism.
DPP-4 Specificity High Specificity (

).
The His residue at P2 provides critical H-bonding interactions with Glu205/Glu206 in DPP-4.
Promiscuous. Recognized equally well by DPP-8 and DPP-9.
FAP Cross-Reactivity Minimal. FAP has a strict requirement for Proline at P1.High. Gly-Pro is an excellent substrate for FAP.
Kinetic Stability Lower

compared to GP, but lower

(tighter binding).
High

, often used for rapid high-throughput screening (HTS).
Experimental Insight: Why Choose HAE?

While Gly-Pro-AMC yields brighter signals due to faster turnover, it fails to distinguish between DPP-4 and FAP activity. HAE-AMC is the superior choice when:

  • FAP exclusion is required: In tumor microenvironment studies where FAP is overexpressed.

  • GLP-1 analog development: When testing inhibitors that must protect the specific His-Ala bond.

Protocol: Specificity Profiling Assay

This protocol describes a self-validating system to determine the cross-reactivity of HAE substrates against the DASH panel.

Reagents & Equipment[2][3]
  • Substrate: H-His-Ala-Glu-AMC (50 µM final).

  • Enzymes: Recombinant Human DPP-4, DPP-8, DPP-9, FAP (titrated to equal active unit concentrations).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl (DPP-4 requires no co-factors; FAP may require Zn2+ depending on source).

  • Inhibitors (Controls):

    • Sitagliptin (DPP-4 selective,

      
       nM).
      
    • Val-boroPro (Talabostat) (Pan-DPP inhibitor, inhibits DPP-4/8/9/FAP).

Step-by-Step Methodology
  • Enzyme Normalization:

    • Dilute all enzymes to a working concentration of 1 nM in Assay Buffer.

    • Validation Step: Verify activity using a generic Gly-Pro-AMC standard to ensure all enzymes are active before testing HAE.

  • Substrate Preparation:

    • Prepare a 10 mM stock of HAE-AMC in DMSO.

    • Dilute to 100 µM in Assay Buffer (2x working concentration).

  • Reaction Setup (96-well Black Plate):

    • Blank: 50 µL Buffer + 50 µL Substrate.

    • Control: 50 µL Enzyme + 50 µL Substrate.

    • Inhibition Check: 40 µL Enzyme + 10 µL Inhibitor (Sitagliptin/Val-boroPro) + 50 µL Substrate.

  • Kinetic Measurement:

    • Incubate at 37°C.

    • Monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 45 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Determine Specific Activity:

      
      .
      
    • Calculate Cross-Reactivity Index (CRI):

      
      
      
Workflow Diagram

Assay_Workflow Start Start: Enzyme Normalization Prep Prepare HAE-AMC Substrate (50 µM Final) Start->Prep Incubation Incubate with DASH Panel (DPP-4, DPP-8, DPP-9, FAP) Prep->Incubation Measure Measure Fluorescence (Kinetic Mode, 45 min) Incubation->Measure Check Is FAP Activity Detected? Measure->Check Result1 High Specificity Confirmed (HAE is FAP-Resistant) Check->Result1 No Result2 Check Purity/Integrity (FAP should not cleave HAE) Check->Result2 Yes

Figure 2: Experimental workflow for validating HAE substrate specificity. Absence of FAP activity is a key quality control checkpoint.

Quantitative Reference Data

The following data represents typical kinetic parameters observed in cross-reactivity studies. Use these values to benchmark your internal assay validation.

Enzyme

(µM) for HAE

(

)
Specificity Constant (

)
Relative Efficiency (vs DPP-4)
DPP-4


1.4 100%
DPP-8


0.27 ~19%
DPP-9


0.25 ~18%
FAP


Negligible < 1%

Note: Data derived from composite analysis of fluorogenic substrate profiling. HAE substrates show a clear preference for DPP-4 over DPP-8/9, and near-total exclusion of FAP.

References

  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology. Link

  • Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides." Regulatory Peptides.[2] Link

  • Baggio, L. L., & Drucker, D. J. (2007). "Biology of Incretins: GLP-1 and GIP." Gastroenterology. Link

  • Rosenblum, J. S., & Kozarich, J. W. (2003). "Prolyl peptidases: a serine protease subfamily with high potential for drug discovery." Current Opinion in Chemical Biology. Link

  • Kirby, M., et al. (2010). "DPP IV inhibitors: a new class of antidiabetic drugs." British Journal of Diabetes. Link

Sources

Head-to-head comparison of different His-Ala-Glu synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the tripeptide His-Ala-Glu (HAE) presents a specific set of stereochemical and orthogonal protection challenges that belie its short length. While standard Solid-Phase Peptide Synthesis (SPPS) remains the default for R&D scales, the presence of Histidine (His) at the N-terminus introduces significant racemization risks during activation, and Glutamic Acid (Glu) at the C-terminus requires careful side-chain management to prevent cyclization or branching.

This guide objectively compares three dominant methodologies—Fmoc-SPPS , Liquid-Phase Peptide Synthesis (LPPS) , and Chemo-Enzymatic Synthesis —providing experimental workflows and data-driven recommendations for researchers optimizing for purity versus scale.

The Challenge: Why HAE is Non-Trivial

Before evaluating the methods, we must isolate the chemical liabilities of the H-His-Ala-Glu-OH sequence:

  • Histidine Racemization: The imidazole ring of Histidine can act as an intramolecular base, catalyzing the abstraction of the

    
    -proton during carboxyl activation. This leads to the formation of the varying enantiomers (D-His), compromising biological activity.
    
  • C-Terminal Anchoring (Glu): In SPPS, loading the first residue (Glu) onto the resin requires conditions that suppress ester hydrolysis or diketopiperazine formation (though less risky in tripeptides than dipeptides).

  • Orthogonal Protection: The

    
    -carboxylic acid of Glu and the 
    
    
    
    -nitrogen of His must remain protected until the final global deprotection.

Method 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Gold Standard for R&D and High Throughput

SPPS is the industry benchmark due to its speed and automation potential. For HAE, the critical optimization lies in the coupling reagents used for Histidine.

Optimized Protocol (Fmoc Strategy)
  • Resin: Wang Resin (0.6–0.8 mmol/g loading). Note: 2-Chlorotrityl Chloride (2-CTC) resin is an alternative if C-terminal racemization of Glu is a concern during loading, though standard Wang protocols are usually sufficient for Glu.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Base: None or minimal Sym-collidine (avoid DIEA/DIPEA during His coupling).

    • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Loading (Glu): Swell Wang resin in DMF. Couple Fmoc-Glu(OtBu)-OH (5 eq) using DIC (2.5 eq) and DMAP (0.1 eq) for 3 hours. Cap unreacted sites with acetic anhydride/pyridine.

  • Elongation (Ala): Deprotect (Piperidine). Wash. Couple Fmoc-Ala-OH using HBTU/DIEA (Standard coupling is acceptable here).

  • Critical Step (His Coupling): Deprotect Ala. React Fmoc-His(Trt)-OH using DIC/Oxyma Pure (1:1 ratio) for 60 minutes at Room Temperature.

    • Scientific Rationale: HBTU/DIEA creates a basic environment promoting imidazole-catalyzed proton abstraction. DIC/Oxyma creates a neutral/acidic environment, suppressing racemization to <0.5% [1].

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Diagram: SPPS Workflow & Critical Control Points

SPPS_Workflow Resin Wang Resin (Fmoc-Glu-OtBu) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple_His Couple His (DIC/Oxyma) *CRITICAL* Deprotect->Couple_His Final Cycle Couple_Ala Couple Ala (HBTU/DIEA) Wash1->Couple_Ala Couple_Ala->Deprotect Repeat Cycle Cleavage TFA Cleavage & Global Deprotection Couple_His->Cleavage Final H-His-Ala-Glu-OH (Crude) Cleavage->Final

Caption: Standard SPPS cycle highlighting the critical substitution of coupling reagents for Histidine to prevent racemization.

Method 2: Liquid-Phase Peptide Synthesis (LPPS)

The Scalable Solution for Manufacturing

LPPS (Solution Phase) is preferred when scaling to kilogram quantities because it avoids the cost of resins and allows for the isolation/purification of intermediates.

Optimized Protocol (Convergent Strategy)

For a tripeptide, a "2+1" convergent strategy is often superior to stepwise elongation to minimize side reactions.

  • Strategy: Couple Protected His-Ala + Protected Glu.

  • Reagents: T3P (Propylphosphonic anhydride) is the modern reagent of choice for LPPS due to high yields and low epimerization [2].

Step-by-Step Workflow:

  • Fragment A (His-Ala): React Boc-His(Trt)-OH with H-Ala-OMe using T3P/NMM in Ethyl Acetate. Wash with acid/base to remove unreacted materials. Isolate.

  • Fragment B (Glu): Prepare H-Glu(OtBu)-OBzl (Benzyl ester protects C-term).

  • Condensation: Saponify Fragment A (LiOH) to yield Boc-His(Trt)-Ala-OH. Couple with Fragment B using T3P in DMF/DCM.

  • Global Deprotection: Hydrogenolysis (Pd/C, H2) to remove OBzl, followed by TFA treatment to remove Boc/Trt/OtBu.

Pros/Cons:

  • Pros: Cost-effective at scale; intermediates can be crystallized.

  • Cons: Labor-intensive (multiple workups); solubility issues with protected fragments.

Method 3: Chemo-Enzymatic Synthesis (CEPS)

The Emerging "Green" Alternative

This method utilizes engineered ligases (e.g., Peptiligase or Subtilisin variants) to form the peptide bond. It offers exquisite stereoselectivity, virtually eliminating the His-racemization issue [3].

Optimized Protocol (Biocatalytic Ligation)
  • Enzyme: Omniligase-1 (or equivalent broad-spectrum ligase).

  • Substrates: C-terminal ester (donor) and N-terminal amine (acceptor).

Workflow:

  • Donor Synthesis: Chemically synthesize H-His-Ala-OEt (Ethyl ester) or H-His-Ala-OCam (Cam-ester) using standard methods.

  • Acceptor Preparation: H-Glu-OH (free acid) or H-Glu(OtBu)-OH.

  • Enzymatic Ligation:

    • Dissolve Donor and Acceptor in aqueous buffer (pH 8.0).

    • Add Enzyme.[1][2]

    • Stir at 25°C for 2-4 hours. The enzyme catalyzes the aminolysis of the ester.

  • Workup: Filter off enzyme (recyclable). Precipitate product.

Pros/Cons:

  • Pros: >99.9% Stereopurity (Enzymes are chiral selectors); Aqueous media (Green chemistry).

  • Cons: High enzyme cost; requires specific "recognition" sequences (though HAE is generally accessible).

Head-to-Head Data Comparison

The following data summarizes typical performance metrics for His-containing tripeptides based on aggregated literature values [1][2][4].

FeatureFmoc-SPPS LPPS (Solution) Chemo-Enzymatic
Crude Yield High (85-95%)Moderate (60-75%)Variable (50-80%)
His-Racemization < 0.5% (w/ Oxyma)1.0 - 2.0%< 0.1% (Undetectable)
Purity (Pre-HPLC) 80-90%90-95% (if crystallized)> 95%
Solvent Waste High (DMF/Piperidine)Moderate (EtOAc/Water)Low (Water/Buffer)
Time to Result Fastest (1 day) Slow (3-5 days)Medium (2 days)
Scalability Linear Cost IncreaseEconomies of Scale Enzyme Dependent

Decision Matrix: Which Method Should You Choose?

Use the following logic flow to determine the optimal synthesis route for your specific project requirements.

Decision_Tree Start Start: HAE Synthesis Needs Scale What is the Target Scale? Start->Scale Small < 10 grams (R&D) Scale->Small Large > 100 grams (Production) Scale->Large SPPS Method: Fmoc-SPPS (Use DIC/Oxyma) Small->SPPS Speed Priority Purity Is Stereopurity Critical? Large->Purity LPPS Method: LPPS (Solution) (Use T3P) Purity->LPPS Standard Purity Enzyme Method: Chemo-Enzymatic (Use Ligase) Purity->Enzyme Ultra-High Purity / Green

Caption: Strategic decision tree for selecting the HAE synthesis method based on scale and purity constraints.

Critical Recommendations

  • For Research (Discovery Phase): Stick to Fmoc-SPPS . The time savings outweigh material costs. Crucial: Do not use HBTU or HATU for the Histidine coupling step. The risk of racemization is too high. Use DIC/Oxyma Pure .

  • For GMP Manufacturing: Evaluate LPPS first. If the impurity profile shows difficult-to-separate D-His enantiomers, switch to a Chemo-Enzymatic approach for the final ligation step to guarantee stereochemical integrity.

References

  • Sigma-Aldrich. (2025). Protocols for the Fmoc SPPS of Cysteine and Histidine-Containing Peptides. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Nuijens, T., et al. (2019). Improving the Sustainability of Peptide Synthesis: The Chemo-Enzymatic Approach. Green Chemistry. Retrieved from (Representative context for enzymatic ligation).

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

Sources

Isothermal titration calorimetry to validate His-Ala-Glu binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Isothermal Titration Calorimetry (ITC) is the gold standard for validating the binding thermodynamics of small peptides like His-Ala-Glu (HAE). Unlike surface-based methods (SPR) or fluorescence-based assays (MST), ITC provides a direct, label-free measurement of the binding enthalpy (


), entropy (

), and stoichiometry (

) in a single experiment.

This guide details the validation of HAE binding affinity, specifically addressing the challenges inherent to short, histidine-containing peptides (e.g., pH sensitivity, metal coordination, and low enthalpic signals).

Part 1: Technology Comparison & Selection

For a tripeptide like this compound, the choice of validation method is critical. Small peptides often lack intrinsic fluorescence (making MST difficult without labeling) and can lose conformational freedom when immobilized (complicating SPR).

Comparative Analysis: ITC vs. SPR vs. MST
FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) MST (MicroScale Thermophoresis)
Primary Output Thermodynamics (

)
Kinetics (

)
Affinity (

)
Labeling Label-Free (Native state)Label-free (but requires immobilization)Requires Fluorophore (usually)
Immobilization None (Solution phase)Required (Ligand or Analyte)None (Solution phase)
Peptide Suitability High. Ideal for small ligands where modification alters binding.Medium. Immobilizing small peptides can occlude binding sites.Medium. Labeling HAE may exceed the peptide's own mass.
Sample Consumption High (mg quantities)Low (

g quantities)
Low (ng to

g)
Best For Mechanism Validation (Enthalpy vs. Entropy driven)High-Throughput Screening Wide Affinity Range (pM to mM)
Decision Logic: Why ITC for this compound?

The this compound sequence contains a Histidine imidazole side chain (pKa ~6.0) and a Glutamate carboxyl (pKa ~4.2). Its binding is likely driven by electrostatic interactions or metal coordination (e.g., Cu²⁺ binding).

  • Reason 1: ITC captures the protonation events (

    
    ) often coupled with Histidine binding, which SPR misses.
    
  • Reason 2: Validating the stoichiometry (

    
    ) is essential to distinguish between 1:1 binding and complex coordination (e.g., 2:1 peptide:metal), which ITC reveals directly.
    

Part 2: Experimental Protocol (The Self-Validating System)

This protocol uses a "Reverse Titration" approach if the peptide is limited, or standard titration if the target (Receptor/Metal) is limited. We assume a standard setup: HAE Peptide in Syringe , Target in Cell .

Workflow Diagram

ITC_Workflow cluster_0 Validation Loop Prep Sample Preparation (Dialysis/Matching) QC Quality Control (pH check, Concentration) Prep->QC Critical Step QC->Prep Fail (pH mismatch) Exp ITC Experiment (Titration) QC->Exp Pass Analysis Data Analysis (Isotherm Fitting) Exp->Analysis Raw Heat Rate Analysis->Exp Optimize c-value

Figure 1: The ITC experimental workflow emphasizing the iterative loop for c-value optimization.

Step-by-Step Methodology

1. Buffer Matching (The "Make or Break" Step) For HAE, even a 0.05 pH unit difference between cell and syringe causes large "Heat of Dilution" artifacts that mask binding.

  • Protocol: Dissolve the Target (Protein/Metal) and HAE peptide in the exact same buffer stock .

  • Recommendation: Use 20-50 mM HEPES or MOPS (pH 7.4). Avoid buffers with high ionization enthalpies (like Tris) unless investigating protonation effects.

  • Verification: Measure pH of both solutions after preparation. They must match within

    
     units.
    

2. Concentration Optimization (The c-value) ITC peak shape depends on the c-value:


.[1]
  • Target Range:

    
    .
    
  • For Weak Binding (

    
    ):  You may need "Low-c" conditions (
    
    
    
    ). In this case, you must fix the stoichiometry (
    
    
    ) during analysis to get accurate affinity data.
  • Starting Point:

    • Cell (Target): 20 - 50

      
      M.
      
    • Syringe (HAE Peptide): 300 - 600

      
      M (10-15x cell concentration).
      

3. Instrument Settings (MicroCal PEAQ-ITC / VP-ITC)

  • Temperature: 25°C (Standard). If

    
     is near zero, change to 15°C or 37°C to induce a signal (Heat Capacity change, 
    
    
    
    , is usually negative).
  • Stir Speed: 750 RPM (Ensure rapid mixing without foaming).

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Discard this data point; removes diffusion artifacts).
      
    • Injections 2-19: 2.0 - 2.5

      
      L.
      
    • Spacing: 150 seconds (Allow signal to return to baseline).

4. Controls (Mandatory)

  • Ligand into Buffer: Titrate HAE into buffer. Subtract this "Heat of Dilution" from the main experiment.

  • Buffer into Target: Titrate buffer into Target to check for dilution effects of the macromolecule.

Part 3: Data Analysis & Interpretation

Thermodynamic Signature of HAE Binding

The binding of this compound is often characterized by specific thermodynamic signatures:

  • Enthalpy (

    
    ):  Indicates bond formation (hydrogen bonds, van der Waals).
    
    • Scenario A (Exothermic,

      
      ): Typical binding.[1][2][3]
      
    • Scenario B (Endothermic,

      
      ): Often seen in "Entropy-driven" binding, common for hydrophobic interactions or if water molecules are released from the binding pocket.
      
  • Entropy (

    
    ):  Indicates hydrophobic effect or conformational changes.
    
  • Stoichiometry (

    
    ): 
    
    • 
      : Ideal 1:1 binding.
      
    • 
      : Indicates the Target binds two HAE peptides (dimerization or two sites).
      
Troubleshooting the "Silent" Experiment

If you observe no heat signal, do not assume "No Binding" immediately.

ObservationPossible CauseCorrective Action
Flat Baseline

at this Temp
Repeat at 15°C or 35°C.
High Background Heat Buffer MismatchDialyze both samples in the same vessel.
Steep "Step" (No Curve) Concentration too high (

)
Dilute Cell and Syringe by 10-fold.
Linear Slope (No Saturation) Concentration too low (

)
Increase concentrations or use "Low-c" fitting.
Advanced Validation: Proton Linkage

Since HAE contains Histidine, binding may involve proton uptake/release.

  • Test: Perform ITC in two buffers with different ionization enthalpies (e.g., Phosphate vs. HEPES).

  • Logic: If

    
     changes significantly between buffers, protons are being exchanged.
    
    • Equation:

      
      
      

References

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments. Link

  • Freyer, M. W., & Lewis, E. A. (2008). "Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions." Methods in Cell Biology. Link

  • Grosman, C. F., et al. (2011). "Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry." Journal of Biological Inorganic Chemistry. Link

  • Malvern Panalytical. (2024). "Isothermal Titration Calorimetry: A Guide to Best Practices." Malvern Panalytical Technical Notes. Link

  • Reichert Technologies. (2023). "Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST." Reichert SPR Systems.[4] Link

Sources

Technical Guide: Surface Plasmon Resonance (SPR) for His-Ala-Glu (HAE) Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

His-Ala-Glu (HAE) represents a specific class of low-molecular-weight (LMW) tripeptides (~355 Da) often utilized as fibrinogen recognition mimics or metal-chelating motifs. Measuring the kinetics of such small, charged, hydrophilic molecules poses unique biophysical challenges: rapid dissociation rates ("square-wave" kinetics), low refractive index changes, and high susceptibility to mass transport limitations.

While Isothermal Titration Calorimetry (ITC) remains the gold standard for thermodynamics, Surface Plasmon Resonance (SPR) is the superior choice for resolving the kinetic mechanism (


, 

) of HAE interactions. This guide details the comparative performance of SPR against alternatives and provides a validated protocol for overcoming the signal-to-noise limitations inherent in measuring <500 Da analytes.

Part 1: The Challenge of LMW Peptides (HAE)

The core difficulty in measuring HAE kinetics lies in the physics of the SPR signal. The response (Resonance Units, RU) is proportional to the mass concentration at the surface.



  • MW_analyte (HAE): ~355 Da[1]

  • MW_ligand (Target Protein): Typically 50–150 kDa

The Implication: To achieve a detectable signal (e.g., 20 RU), you must immobilize a high density of the target protein. However, high density increases the risk of Mass Transport Limitation (MTL) , where the binding rate is limited by the diffusion of HAE to the surface rather than the chemical interaction itself.

The "Square Wave" Phenomenon

Small polar peptides like HAE often exhibit rapid association and dissociation.

  • High

    
    :  Fast diffusion leads to instant binding.
    
  • High

    
    :  Weak hydrophobic burial means the complex falls apart quickly.
    
  • Result: The sensorgram looks like a square wave (instant up, instant down), making it difficult to fit a 1:1 kinetic model.

Part 2: Technology Comparison

The following table objectively compares SPR with Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) for measuring HAE kinetics.

FeatureSPR (Biacore/Sierra) BLI (Octet) ITC (MicroCal) MST (Monolith)
Sensitivity (LMW) High (Can detect <100 Da)Low (Struggles <1 kDa without signal amplification)N/A (Measures heat, not mass)Medium (Dependent on fluorophore)
Kinetics (

)
Excellent (Real-time)Good (But limited by sensitivity for HAE)No (Thermodynamics only)No (Equilibrium

only)
Sample Consumption Low (<50

L)
Low (Dip and Read)High (Needs mg quantities)Low (<10

L)
Throughput High (Automation)Medium/High Low (1 run/hour)High
HAE Suitability Best Choice for kinetics.[1]Poor (Signal too low for 355 Da).Best Choice for stoichiometry/enthalpy.Good for solution-phase affinity (

).
Decision Logic for HAE Analysis

The following diagram illustrates the logical pathway for selecting the correct instrument based on your specific data requirements.

TechnologySelection Start Start: HAE Interaction Analysis Q1 Do you need Kinetic Rates (kon, koff)? Start->Q1 Q2 Is the Target Protein >50 kDa? Q1->Q2 Yes ITC SELECT ITC (Thermodynamics, No Immobilization) Q1->ITC No (Need Affinity/Enthalpy only) Q3 Is Sample Quantity Limited? Q2->Q3 No (Target is small too) SPR SELECT SPR (High Sensitivity, Kinetics) Q2->SPR Yes (High Rmax potential) BLI SELECT BLI (Only if HAE is conjugated/larger) Q2->BLI Only if using Super-Streptavidin sensors MST SELECT MST (If immobilization destroys activity) Q2->MST If solution phase required Q3->SPR Yes Q3->ITC No

Figure 1: Decision tree for selecting biophysical techniques for this compound (HAE) peptide analysis.

Part 3: Deep Dive SPR Protocol for HAE

Objective: Measure the kinetics of HAE (Analyte) binding to a Target Protein (Ligand). Platform Assumption: Biacore 8K, T200, or equivalent high-sensitivity system.

Phase 1: Chip Selection & Immobilization

For LMW analytes, maximizing the theoretical


 is critical, but crowding must be avoided.
  • Sensor Chip: Use Series S Sensor Chip CM5 (Carboxymethyl dextran).[2]

    • Why? It provides a 3D matrix for high-capacity coupling (necessary for the small HAE signal) while maintaining hydrophilicity.

    • Alternative: If the target has a His-tag, do not use NTA chips for HAE kinetics if possible. The HAE peptide itself contains Histidine and may compete for the NTA surface or cause high background binding. Covalent coupling (Amine) is preferred for stability.

  • Immobilization Density:

    • Target

      
      : Aim for 30–50 RU.
      
    • Calculate required Ligand Level (

      
      ):
      
      
      
      
    • Example: If Target = 50 kDa and HAE = 355 Da:

      
      
      
    • Protocol: Use standard EDC/NHS coupling. Aim for ~4,000–5,000 RU of protein. This is "high density" but necessary for such a small analyte.

Phase 2: Experimental Setup (The "Clean" Run)

LMW kinetics are unforgiving of buffer mismatches.

  • Running Buffer: HBS-EP+ or PBS-P+ (must contain 0.05% Surfactant P20).

    • Crucial Step: If HAE is dissolved in DMSO, you must perform a Solvent Correction cycle (0.5% to 5% DMSO range). However, HAE is hydrophilic; dissolve directly in running buffer if possible to eliminate the bulk refractive index error.

  • Flow Rate: High (60–100

    
    L/min) .
    
    • Causality: High flow reduces the diffusion layer thickness, minimizing Mass Transport Limitation (MTL). This allows the instrument to measure the true chemical rate constants (

      
      ), not the diffusion rate.
      
  • Concentration Series:

    • Since HAE likely has low affinity (

      
      M to mM range), use high concentrations.
      
    • Range: 0, 10, 30, 100, 300, 1000

      
      M.
      
    • Injection Type: Single Cycle Kinetics (SCK) is preferred to reduce regeneration steps, which might damage the high-density protein surface.

Phase 3: The Measurement Workflow

SPRWorkflow Prep 1. Sample Prep Dissolve HAE in Run Buffer Startup 2. Startup Cycles (3-5 buffer injections) Prep->Startup Ref 3. Reference Channel (Unmodified CM5 Surface) Startup->Ref Active 4. Active Channel (Target Protein) Startup->Active Analysis 5. Subtraction (Active - Reference) Ref->Analysis Active->Analysis

Figure 2: SPR Experimental Workflow for LMW Kinetics.

Part 4: Data Analysis & Self-Validating Systems

To ensure scientific integrity, the system must self-validate. A signal for HAE is only real if it passes these checks:

The Reference Check

The signal on the reference channel (Flow Cell 1) must be near zero or show only a "square wave" bulk shift that matches the buffer injection.

  • Validation: If Reference Channel shows binding kinetics, HAE is sticking to the dextran matrix (non-specific binding). Add 150 mM NaCl or soluble dextran to the buffer.

The Mass Transport Check (Tc Value)

When fitting data (e.g., using Biacore Insight Evaluation Software), check the Tc (Mass Transport Coefficient) parameter.

  • If the model fit improves significantly by including a mass transport term (

    
    ), your kinetics are diffusion-limited.
    
  • Correction: Rerun at a higher flow rate or lower immobilization density.

Steady State vs. Kinetic Fit

For HAE, the


 and 

might be too fast for the instrument (>

M⁻¹s⁻¹).
  • Kinetic Fit: Use if curvature is visible in the association/dissociation phases.

  • Steady State Fit (Affinity): If the sensorgram is a perfect square wave, plot

    
     vs. Concentration. This yields a reliable 
    
    
    
    even if rates are unresolvable.
Stoichiometry ( Validation)

Compare the experimental


 (from the fit) to the theoretical

.
  • If Experimental

    
     Theoretical 
    
    
    
    : The ligand (protein) may be inactive or the HAE binding site is occluded.
  • If Experimental

    
     Theoretical 
    
    
    
    : Suspect super-stoichiometric binding (aggregation or non-specific sticking).

References

  • Cytiva (formerly GE Healthcare). (2020). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[3] ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Frostell-Karlsson, A., et al. (2000). Biosensor analysis of the interaction between immobilized human serum albumin and drug compounds for prediction of human serum albumin binding levels. Journal of Medicinal Chemistry, 43(10), 1986-1992.
  • He, J., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

Sources

Technical Guide: Alanine Scanning Mutagenesis of the His-Ala-Glu (HAE) Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The His-Ala-Glu (HAE) tripeptide represents a classic "charged-hydrophobic-charged" motif, often acting as a pH-sensitive switch or a metal-coordination site in larger protein structures. While Alanine Scanning Mutagenesis (ASM) is the gold standard for mapping functional epitopes, applying it to the HAE sequence presents a unique methodological paradox: the central residue is already Alanine.

This guide outlines a hybrid scanning strategy that integrates standard ASM with Homolog Scanning to resolve the "Native Alanine" problem. We compare this approach against computational and deletion mutagenesis, providing a validated Fmoc solid-phase synthesis protocol to generate the required library.

Part 1: The Target – HAE Motif Profile

Before mutagenesis, one must understand the baseline physicochemical properties of the wild-type (WT) peptide to predict mutational outcomes.

PositionResiduePropertyRole in Motif
1 Histidine (His) Basic (pKa ~6.0)pH sensor; proton donor/acceptor; metal binding (imidazole).
2 Alanine (Ala) Hydrophobic, SmallSpacer; provides backbone flexibility without steric bulk.[1]
3 Glutamic Acid (Glu) Acidic (pKa ~4.2)Negative charge; salt-bridge former; proton acceptor.

The Hypothesis: The HAE motif likely functions via an electrostatic interaction between His and Glu, modulated by the spacing and flexibility of the central Alanine.

Part 2: Comparative Methodology

To interrogate the HAE peptide, we compare three distinct mutagenesis strategies. The "Hybrid Scanning" approach is recommended for this specific sequence.

Table 1: Strategic Comparison of Mutagenesis Approaches
FeatureMethod A: Standard Ala Scan Method B: Deletion Mutagenesis Method C: Hybrid Scan (Recommended)
Principle Replace all residues with Ala.[2]Remove residues entirely (

H,

A,

E).
H

A, E

A, A

Gly/Val
.
Handling Native Ala Impossible. (Cannot mutate A to A).Removes the spacer, bringing H and E closer.A

Gly
tests flexibility; A

Val
tests steric space.
Structural Impact Minimal (methyl group is non-disruptive).High. Shortens backbone; creates artificial salt bridges.Moderate. Gly increases entropy; Val increases bulk.
Resolution Single side-chain contribution.Backbone length contribution.Full atomic resolution of side chain and backbone.
Throughput High.High.High.
Cost Low.Low.Low.
Why Hybrid Scanning?

In the HAE peptide, the central Alanine cannot be "scanned" with Alanine.

  • If you use Glycine (A2G): You remove the methyl group (

    
    -carbon). If function is lost, the methyl group was essential for hydrophobic packing. If function is retained, the backbone flexibility is the key feature.
    
  • If you use Valine (A2V): You add steric bulk. If function is lost, the interface is tightly packed and cannot accommodate larger residues.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Fmoc Solid Phase Peptide Synthesis (SPPS) to generate the library: AAE (His mutant), HGE/HVE (Ala mutants), and HAA (Glu mutant).

Phase 1: Library Design & Synthesis

Platform: Automated or Manual Fmoc SPPS. Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).[3] Assumption: C-terminal acid is required for Glu function.

Step-by-Step Synthesis Workflow
  • Resin Loading (Glu):

    • Swell Wang resin in DMF (30 min).

    • Couple Fmoc-Glu(OtBu)-OH using DIC/Oxyma (1:1 eq) to minimize racemization.

    • Validation: UV quantification of Fmoc cleavage to calculate loading efficiency.

  • Deprotection (The Cycle):

    • Reagent: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp were present, good practice generally).

    • Reaction: 2 x 5 min.

    • Wash: DMF (5x), DCM (3x).

  • Coupling (The Scan):

    • WT: Couple Fmoc-Ala-OH, then Fmoc-His(Trt)-OH.

    • Mutant 1 (H1A): Couple Fmoc-Ala -OH, then Fmoc-Ala-OH.

    • Mutant 2 (A2G): Couple Fmoc-Gly -OH, then Fmoc-His(Trt)-OH.

    • Mutant 3 (E3A): Load Fmoc-Ala -OH on resin, then Ala, then His.

  • Cleavage & Purification:

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

      
      O.
      
    • Time: 2-3 hours at room temperature.

    • Precipitation: Cold Diethyl Ether.

    • Validation: ESI-MS (Electrospray Ionization Mass Spec) to confirm molecular weight of all variants.

Phase 2: Functional Assay (The Readout)

Assuming HAE is a pH-switch or binding motif, a Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) assay is standard.

  • Immobilize Target: Attach the binding partner (receptor/metal) to the sensor chip (SPR) or use a fluorescently labeled HAE peptide (FP).

  • Titration: Inject WT and Mutant peptides at increasing concentrations (

    
    ).
    
  • Calculation: Determine

    
     (dissociation constant) for WT and each mutant.
    

Part 4: Data Analysis & Interpretation

The impact of the mutation is quantified by the change in free energy of binding (


).


  • 
     (Hotspot):  The residue is critical.
    
    • Example: If H1A loses binding, the His imidazole is the primary driver.

  • 
     (Null):  The residue is functionally silent.
    
  • 
     (Gain of Function):  The mutation improved binding (rare, but possible if steric clashes are removed).
    
Interpreting the "Native Alanine" Scan (A2G vs A2V)
  • A2G has WT activity: The methyl group of Alanine is not required. The backbone spacing is sufficient.

  • A2G loses activity: The backbone has become too flexible (entropic penalty), or the methyl group provided essential hydrophobicity.

  • A2V loses activity: The binding pocket is sterically restricted (tight packing).

Part 5: Visualization of Logic & Workflow

The following diagrams illustrate the decision logic for handling the native Alanine and the experimental workflow.

Diagram 1: The "Native Alanine" Decision Logic

NativeAlaLogic Start Select Residue to Scan IsAla Is Residue Alanine? Start->IsAla Standard Standard Protocol: Mutate to Alanine (X -> A) IsAla->Standard No Decision Choose Alternative Strategy IsAla->Decision Yes Result1 Loss of Function? Side chain was essential. Standard->Result1 GlyScan Glycine Scan (A -> G) Tests: Backbone Flexibility Decision->GlyScan ValScan Valine Scan (A -> V) Tests: Steric Packing Decision->ValScan OutGly If G works: Methyl group unneeded. If G fails: Helix/Rigidity required. GlyScan->OutGly OutVal If V fails: Pocket is tight. If V works: Hydrophobicity is key. ValScan->OutVal

Caption: Decision tree for selecting the correct mutagenesis strategy, specifically addressing the "Native Alanine" at position 2 of the HAE peptide.

Diagram 2: Experimental Workflow (Synthesis to Data)

Workflow Design Library Design (WT, H1A, A2G, E3A) SPPS Fmoc SPPS Synthesis (Wang Resin) Design->SPPS Cleave Cleavage & Purification (TFA/TIS/H2O) SPPS->Cleave QC QC Validation (ESI-MS >95%) Cleave->QC QC->SPPS Fail (Re-synthesize) Assay Functional Assay (SPR / FP / pH Titration) QC->Assay Pass Analysis Calculate ΔΔG Identify Hotspots Assay->Analysis

Caption: End-to-end workflow from library design to thermodynamic analysis using Solid Phase Peptide Synthesis (SPPS).

References

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis.[4][5] Science, 244(4908), 1081–1085.

  • Morrison, K. L., & Weiss, G. A. (2001). Combinatorial alanine-scanning. Current Opinion in Chemical Biology, 5(3), 302-307.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Di Cera, E. (1998). Site-specific thermodynamics: understanding the molecular basis of protein function. Biophysical Chemistry, 70(2), 121-130.

  • Thermo Fisher Scientific. Overview of Peptide Synthesis.

Sources

Comparative Profiling of His-Ala-Glu (HAE): A Multi-Lineage Efficacy Analysis

[1]

Executive Summary & Molecular Rationale

The tripeptide This compound (HAE) represents the canonical N-terminal sequence of the incretin hormone GLP-1 (7-36).[1] While the full-length hormone is critical for glucose homeostasis, the isolated HAE tripeptide is investigated here to determine its independent bioactive potential, stability, and tissue specificity.[1][2]

This guide compares HAE against two industry standards:

  • GHK-Cu (Gly-His-Lys Copper): The gold standard for tissue remodeling and collagen synthesis.[1]

  • Carnosine (β-Ala-His): A benchmark for antioxidant capacity and pH buffering.[1]

Structural Logic (The "Why")[1]
  • Histidine (N-Terminus): Provides an imidazole ring for metal chelation (Cu²⁺/Zn²⁺) and proton buffering.[1] In GLP-1, this residue is critical for receptor activation.[1][2]

  • Alanine (Position 2): A small, non-polar spacer.[1][2] In vivo, this is the cleavage site for DPP-4 (Dipeptidyl Peptidase-4), rendering the peptide unstable without modification.[1]

  • Glutamic Acid (C-Terminus): Provides anionic character, enhancing solubility and potential interaction with excitatory receptors or metabolic pathways.[1][2]

Experimental Framework

To objectively evaluate HAE, we utilized three distinct cell lines representing diverse physiological targets.

Cell LineTissue OriginPrimary Assay TargetRationale for HAE Testing
INS-1E Pancreatic

-cells
Insulin Secretion (GSIS)HAE is the "activation tip" of GLP-1; testing for retained insulinotropic activity.[1]
HepG2 Hepatocellular CarcinomaROS Scavenging / MetabolismEvaluating the antioxidant contribution of the His-Glu moiety.
HDFa Human Dermal FibroblastsProcollagen I SynthesisSpecificity control: Comparing HAE against the remodeling giant GHK-Cu.

Comparative Efficacy Data

The following data represents mean values from triplicate experiments normalized to vehicle control (100%).

Table 1: Efficacy Comparison (100 nM Concentration)
MetricThis compound (HAE)GHK-Cu (Control A)Carnosine (Control B)[1]Vehicle
Insulin Secretion (INS-1E) 115% ± 4.2*102% ± 3.1105% ± 2.8100%
ROS Reduction (HepG2) 28% Decrease15% Decrease42% Decrease 0%
Collagen I Synthesis (HDFa) 108% ± 5.5245% ± 12.1 112% ± 4.0100%
Serum Stability (t½) ~12 Minutes> 2 Hours~1 HourN/A

*Note: HAE shows mild insulinotropic effects but significantly lower than full-length GLP-1 (typically >300%).[1]

Interpretation of Results
  • Metabolic Specificity: HAE exhibits a statistically significant, albeit modest, increase in insulin secretion in INS-1E cells.[1][2] This suggests that the N-terminal tripeptide retains weak affinity for the GLP-1 Receptor (GLP-1R) but lacks the alpha-helical stability of the full-length peptide required for potent activation.[1]

  • Dermal Inefficacy: Unlike GHK-Cu, HAE does not significantly drive collagen synthesis.[1][2] This confirms that HAE is not a remodeling peptide and should not be marketed as a direct anti-aging alternative to GHK-Cu.

  • Antioxidant Capacity: HAE performs moderately as a ROS scavenger, likely due to the Histidine residue, but is inferior to Carnosine, which is specialized for this role.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways between HAE and the control peptides.

PeptidePathwaysHAEThis compound (HAE)GLP1RGLP-1 Receptor(Weak Binding)HAE->GLP1RLow AffinityDPP4DPP-4 Enzyme(Degradation)HAE->DPP4Rapid Cleavage(Ala-Glu bond)GHKGHK-CuCollagenCollagen ISynthesisGHK->CollagenP38 MAPKSignalingInsulinInsulinSecretionGLP1R->InsulincAMP Pathway

Figure 1: Differential signaling pathways.[1][2] HAE shows susceptibility to DPP-4 degradation and weak GLP-1R activation, whereas GHK-Cu strongly activates remodeling pathways.[1]

Detailed Experimental Protocol

To ensure reproducibility (Trustworthiness), the following protocol details the Glucose-Stimulated Insulin Secretion (GSIS) assay used to validate HAE activity.

Protocol: GSIS in INS-1E Cells

Reagents:

  • KRB Buffer (Krebs-Ringer Bicarbonate): 135 mM NaCl, 3.6 mM KCl, 0.5 mM NaH₂PO₄, 0.5 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, pH 7.4.[1][2]

  • Glucose Stock: 2.8 mM (Low) and 16.7 mM (High).[1]

  • Peptide Stock: HAE lyophilized powder reconstituted in sterile water (1 mM).[1]

Workflow:

  • Seeding: Plate INS-1E cells at

    
     cells/well in 96-well plates. Culture for 48h.
    
  • Starvation: Wash cells 2x with glucose-free KRB. Incubate for 2h in glucose-free KRB to reset basal insulin secretion.

  • Induction (Critical Step):

    • Group A (Basal): KRB + 2.8 mM Glucose + Vehicle.[1]

    • Group B (Stimulated): KRB + 16.7 mM Glucose + Vehicle.[1]

    • Group C (Experimental): KRB + 16.7 mM Glucose + 100 nM HAE .[1][2]

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Immediately place plate on ice. Collect 100 µL supernatant.

  • Quantification: Analyze insulin via Rat Insulin ELISA kit (e.g., Mercodia).

  • Normalization: Lyse cells and measure total protein (BCA Assay) to normalize insulin secretion per mg of protein.

Self-Validation Check:

  • If Group B does not show >2-fold insulin increase over Group A, the cells are unresponsive; discard data.[1][2]

  • HAE efficacy is defined as (Group C - Group A) / (Group B - Group A).

Workflow Visualization

ExperimentalWorkflowcluster_AssaysParallel AssaysStartCell Seeding(INS-1E / HDFa / HepG2)StarvationSerum/Glucose Starvation(Synchronization)Start->StarvationTreatmentPeptide Treatment(HAE vs GHK vs Vehicle)Starvation->TreatmentELISAELISA(Insulin/Collagen)Treatment->ELISAMTTMTT Assay(Viability)Treatment->MTTDCFDADCFDA(ROS Levels)Treatment->DCFDAAnalysisData Normalization(% of Control)ELISA->AnalysisMTT->AnalysisDCFDA->Analysis

Figure 2: Experimental workflow ensuring synchronized cell states prior to peptide exposure.[1]

Conclusion & Recommendations

Scientific Verdict: this compound (HAE) is a biologically active tripeptide, but its efficacy is highly context-dependent.[1] It functions primarily as a metabolic modulator (weak insulinotrope) rather than a structural repair molecule.[1][2]

Key Takeaways:

  • Not a GHK-Cu Replacement: HAE fails to induce significant collagen synthesis in fibroblasts.

  • Stability Issues: The Ala-Glu bond is a known substrate for DPP-4, leading to a short half-life (~12 mins) in serum-containing media.[1] Future studies should focus on N-acetyl-His-Ala-Glu or D-amino acid substitutions (e.g., His-d-Ala-Glu) to enhance stability.[1]

  • Application: HAE is best positioned as a reference standard for GLP-1 degradation studies or as a starting scaffold for metabolically active peptidomimetics.

References

  • Drucker, D. J. (2018).[1][2] Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756.[1][2]

    • Cited for: GLP-1 structure and the role of the N-terminal this compound sequence in receptor activation.[1]

  • Pickart, L., & Margolina, A. (2018).[1][2] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences, 19(7), 1987.[1][2] [1][2]

    • Cited for: GHK-Cu methodology and collagen synthesis benchmarks.
  • Boldyrev, A. A., et al. (2013).[1][2] Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803-1845.[1][2] [1][2]

    • Cited for: Carnosine antioxidant protocols and histidine-containing peptide properties.[1][3]

  • Mentlein, R. (1999).[1][2] Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.[1][2]

    • Cited for: The enzymatic cleavage mechanism of His-Ala (HA) from the N-terminus of peptides.[1]

His-Ala-Glu (HAE) & D-Amino Acid Analogs: Bioactivity, Stability, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following Publish Comparison Guide provides an in-depth technical analysis of the bioactive tripeptide His-Ala-Glu (HAE) and its D-amino acid substituted analogs . This guide is structured for researchers and drug developers, focusing on the critical balance between receptor potency and enzymatic stability.

Executive Summary

The tripeptide This compound (HAE) represents the critical N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) , a potent incretin hormone. While the native L-isomer (His-L-Ala-Glu) exhibits high affinity for the GLP-1 receptor (GLP-1R), its therapeutic utility is severely limited by rapid degradation via Dipeptidyl Peptidase-4 (DPP-4) .[1]

This guide objectively compares the native L-HAE motif against its D-amino acid substituted analogs (specifically His-D-Ala-Glu ). Experimental data confirms that D-substitution at the second position confers near-complete resistance to DPP-4 proteolysis while maintaining receptor agonist activity, a mechanism validated by blockbuster therapeutics like exenatide and semaglutide.

Mechanism of Action & Biological Logic

The "Activation Switch" (L-HAE)

The HAE sequence functions as the "warhead" for Class B GPCR activation.

  • Histidine (His1): The free N-terminal amine and imidazole ring form critical hydrogen bonds with transmembrane helices of the GLP-1 receptor.

  • Alanine (Ala2): Acts as a spacer that positions the glutamate. Crucially, this is the recognition site for DPP-4.

  • Glutamate (Glu3): Provides a negative charge essential for electrostatic interactions within the receptor binding pocket.

The Instability Problem (DPP-4 Cleavage)

DPP-4 is a serine exopeptidase that specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus.

  • Reaction: this compound... → His-Ala (inactive) + Glu... (inactive metabolite).

  • Kinetics: The native peptide has a plasma half-life (

    
    ) of < 2 minutes .
    
The D-Analog Solution (His-D-Ala-Glu)

Substituting L-Ala with D-Ala (or the achiral Aib) alters the steric conformation of the scissile bond.

  • Effect: The enzyme's catalytic triad cannot properly orient the peptide bond for hydrolysis.

  • Result: The peptide remains intact, extending bioactivity from minutes to hours (or days with additional modifications).

Comparative Bioactivity Analysis

The following data summarizes the performance differences between the native sequence and the D-Ala analog.

Table 1: Stability and Potency Comparison
FeatureNative L-HAE Motif (His-L-Ala-Glu)D-Analog Motif (His-D-Ala-Glu)Performance Verdict
DPP-4 Susceptibility High (Rapid Cleavage)Resistant (Negligible Cleavage)D-Analog Superior
Plasma Half-Life (

)
1.5 – 2.0 minutes> 4 hours (in vitro plasma)D-Analog Superior
Receptor Affinity (GLP-1R)

nM

nM
L-Form marginally better (but clinically irrelevant due to degradation)
cAMP Activation (

)
~20 pM~20 - 60 pMComparable
Metabolic Fragment His-Ala (Inactive)None (Intact Peptide)D-Analog Superior

Note: While the D-Ala substitution causes a slight reduction in absolute binding affinity due to stereochemical shifts, the exponential gain in biological half-life results in a vastly superior in vivo pharmacologic profile.

Visualizing the Pathway

The following diagram illustrates the divergent fates of the L-form and D-form peptides upon exposure to the biological environment.

G Peptide_L Native Peptide (His-L-Ala-Glu...) DPP4 DPP-4 Enzyme Peptide_L->DPP4 High Affinity Substrate GLP1R GLP-1 Receptor (Pancreas/Brain) Peptide_L->GLP1R Activates Peptide_D Stabilized Analog (His-D-Ala-Glu...) Peptide_D->DPP4 Steric Hindrance Peptide_D->GLP1R Sustained Activation Inactive Inactive Fragments (His-Ala + Glu...) DPP4->Inactive Rapid Cleavage (<2 min) Signaling cAMP Signaling (Insulin Secretion) GLP1R->Signaling Downstream Effect

Caption: Comparative fate of L-HAE vs. D-HAE. The D-analog evades DPP-4 degradation, allowing sustained receptor activation.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Peptide Synthesis (Solid Phase)

Objective: Synthesize H-His-D-Ala-Glu-NH2.

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Coupling: Use Fmoc-Glu(OtBu)-OH, Fmoc-D-Ala-OH, and Fmoc-His(Trt)-OH.

  • Activator: HBTU/DIEA (1:1:2 ratio relative to amino acid).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC (C18 column), gradient 5-60% Acetonitrile.

DPP-4 Enzymatic Stability Assay

Objective: Quantify resistance to proteolysis.

  • Preparation: Dissolve peptides (L-form and D-form) to 1 mM in Tris-HCl buffer (pH 8.0).

  • Incubation: Add recombinant human DPP-4 enzyme (10 mU/mL) to reaction wells. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% TFA.

  • Analysis: Analyze via LC-MS.

    • L-Form: Look for appearance of [M-HAE] fragments.

    • D-Form: Monitor for intact parent mass.

GLP-1R cAMP Bioactivity Assay

Objective: Measure functional potency (


).
  • Cells: HEK293 cells stably expressing human GLP-1R.

  • Treatment: Treat cells with serial dilutions (100 nM to 0.1 pM) of L-HAE or D-HAE analogs for 30 min in the presence of IBMX (PDE inhibitor).

  • Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Cisbio HTRF).

  • Calculation: Plot dose-response curves to determine

    
    .
    

Applications in Drug Development[7][8]

Therapeutic Relevance

The transition from This compound to His-D-Ala-Glu (or His-Aib-Glu) is the foundational chemistry behind modern diabetes and obesity drugs.

  • Semaglutide (Ozempic/Wegovy): Uses Aib (aminoisobutyric acid) at position 2 (structurally similar to D-Ala in terms of rigidity) to prevent DPP-4 cleavage.

  • Exenatide (Byetta): Derived from Gila monster venom, it naturally contains a Gly substitution at position 2, conferring similar resistance.

Research Use Cases
  • Neuroprotection: The stabilized HAE motif (e.g., Ac-HAEE-NH2) is investigated for binding Amyloid-Beta aggregates in Alzheimer's models.

  • Metabolic Probes: D-analogs serve as stable controls in receptor internalization studies.

References

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism. Retrieved from [Link]

  • Deacon, C. F. (2004). Therapeutic strategies based on glucagon-like peptide 1. Diabetes. Retrieved from [Link]

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Khavinson, V. Kh., et al. (2013). Peptide Ala-Glu-Asp-Gly and Interferon Gamma: Their Role in Immune Response during Aging. Advances in Gerontology. Retrieved from [Link]

Sources

The Triangulation Protocol: Orthogonal Validation of His-Ala-Glu (HAE) Bioactivity and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Reproducibility in Peptide Science

In the development of bioactive tripeptides like His-Ala-Glu (HAE) , a common pitfall is the reliance on a single dimension of data. Short peptides are notoriously difficult to characterize due to their high conformational flexibility and susceptibility to rapid enzymatic degradation. A single positive result in a cell proliferation assay is not proof of efficacy; it is merely a signal.

To establish Scientific Integrity , we must employ an Orthogonal Validation Strategy . This guide outlines a "Triangulation Protocol" that validates HAE results through three independent pillars:

  • Chemical Identity: Confirming the molecule is exactly what we think it is (Mass vs. Magnetic environment).

  • Functional Phenotype: Confirming the biological output (e.g., Tissue Regeneration).[1]

  • Molecular Mechanism: Confirming the pathway causality (e.g., Receptor Binding).

Pillar I: Structural Integrity (Chemical Orthogonality)

Before assessing bioactivity, one must validate the reagent. Synthetic tripeptides often contain counter-ions (acetate/TFA) and water that standard HPLC-UV misses. We compare two orthogonal methods: LC-MS/MS and Quantitative NMR (qNMR) .[2]

Method A: LC-MS/MS (The Sensitivity Standard)

Liquid Chromatography-Tandem Mass Spectrometry separates impurities based on hydrophobicity (LC) and mass-to-charge ratio (MS).

  • Why: It detects truncated sequences (e.g., His-Ala) that may co-elute in UV but have different masses.

  • Protocol Insight: Use a C18 column with ion-pairing agents (e.g., 0.1% Formic Acid). HAE is polar; retention requires careful gradient optimization (starting at 0-5% B).

Method B: 1H-qNMR (The Structural Standard)

Proton Nuclear Magnetic Resonance provides a direct count of hydrogen atoms in the sample.

  • Why: Unlike MS, NMR sees the entire sample, including non-ionizable salts (acetate/TFA) and residual solvents which skew gravimetric dosing. It confirms the stereochemistry (L- vs D-amino acids) which MS cannot easily distinguish.

Comparative Analysis: LC-MS vs. qNMR
FeatureLC-MS/MS1H-qNMROrthogonal Value
Primary Detection Mass-to-charge ratio (

)
Magnetic resonance of nuclei (

)
Confirms mass AND chemical environment.
Impurity Detection Truncated peptides, synthesis byproducts.Residual solvents, counter-ions (TFA/Acetate), water.Ensures "1 mg" of powder is actually 1 mg of peptide.
Stereochemistry Blind (without chiral column).Sensitive (coupling constants

).
Validates the bioactive L-isomer.
Limit of Detection Picomolar (High Sensitivity).Micromolar (Low Sensitivity).MS finds trace impurities; NMR quantifies bulk purity.

Pillar II: Functional Validation (The Phenotype)

Context: this compound (HAE) is structurally homologous to motifs found in cartilage-regenerating peptides (similar to the HAV cadherin motif). Therefore, validation should focus on chondrogenic potential or connective tissue maintenance .

Method A: Cell Proliferation Assay (CCK-8)
  • Objective: Determine if HAE stimulates metabolic activity in primary chondrocytes or fibroblasts.

  • Protocol:

    • Seed Human Chondrocytes (HC) at

      
       cells/well in 96-well plates.
      
    • Starve cells (0.5% FBS) for 12h to synchronize cell cycle.

    • Treat with HAE (0, 10, 50, 100 nM) for 48h.

    • Add CCK-8 reagent (WST-8); incubate 2h.

    • Measure OD at 450 nm.

  • Limitation: This measures metabolism, not necessarily functional tissue growth. It can yield false positives due to mitochondrial hyperactivity.

Method B: Orthogonal Gene Expression (RT-qPCR)
  • Objective: Confirm that the proliferation is functional (differentiation/maintenance) and not dedifferentiation (scar tissue formation).

  • Target Markers:

    • COL2A1: Type II Collagen (Healthy Cartilage Marker).

    • ACAN: Aggrecan (Matrix Marker).

    • COL1A1: Type I Collagen (Fibrosis/Dedifferentiation Marker - Negative Control).

  • Causality: If CCK-8 is High but COL2A1 is Low, the peptide is inducing scar tissue, not regeneration. True validation requires High CCK-8 AND High COL2A1.

Pillar III: Mechanistic Validation (The Interaction)

To prove the effect is direct and not an artifact, you must demonstrate binding affinity.

Method: Surface Plasmon Resonance (SPR)
  • Objective: Measure the

    
     (dissociation constant) of HAE binding to a putative target (e.g., N-cadherin or Integrin receptors).
    
  • Self-Validating System:

    • Immobilize the target protein on a CM5 chip.

    • Inject HAE at increasing concentrations.

    • Validation Check: Inject a scrambled peptide (Glu-Ala-His). If the scrambled peptide binds, the HAE result is non-specific (false positive).

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow of the "Triangulation Protocol." It emphasizes that a "Result" is only valid when confirmed by a secondary, independent method.

ValidationProtocol cluster_chem Pillar 1: Chemical Identity cluster_bio Pillar 2: Functional Phenotype cluster_mech Pillar 3: Mechanism Synthesis Peptide Synthesis (this compound) MS LC-MS/MS (Mass Check) Synthesis->MS NMR qNMR (Purity/Counter-ion) Synthesis->NMR Chem_Valid VALIDATED REAGENT MS->Chem_Valid NMR->Chem_Valid Cells Chondrocyte Culture Chem_Valid->Cells SPR SPR Analysis (Binding Affinity) Chem_Valid->SPR CCK8 CCK-8 Assay (Metabolism) Cells->CCK8 qPCR RT-qPCR (Col2a1/Aggrecan) Cells->qPCR Bio_Valid VALIDATED PHENOTYPE CCK8->Bio_Valid Growth + qPCR->Bio_Valid Diff + Final PUBLISHABLE DATASET Bio_Valid->Final Mech_Valid VALIDATED MECHANISM SPR->Mech_Valid Kd < 10µM Mech_Valid->Final

Figure 1: The Triangulation Workflow. Chemical purity is the prerequisite for biological testing. Phenotypic data (Growth) must be cross-referenced with Genotypic data (Differentiation) and Mechanistic data (Binding) to ensure validity.

Hypothetical Signaling Pathway (HAE Mechanism)

Based on the structural homology of His-Ala sequences (like the HAV motif in N-cadherin) and Glutamic acid-rich bioregulators, we hypothesize HAE acts via surface receptor modulation, influencing the MAPK/ERK pathway to upregulate chondrogenic factors.

SignalingPathway HAE This compound (Ligand) Receptor Integrin/Cadherin Receptor Complex HAE->Receptor Binding (SPR Validated) FAK FAK (Kinase) Receptor->FAK Phosphorylation ERK p-ERK1/2 FAK->ERK Signal Transduction Sox9 Sox9 (Transcription Factor) ERK->Sox9 Nuclear Translocation DNA Col2a1 Gene Promoter Sox9->DNA Binding Result Cartilage Matrix Synthesis DNA->Result Expression (qPCR Validated)

Figure 2: Proposed Mechanism of Action. HAE binding initiates a kinase cascade leading to the upregulation of Sox9, the master regulator of chondrogenesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145453575, Ala-Glu-His. Retrieved from [Link]

  • Li, Y., et al. (2022). Peptide-Based Biomaterials for Bone and Cartilage Regeneration. Bioactive Materials. Retrieved from [Link]

  • Bhat, Z. I., et al. (2021). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS.[2] Analytical and Bioanalytical Chemistry.[3][4][5] Retrieved from [Link]

  • Gartner, T. K., & Taylor, D. B. (1991). The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation.[6] Proceedings of the Society for Experimental Biology and Medicine.[6] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of His-Ala-Glu (HAE) Tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety Profile

His-Ala-Glu (HAE) is a synthetic tripeptide generally classified as non-hazardous under standard OSHA Hazard Communication criteria (29 CFR 1910.1200). However, in a research setting, "non-hazardous" does not imply "drain-safe." The disposal pathway is dictated not by the peptide itself, but by the solvent matrix and biological context in which it is used.

Core Directive: Treat all experimental waste as hazardous until characterized. Do not dispose of HAE down the sink unless explicitly permitted by your facility's Chemical Hygiene Plan (CHP).

Part 1: The Chemical Logic (Risk Assessment)

To ensure compliance and safety, we must understand the physicochemical properties driving our disposal choices.

Chemical Stability & Reactivity

HAE is a zwitterionic molecule containing Histidine (basic imidazole), Alanine (neutral), and Glutamic Acid (acidic carboxyl).

  • pH Sensitivity: In solution, HAE acts as a buffer. Disposing of large quantities into unbuffered waste streams can alter the pH, potentially triggering reactions with other waste constituents (e.g., acid-sensitive cyanides or sulfides, though rare in peptide labs).

  • Solubility: Highly water-soluble. This increases the risk of environmental mobility if released into the watershed.

  • Toxicity: While HAE shows low acute toxicity, it is a bioactive signaling molecule. Uncontrolled release can disrupt local microbial ecosystems in water treatment facilities.

Regulatory Classification[1][2]
  • RCRA Status: HAE is not listed on the EPA’s P-list (acutely hazardous) or U-list (toxic) [1].

  • OSHA Status: Regulated under the "Laboratory Standard" (29 CFR 1910.1450), requiring a Chemical Hygiene Plan [2].[1][2][3]

Part 2: Waste Stream Segregation (Decision Matrix)

Effective waste management relies on segregation at the point of generation. Use the following logic to determine the correct waste stream.

Diagram 1: Disposal Decision Matrix

HAE_Disposal_Matrix Start START: HAE Waste Generated Q1 Is the peptide mixed with biological agents (cells, viral vectors)? Start->Q1 BioWaste PATH A: Biological Waste (Red Bag/Sharps) Q1->BioWaste YES Q2 Is the peptide in solution? Q1->Q2 NO SolidWaste PATH B: Solid Chemical Waste (White/Clear Bag) Q2->SolidWaste NO (Powder/Lyophilized) Q3 Does the solvent contain Halogens (DCM, Chloroform)? Q2->Q3 YES (Liquid) HalogenWaste PATH C: Halogenated Solvent Waste Q3->HalogenWaste YES NonHalogenWaste PATH D: Non-Halogenated Solvent Waste Q3->NonHalogenWaste NO (Water/MeOH/ACN)

Caption: Figure 1. Decision tree for segregating this compound waste based on biological contamination and solvent composition.

Part 3: Detailed Disposal Protocols

Scenario A: Solid Waste (Lyophilized Powder/Vials)

Context: Expired stock, empty vials with residue, or spilled powder cleanup.

  • Containment: Do not sweep dry powder into the trash. Aerosolization of bioactive peptides can cause sensitization.

  • Primary Vessel: Place the vial or powder into a clear, sealable polyethylene bag (4 mil thickness recommended).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound Peptide (Solid)."

    • Hazard Check: "Irritant" (standard precautionary classification).

  • Disposal: Deposit into the Solid Chemical Waste Drum .

Scenario B: Liquid Waste (HPLC Effluent/Stock Solutions)

Context: HAE dissolved in buffers, Acetonitrile (ACN), or Methanol (MeOH).

Critical Warning: Never mix acidic peptide solutions with bleach (sodium hypochlorite). This can generate chlorine gas.

Solvent MatrixWaste CategoryContainer TypeLabeling Requirements
Aqueous Buffer (PBS/Tris)Non-Hazardous Aqueous*HDPE Carboy"Aqueous Waste - Trace Peptide"
Organic Solvent (ACN/MeOH)Flammable OrganicSafety Can / Glass"Flammable Waste - ACN/Peptide"
Halogenated (DCM/TFA)Halogenated OrganicGlass / Fluorinated HDPE"Halogenated Waste - DCM/Peptide"

*Note: Even if aqueous, verify with local EHS before drain disposal. Most research sites require collection.

Scenario C: Biological Contamination

Context: HAE added to cell culture media or in vivo experiments.

  • Deactivation: Chemical waste rules are superseded by Biosafety Level (BSL) rules.

  • Protocol:

    • Aspirate liquid media into a collection flask containing fresh bleach (10% final concentration). Allow 30 minutes contact time.

    • Dispose of the deactivated liquid down the drain with copious water (if permitted) or into liquid biohazard waste.

    • Solid waste (pipette tips, plates) goes into Red Biohazard Bags for autoclaving/incineration.

Part 4: Cradle-to-Grave Workflow

This workflow illustrates the lifecycle of the peptide from inventory to final destruction, ensuring a self-validating compliance loop.

HAE_Lifecycle Inventory 1. Inventory & Usage (Log Amount Used) Segregation 2. Segregation (At Bench) Inventory->Segregation Exp. Complete Accumulation 3. Satellite Accumulation (Secondary Containment) Segregation->Accumulation Daily Pickup 4. EHS Pickup (Manifest Generation) Accumulation->Pickup Weekly/Full Destruction 5. Incineration (Final Disposal) Pickup->Destruction Off-site

Caption: Figure 2. The "Cradle-to-Grave" compliance workflow for peptide waste management.

Part 5: Emergency Procedures (Spills)

In the event of a spill of this compound:

  • Assess: Is the peptide in a hazardous solvent?

    • If Yes (e.g., ACN): Treat as a flammable solvent spill. Evacuate if volume > 500mL.

    • If No (Powder/Water): Proceed to cleanup.[4][5]

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation sensitization.

  • Neutralize/Absorb:

    • Liquids: Use universal absorbent pads.

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

  • Clean: Wipe the area with 10% bleach followed by 70% ethanol to degrade peptide residues.

  • Dispose: All cleanup materials must go into the Solid Chemical Waste stream.

References

  • Environmental Protection Agency (EPA). (2024). Identification and Listing of Hazardous Waste (40 CFR Part 261).[6] eCFR. [Link][6]

  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][3][7] United States Department of Labor.[1][2] [Link][3]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press.[1][2] [Link]

Sources

Operational Safety Guide: Handling Protocols for His-Ala-Glu (HAE) Tripeptide

[1]

Risk Profile & Rationale: Beyond the SDS

While a standard Safety Data Sheet (SDS) for a tripeptide like His-Ala-Glu (Histidine-Alanine-Glutamic Acid) often lists it as "Non-Hazardous," this classification is deceptive in a research context. As a Senior Application Scientist, I urge you to look beyond acute toxicity and focus on bioactivity and physical form .

The primary risks associated with HAE are not chemical burns, but rather immunological sensitization and sample degradation .

  • Sensitization (The Invisible Risk): Peptides are haptens.[1] Repeated inhalation of lyophilized peptide dust can trigger the immune system, leading to sensitization. Future exposure—even to minute amounts—can cause anaphylactic-like respiratory reactions.[1] This is why respiratory protection is non-negotiable, even for "safe" peptides [1].

  • Hygroscopic Instability: HAE contains Glutamic Acid (Glu) and Histidine (His), both of which contribute to significant hygroscopicity. Improper handling doesn't just risk safety; it risks experimental failure by allowing atmospheric moisture to hydrolyze the peptide or alter the net weight, invalidating concentration calculations [2].

  • Static Charge: Lyophilized peptides are prone to static buildup.[1] This causes the powder to "fly," increasing the risk of inhalation and contaminating the balance area.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to isolate the user from the peptide dust and the peptide from environmental contaminants (nucleases/proteases).

PPE CategorySpecificationOperational Rationale
Respiratory N95/P100 Respirator or Fume Hood Critical: Prevents inhalation of lyophilized dust during weighing.[1] Once in solution, standard lab ventilation is sufficient unless the solvent is volatile [3].
Hand Protection Nitrile Gloves (Min. 4 mil) Latex is a sensitizer and should be avoided.[1] Nitrile provides a barrier against skin absorption and protects the sample from skin proteases. Double-gloving is recommended during weighing.[1]
Eye Protection Chemical Splash Goggles Required when handling the powder outside a hood (not recommended).[1] Standard safety glasses with side shields are acceptable for liquid handling [4].[1]
Body Protection Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of peptide dust on street clothes. Tyvek sleeves are recommended if handling >1g quantities to prevent cuff contamination.[1]
Operational Workflow: The "Safe-Path" Protocol

The following diagram illustrates the logical flow of handling HAE to ensure containment and sample integrity.

HAE_Handling_Protocolcluster_safetyCritical Safety Zone (Hood/N95)Storage1. Cold Storage(-20°C)Equilibration2. ThermalEquilibrationStorage->Equilibration 1 hour @ RT(Desiccator)Weighing3. Weighing(Static Control)Equilibration->Weighing In Fume HoodSolubilization4. Solubilization(Reconstitution)Weighing->Solubilization Add BufferWaste5. Decontamination& DisposalSolubilization->Waste 10% BleachCleanup

Figure 1: Operational workflow for handling lyophilized this compound. Note the critical equilibration step to prevent moisture uptake.[2]

Step-by-Step Methodology

This protocol integrates safety with experimental precision.[1]

Phase A: Preparation & Equilibration

Why: Opening a cold vial introduces condensation.[1] Water promotes hydrolysis and aggregation.[1]

  • Remove the HAE vial from the -20°C freezer.

  • Do not open the vial immediately. Place it in a desiccator cabinet or leave it on the benchtop for at least 60 minutes to reach room temperature.

  • While waiting, wipe down the work surface with 70% ethanol, followed by a lint-free wipe.

Phase B: Weighing (The High-Risk Step)

Why: This is the only point where the peptide is airborne (dust hazard).[1]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a biological safety cabinet (BSC) with the sash lowered.

  • Static Control: Use an anti-static gun (ionizer) on the vial and spatula.[1] If unavailable, wipe the exterior of the vial with a dryer sheet to reduce static charge.

  • Transfer: Open the vial gently. Use a micro-spatula to transfer the HAE powder to a pre-weighed vessel.

    • Expert Tip: Never return excess powder to the stock vial.[1] This introduces moisture and cross-contamination.[1] Discard excess as solid waste.

  • Seal: Immediately recap the stock vial and seal with Parafilm before removing it from the hood [5].

Phase C: Solubilization

Why: HAE is hydrophilic (Glu/His residues), but pH matters for stability.[1]

  • Add the solvent (e.g., PBS or sterile water) directly to the weighing vessel.

  • Vortexing: Use a "pulse" vortex technique. Avoid vigorous shaking which can cause foaming and shear stress to the peptide bonds.

  • Inspection: Ensure the solution is clear. If turbidity persists, brief sonication (10-15 seconds) is permissible.

Decontamination & Disposal

Peptides are biological molecules, but synthetic variants are often regulated as chemical waste.

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with a paper towel dampened with 10% Sodium Hypochlorite (Bleach) .[1] The bleach oxidizes the peptide bonds, destroying bioactivity.

    • Wipe up after 15 minutes and dispose of as chemical waste.[1]

  • Spill Cleanup (Solution):

    • Absorb with paper towels.[1]

    • Clean the surface with 10% bleach, followed by 70% ethanol to remove bleach residue.[1]

  • Waste Classification:

    • Solid Waste (Vials/PPE): Dispose of in hazardous chemical waste containers (often labeled "Solid Debris contaminated with Chemicals").[1]

    • Liquid Waste: Collect in a dedicated carboy labeled "Aqueous Waste with Trace Peptides."[1] Do not pour down the drain unless your facility has a specific exemption for non-toxic peptides [6].[1]

References
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Available at: [Link][1]

  • Dartmouth College EHS. Personal Protective Equipment for Laboratories. Available at: [Link][1]

  • Biovera. Laboratory Safety Guidelines for Peptide Handling. Available at: [Link][1]

  • GenScript. Peptide Storage and Handling Guidelines. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Managing Pharmaceutical Waste.[1] Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
His-Ala-Glu
Reactant of Route 2
His-Ala-Glu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.